Felbamate hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-carbamoyloxy-2-phenylpropyl) carbamate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.H2O/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURCBXDHJRINFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Felbamate Hydrate's Role in GABAergic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular interactions between the anticonvulsant drug felbamate and the γ-aminobutyric acid type A (GABA-A) receptor. It synthesizes key quantitative data, details the experimental protocols used to elucidate these interactions, and presents visual diagrams of the underlying mechanisms and workflows.
Introduction: A Dual-Action Anticonvulsant
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an antiepileptic drug approved for treating refractory seizures, including those associated with Lennox-Gastaut syndrome.[1] Its clinical efficacy is attributed to a unique dual mechanism of action that modulates both excitatory and inhibitory neurotransmission.[2] While felbamate is known to inhibit N-methyl-D-aspartate (NMDA) receptor function, it also plays a significant role in enhancing inhibitory signaling through positive allosteric modulation of GABA-A receptors.[2][3] This guide focuses specifically on the latter, detailing felbamate's nuanced and highly selective potentiation of GABAergic transmission.
Mechanism of Action at the GABA-A Receptor
Felbamate enhances GABAergic transmission by acting as a positive allosteric modulator of the GABA-A receptor, a ligand-gated chloride ion channel.[4][5] Unlike agonists that bind directly to the GABA binding site, felbamate binds to a distinct, allosteric site on the receptor complex.[6] This binding event increases the efficacy of GABA, resulting in a greater influx of chloride ions when GABA is present. The resulting hyperpolarization of the neuron's membrane potential makes it less likely to fire an action potential, thus increasing overall inhibition in the central nervous system.
Studies comparing felbamate to its structural analog, meprobamate, reveal that felbamate has "barbiturate-like" modulatory actions.[7] This suggests its binding site is distinct from that of GABA or benzodiazepines and is likely located within the transmembrane domains of the GABA-A receptor complex, similar to the proposed binding region for barbiturates.[7][8] A key distinction is that felbamate potentiates GABA-evoked responses but does not directly activate the chloride channel in the absence of GABA, classifying it as a true positive allosteric modulator.[7]
Subunit Selectivity: The Core of Felbamate's Action
The most critical aspect of felbamate's interaction with GABA-A receptors is its profound subunit selectivity. The effect of felbamate—whether potentiation, inhibition, or no effect—is entirely dependent on the specific combination of subunits that form the pentameric receptor.
Electrophysiological studies have demonstrated that felbamate positively modulates GABA-A receptors that are composed of α(1 or 2) , β(2 or 3) , and γ(2S) subunits.[9] Conversely, felbamate is either ineffective or acts as a negative modulator on receptors containing other subunit combinations, such as those with β1 or γ2L subunits.[9] This high degree of selectivity suggests that felbamate may differentially modulate distinct inhibitory circuits in the brain, which could be relevant to its efficacy in treating refractory epilepsies.[9]
Quantitative Data Summary
The potentiation of GABA-A receptors by felbamate is concentration-dependent.[3][7] While a specific EC50 value for this potentiation is not consistently reported in the literature, studies have quantified the percentage of current enhancement at clinically relevant concentrations.
Table 1: Subunit-Specific Potentiation of GABA-Induced Currents by Felbamate
| GABA-A Receptor Subunit Combination | Effect of 300 µM Felbamate | Percent Enhancement of GABA Current (Mean) | Reference |
| α1β2γ2S | Potentiation | 37-50% | [10] |
| α1β3γ2S | Potentiation | 37-50% | [10] |
| α2β2γ2S | Potentiation | 19-24% | [10] |
| α2β3γ2S | Potentiation | 19-24% | [10] |
| Receptors containing β1 subunits | Inhibition | Not Applicable | [10] |
| Receptors containing γ2L subunits | Inhibition | Not Applicable | [10] |
Table 2: Clinically Relevant Concentrations of Felbamate
| Parameter | Value | Reference |
| Clinically Relevant Concentration Range | 0.1 - 3 mM | [2] |
| Therapeutic Plasma Concentration Range | 18.4 - 51.9 mg/L | [11] |
Visualizing the Mechanism and Experimental Workflow
Diagram: Felbamate's Allosteric Modulation of the GABA-A Receptor
Caption: Felbamate binds to a barbiturate-like site, enhancing GABA-mediated Cl- influx.
Diagram: Experimental Workflow for Subunit Selectivity Analysis
Caption: Workflow for testing felbamate's effects on specific GABA-A receptor subtypes.
Key Experimental Protocols
The subunit selectivity and modulatory effects of felbamate on GABA-A receptors have been primarily characterized using two key electrophysiological techniques.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is ideal for studying recombinant receptors, as it allows for the expression of specific, defined subunit combinations.[9]
-
Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically harvested from adult female Xenopus laevis frogs.
-
The follicular membrane is enzymatically removed using collagenase treatment.
-
Complementary RNA (cRNA) encoding the desired alpha, beta, and gamma GABA-A receptor subunits are mixed and microinjected directly into the oocyte cytoplasm.
-
Injected oocytes are incubated for 1-5 days in a buffered solution to allow for the translation, assembly, and insertion of functional GABA-A receptors into the oocyte membrane.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., ND96 buffer).
-
The oocyte is impaled with two sharp glass microelectrodes filled with a conductive salt solution (e.g., 3 M KCl), with resistances typically between 0.5-1.5 MΩ.
-
One electrode measures the membrane potential (Voltage Electrode), while the other injects current (Current Electrode).
-
A voltage-clamp amplifier maintains the oocyte's membrane potential at a fixed holding potential (e.g., -70 mV) by injecting an equal and opposite current to that which flows across the membrane.[11]
-
-
Drug Application and Data Acquisition:
-
A baseline current is established by applying a low concentration of GABA (typically EC5-EC20, a concentration that elicits 5-20% of the maximal response) to the oocyte.
-
After a washout period, felbamate is co-applied with the same concentration of GABA.
-
The resulting chloride current is recorded. An increase in inward current (in response to Cl- influx) indicates positive modulation (potentiation).
-
The percentage of potentiation is calculated by comparing the current amplitude in the presence of felbamate to the baseline GABA response.
-
Protocol 2: Whole-Cell Patch-Clamp Recording from Cultured Neurons
This method allows for the study of felbamate's effect on native GABA-A receptors expressed in mammalian neurons.[2]
-
Cell Culture Preparation:
-
Primary neurons (e.g., from rat hippocampus) are dissociated and plated on coverslips.[7]
-
Cells are maintained in a controlled incubator environment for several days to allow them to mature and form synaptic connections.
-
-
Electrophysiological Recording:
-
A coverslip with cultured neurons is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.
-
A glass micropipette (resistance 3-5 MΩ) filled with an intracellular solution (approximating the neuron's cytosol) is advanced towards a single neuron.
-
Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
A brief, strong pulse of suction is then applied to rupture the membrane patch under the pipette, establishing electrical and chemical continuity between the pipette and the cell interior (the "whole-cell" configuration).[6]
-
The amplifier is set to voltage-clamp mode, holding the neuron at a specific potential (e.g., -60 mV).
-
-
Drug Application and Data Acquisition:
-
GABA is applied locally to the neuron using a puffer pipette or a fast-perfusion system, evoking an inward chloride current.
-
The effect of felbamate is tested by pre-incubating the neuron with a felbamate-containing solution before co-applying it with GABA.[5]
-
Changes in the amplitude, kinetics (activation, deactivation), and desensitization of the GABA-evoked current are recorded and analyzed to determine the modulatory effect of felbamate.[7]
-
Conclusion
Felbamate's interaction with the GABAergic system is a sophisticated example of subunit-selective pharmacology. It acts as a positive allosteric modulator with barbiturate-like properties, but only at a specific subset of GABA-A receptor isoforms. This selective potentiation of inhibitory currents, combined with its known blockade of NMDA receptors, provides a powerful dual mechanism for controlling neuronal hyperexcitability. For drug development professionals and researchers, understanding this selectivity is paramount, as it not only explains felbamate's clinical profile but also offers a blueprint for designing future antiepileptic drugs with potentially greater efficacy and improved side-effect profiles by targeting specific neural circuits.
References
- 1. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. About: GABAA receptor positive allosteric modulator [dbpedia.org]
- 6. Barbiturate-like actions of the propanediol dicarbamates felbamate and meprobamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. sophion.com [sophion.com]
- 10. Felbamate for partial seizures: results of a controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of felbamate, gabapentin and lamotrigine on seizure parameters and excitability in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Felbamate Hydrate: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbamate, chemically known as 2-phenyl-1,3-propanediol dicarbamate, is an antiepileptic drug utilized in the management of severe epilepsy.[1][2][3] It is indicated for treating partial seizures in adults and for seizures associated with Lennox-Gastaut syndrome in children, particularly in cases that are refractory to other treatments.[3] The use of felbamate is carefully considered due to the risk of serious side effects like aplastic anemia and liver failure.[3][4] This guide provides an in-depth overview of the chemical properties and structural aspects of Felbamate hydrate, tailored for a scientific audience. Felbamate's mechanism of action is multifaceted, involving the modulation of both excitatory and inhibitory neurotransmitter systems.[5] It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and potentiates the effects of gamma-aminobutyric acid (GABA).[5][6]
Chemical Identity and Structure
Felbamate is a carbamate derivative.[7] The hydrated form includes water molecules within its crystal structure.
Table 1: Chemical Identifiers of Felbamate and its Hydrate
| Identifier | Felbamate | This compound | Source(s) |
| IUPAC Name | (3-carbamoyloxy-2-phenylpropyl) carbamate | (3-carbamoyloxy-2-phenylpropyl) carbamate;hydrate | [3],[8] |
| CAS Number | 25451-15-4 | 1177501-39-1 | [9],[10] |
| Chemical Formula | C₁₁H₁₄N₂O₄ | C₁₁H₁₆N₂O₅ | [9][11],[10] |
| Molecular Weight | 238.24 g/mol | 256.26 g/mol | [4][11][12],[10] |
| Synonyms | Felbatol, W-554, 2-phenyl-1,3-propanediol dicarbamate | W-554 hydrate, Felbatol hydrate | [4][9][11],[10] |
Physicochemical Properties
The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and bioavailability.[13][14]
Table 2: Physicochemical Data for Felbamate
| Property | Value | Source(s) |
| Appearance | White to off-white solid powder | [4],[15] |
| Melting Point | 151-153 °C | [2] |
| Solubility | Sparingly soluble in water, methanol, ethanol, acetone, and chloroform. Freely soluble in DMSO. | [2] |
| pKa (Strongest Acidic) | 14.98 | [16] |
| LogP | 0.3 - 0.68 | [16] |
Spectroscopic and Crystallographic Data
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Electron ionization mass spectra for felbamate are available, providing fragmentation patterns useful for its identification.[9] More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for sensitive and rapid quantification of felbamate in biological matrices such as plasma and brain tissue.[17]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While specific spectral data were not detailed in the provided search results, NMR is a standard method to confirm the chemical structure of APIs, and IR spectroscopy is used to identify functional groups within the molecule.[13]
Crystallographic Analysis:
-
X-ray Crystallography: The precise three-dimensional arrangement of atoms and molecules in this compound would be determined using X-ray crystallography. This technique is essential for studying polymorphism, which can impact the stability and solubility of the drug.[14]
Experimental Protocols for Characterization
The analysis of felbamate, particularly in biological samples, relies on robust analytical methods. High-performance liquid chromatography (HPLC) is a commonly employed technique.[18]
Protocol: Determination of Felbamate in Human Plasma by HPLC
This protocol is based on established methods for quantifying felbamate in biological fluids.[18][19]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add an internal standard (e.g., primidone or alphenal).[18][19]
-
Perform protein precipitation by adding acetonitrile.[18]
-
Extract the sample with a suitable organic solvent like dichloromethane.[18][19]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a phosphate buffer solution.[19]
-
-
Chromatographic Separation:
-
Detection and Quantitation:
Caption: Experimental workflow for the determination of Felbamate in plasma by HPLC.
Mechanism of Action
Felbamate's anticonvulsant activity is attributed to its dual mechanism of action, which involves both the enhancement of inhibitory neurotransmission and the reduction of excitatory neurotransmission.[6]
-
Inhibition of NMDA Receptors: Felbamate acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor.[5] Specifically, it interacts with the strychnine-insensitive glycine recognition site on the NMDA receptor-ionophore complex.[16][20] By blocking this site, felbamate inhibits the excitatory effects of glutamate, which helps to suppress seizure activity.[5][16] This action is particularly relevant for controlling the neuronal hyperexcitability characteristic of epilepsy.[5]
-
Potentiation of GABA-A Receptors: Felbamate also enhances the function of gamma-aminobutyric acid (GABA) at GABA-A receptors.[5][6] GABA is the primary inhibitory neurotransmitter in the brain.[5] By potentiating GABAergic activity, felbamate increases neuronal inhibition, which counteracts excitatory signals and contributes to its anticonvulsant effect.[5][6]
-
Modulation of Ion Channels: Some evidence suggests that felbamate may also inhibit voltage-gated sodium and L-type calcium channels, further reducing neuronal excitability.[5]
This unique combination of effects on both excitatory and inhibitory systems may account for felbamate's broad spectrum of anticonvulsant activity.[6]
Caption: Signaling pathways modulated by Felbamate to produce its anticonvulsant effect.
Synthesis Overview
The synthesis of felbamate typically starts from diethyl phenylmalonate, which is converted to the key intermediate 2-phenyl-1,3-propanediol.[21] This diol can then be transformed into the final dicarbamate product through various methods, including reaction with chlorosulfonyl isocyanate or through a urethane exchange method.[21][22] The purification procedures are critical to control impurity levels and to produce crystals with suitable bulk density for pharmaceutical formulations.[22][23]
Conclusion
This compound is a structurally defined anticonvulsant with a complex mechanism of action that provides a therapeutic option for severe, refractory epilepsy. This guide has summarized its core chemical and structural properties, outlined standard experimental protocols for its analysis, and visualized its mode of action. A thorough understanding of these technical details is essential for researchers and professionals involved in the development, formulation, and clinical application of this important therapeutic agent.
References
- 1. Felbamate pharmacology and use in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Felbamate - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 6. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. Page loading... [guidechem.com]
- 9. Felbamate [webbook.nist.gov]
- 10. xcessbio.com [xcessbio.com]
- 11. Felbatol (Felbamate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. labinsights.nl [labinsights.nl]
- 14. pharmainventor.com [pharmainventor.com]
- 15. Felbamate (W-554; ADD-03055) | NMDAR | CAS 25451-15-4 | Buy Felbamate (W-554; ADD-03055) from Supplier InvivoChem [invivochem.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of felbamate in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 21. jocpr.com [jocpr.com]
- 22. US7884227B2 - Felbamate with improved bulk density - Google Patents [patents.google.com]
- 23. US20110091728A1 - Felbamate With Improved Bulk Density - Google Patents [patents.google.com]
Felbamate Hydrate's Impact on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Felbamate is an antiepileptic drug (AED) with a multifaceted mechanism of action that contributes to its efficacy in treating refractory epilepsy, particularly partial seizures and those associated with Lennox-Gastaut syndrome.[1][2] This technical guide provides an in-depth analysis of felbamate hydrate's core effects on neuronal excitability. It delves into its molecular interactions with key ion channels and receptors, presenting quantitative data from various experimental models. Detailed experimental protocols for key assays are provided, and complex signaling pathways and workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanisms of Action
Felbamate's primary mechanism for reducing neuronal excitability involves a dual action on both excitatory and inhibitory neurotransmitter systems.[3][4] It simultaneously antagonizes N-methyl-D-aspartate (NMDA) receptors, thereby dampening excitatory glutamatergic signaling, and potentiates the effects of gamma-aminobutyric acid (GABA) at GABA-A receptors, enhancing inhibitory neurotransmission.[3][4] Additionally, evidence suggests that felbamate can also modulate voltage-gated sodium and calcium channels.[3][5]
Modulation of NMDA Receptors
Felbamate exhibits a notable inhibitory effect on NMDA receptors, which are critical for excitatory synaptic transmission.[3] This inhibition is use-dependent, meaning it is more pronounced with higher concentrations and longer exposure to NMDA.[6]
Subtype Selectivity: Felbamate demonstrates a modest selectivity for NMDA receptors containing the NR2B subunit.[7][8][9] This selectivity may contribute to its unique clinical profile and potentially more favorable side-effect profile compared to non-selective NMDA receptor antagonists.[8]
Mechanism of Inhibition: The precise mechanism of NMDA receptor antagonism is complex. Studies suggest that felbamate may act as a noncompetitive antagonist at the glycine co-agonist binding site.[10][11][12][13] It has been shown to inhibit the binding of [3H]5,7-dichlorokynurenic acid, a high-affinity glycine receptor antagonist.[11] Other evidence points towards an open-channel block mechanism, where felbamate interacts with the ion channel pore.[4][14] It is proposed that felbamate binds to a unique site on the NR2B subunit (or a site formed by the NR1 and NR2B subunits) that allosterically interacts with the NMDA/glutamate binding site.[7] Research has identified specific amino acid residues within the external vestibule of the receptor pore (V644 in NR1 and L643 in NR2B) as key determinants of the felbamate binding site.[15] Furthermore, felbamate shows preferential binding to the desensitized state of the NMDA channel, which may allow it to effectively curb excessive neuronal firing during seizures while preserving normal synaptic transmission.[6]
Potentiation of GABA-A Receptors
In addition to its effects on excitatory signaling, felbamate enhances inhibitory neurotransmission by positively modulating GABA-A receptors.[3][16] This potentiation of GABAergic currents contributes to the overall reduction in neuronal excitability.[3]
Subunit Selectivity: Felbamate's modulation of GABA-A receptors is subunit-selective. It has been shown to positively modulate GABA-currents of receptors containing α1β2γ2S, α1β3γ2S, α2β2γ2S, and α2β3γ2S subunit combinations, while having no effect or a negative modulatory effect on other combinations.[16] This selectivity suggests that felbamate may differentially affect distinct inhibitory circuits in the brain.[16]
Mechanism of Potentiation: Felbamate acts as a positive allosteric modulator of GABA-A receptors, meaning it binds to a site on the receptor different from the GABA binding site to enhance the receptor's response to GABA.[17] This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[17] However, some studies have reported weak or no direct interaction with GABA-A receptor binding sites, suggesting the mechanism may be more complex.[13][18]
Effects on Voltage-Gated Ion Channels
While the primary focus has been on NMDA and GABA-A receptors, some evidence suggests that felbamate can also modulate voltage-gated sodium channels (VGSCs) and calcium channels (VGCCs).[3][5] By blocking these channels, felbamate can reduce the ability of neurons to fire high-frequency action potentials, a characteristic of epileptic activity.[3] Specifically, it has been suggested to block L-type calcium channels.[5][19]
Quantitative Data on Felbamate's Effects
The following tables summarize key quantitative data from various in vitro and in vivo studies on felbamate's effects on neuronal excitability.
Table 1: In Vitro Efficacy of Felbamate on NMDA Receptors
| Receptor Subtype | Assay | Endpoint | Value | Species | Reference |
| NR1/NR2A | Whole-cell patch clamp | IC50 | 8.56 mM | Rat | [7] |
| NR1/NR2B | Whole-cell patch clamp | IC50 | 0.93 mM | Rat | [7] |
| NR1/NR2C | Whole-cell patch clamp | IC50 | 2.02 mM | Rat | [7] |
| NR1a/NR2A | Whole-cell patch clamp | IC50 | 2.6 mM | Rat | [8] |
| NR1a/NR2B | Whole-cell patch clamp | IC50 | 0.52 mM | Rat | [8] |
| NR1a/NR2C | Whole-cell patch clamp | IC50 | 2.4 mM | Rat | [8] |
| Strychnine-insensitive glycine receptor | [3H]5,7-dichlorokynurenic acid binding | IC50 | 374 µM | Rat | [11] |
| Resting NMDA channels | Whole-cell patch clamp | Dissociation Constant (Kd) | ~200 µM | Rat | [6] |
| Activated NMDA channels | Whole-cell patch clamp | Dissociation Constant (Kd) | ~110 µM | Rat | [6] |
| Desensitized NMDA channels | Whole-cell patch clamp | Dissociation Constant (Kd) | ~55 µM | Rat | [6] |
Table 2: In Vivo Anticonvulsant Activity of Felbamate
| Seizure Model | Seizure Component | ED50 (mg/kg, i.p.) | Species | Reference |
| Sound-induced (DBA/2 mice) | Tonic | 23.1 | Mouse | [10] |
| Sound-induced (DBA/2 mice) | Clonic | 48.8 | Mouse | [10] |
| Sound-induced (DBA/2 mice) | Wild running | 114.6 | Mouse | [10] |
| NMDA-induced | Tonic | 12.1 | Mouse | [10] |
| NMDA-induced | Clonic | 29 | Mouse | [10] |
| AMPA-induced | Tonic | 11.8 | Mouse | [10] |
| AMPA-induced | Clonic | 20.9 | Mouse | [10] |
| Frings audiogenic seizure | - | 9.4 | Mouse | [12] |
| Frings audiogenic seizure (+ D-serine) | - | 17.7 | Mouse | [12] |
Table 3: In Vivo Anticonvulsant Activity of Felbamate in Status Epilepticus Model
| Treatment | Dose (mg/kg, i.v.) | Time Spent in Seizures (min) | Species | Reference |
| Control | - | 410 +/- 133 | Rat | [20] |
| Felbamate | 50 | 290 +/- 251 | Rat | [20] |
| Felbamate | 100 | 15.3 +/- 9 | Rat | [20] |
| Felbamate | 200 | 7 +/- 1 | Rat | [20] |
| Diazepam | 10 | 95 +/- 22 | Rat | [20] |
| Phenytoin | 50 | 6.3 +/- 2.5 | Rat | [20] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording
This protocol is a generalized representation for studying the effects of felbamate on ion channel currents in cultured neurons or brain slices.[4][21][22][23][24][25]
Objective: To measure ionic currents through NMDA or GABA-A receptors in response to agonist application in the presence and absence of felbamate.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acutely prepared brain slices.
-
External solution (Artificial Cerebrospinal Fluid - ACSF) containing (in mM): NaCl, KCl, CaCl2, MgCl2, NaH2PO4, NaHCO3, glucose. Specific ion concentrations may be adjusted based on the channel being studied.
-
Internal solution (pipette solution) containing (in mM): K-gluconate or CsCl, MgCl2, EGTA, HEPES, ATP, GTP. The primary salt is chosen to isolate specific currents.
-
Patch pipettes (borosilicate glass, 3-7 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system for drug application.
-
Agonists (NMDA, glycine, GABA) and antagonists as required.
-
This compound stock solution.
Procedure:
-
Preparation: Prepare and equilibrate cultured cells or brain slices in oxygenated ACSF.
-
Pipette Filling: Fill a patch pipette with the appropriate internal solution.
-
Cell Approach and Sealing: Under microscopic guidance, approach a target neuron with the patch pipette while applying positive pressure. Once in proximity to the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a desired holding potential (e.g., -60 mV or -70 mV).
-
Baseline Recording: Record baseline currents in response to the application of the appropriate agonist (e.g., NMDA and glycine for NMDA receptors; GABA for GABA-A receptors).
-
Felbamate Application: Perfuse the cell with ACSF containing the desired concentration of felbamate for a specified duration.
-
Post-Felbamate Recording: While continuing to perfuse with felbamate, re-apply the agonist and record the resulting currents.
-
Washout: Perfuse the cell with ACSF without felbamate to observe any reversal of the effect.
-
Data Analysis: Analyze the recorded currents to determine the effect of felbamate on peak amplitude, kinetics (activation, deactivation, desensitization), and dose-response relationships (IC50 or EC50).
Animal Seizure Models
This section describes generalized protocols for assessing the anticonvulsant activity of felbamate in vivo.[10][26][27]
Objective: To determine the efficacy of felbamate in suppressing seizures induced by chemical convulsants or electrical stimulation.
3.2.1. Maximal Electroshock (MES) Seizure Test
-
Animals: Mice or rats.
-
Procedure:
-
Administer felbamate or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
At the time of expected peak drug effect, deliver a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) via corneal or auricular electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is the dose of felbamate that protects 50% of the animals from the tonic extension seizure (ED50).
-
3.2.2. Pentylenetetrazol (PTZ) Seizure Test
-
Animals: Mice or rats.
-
Procedure:
-
Administer felbamate or vehicle (i.p. or p.o.).
-
At the time of expected peak drug effect, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of a convulsive dose of PTZ.
-
Observe the animals for a defined period for the occurrence of clonic or tonic-clonic seizures.
-
The endpoint is the dose of felbamate that protects 50% of the animals from seizures (ED50).
-
3.2.3. Amygdala Kindling Model
-
Animals: Rats.
-
Procedure:
-
Surgically implant an electrode into the amygdala.
-
Deliver brief, low-intensity electrical stimuli daily until the animal is fully kindled (i.e., consistently displays generalized seizures in response to the stimulation).
-
Administer felbamate or vehicle (i.p.).
-
At the time of expected peak drug effect, deliver the electrical stimulus.
-
Measure seizure severity, afterdischarge duration, and seizure duration.
-
The endpoint is the dose-dependent reduction in seizure parameters.
-
Visualizing Pathways and Workflows
Signaling Pathways
Caption: Felbamate's dual mechanism of action on excitatory and inhibitory synapses.
Experimental Workflow
References
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cureepilepsy.org [cureepilepsy.org]
- 3. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 4. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on the mechanism of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use-dependent inhibition of the N-methyl-D-aspartate currents by felbamate: a gating modifier with selective binding to the desensitized channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Excitatory amino acid neurotransmission through both NMDA and non-NMDA receptors is involved in the anticonvulsant activity of felbamate in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Felbamate modulates the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular determinants of the anticonvulsant felbamate binding site in the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 18. Effect of anticonvulsant felbamate on GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Felbamate in experimental model of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. Patch Clamp Protocol [labome.com]
- 23. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Introduction to Patch Clamp Recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Anticonvulsant activity of felbamate in amygdala kindling model of temporal lobe epilepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Felbamate Hydrate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbamate, a dicarbamate derivative, is an antiepileptic drug with a unique and multifaceted pharmacological profile.[1][2][3] Extensive research in various animal models has elucidated its mechanisms of action and demonstrated its broad-spectrum anticonvulsant and neuroprotective properties.[2][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of Felbamate hydrate in animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
Felbamate's anticonvulsant activity is attributed to its dual action on excitatory and inhibitory neurotransmitter systems.[1][5] It primarily targets N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid type A (GABA-A) receptors.[1][3][6]
Modulation of NMDA Receptor Activity
Felbamate acts as an antagonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor complex.[7] By blocking this site, Felbamate inhibits the influx of calcium (Ca2+) through the NMDA receptor channel, thereby reducing excessive neuronal excitation and hyperexcitability that contribute to seizure activity.[8][9] Studies have shown that Felbamate can inhibit NMDA/glycine-stimulated increases in intracellular Ca2+ in cultured rat hippocampal neurons.[8][9] Furthermore, there is evidence to suggest that Felbamate may act as an open-channel blocker of the NMDA receptor and shows selectivity for NR1-NR2B subunit-containing receptors.[9]
Signaling Pathway of Felbamate's Action on NMDA Receptors
Potentiation of GABA-A Receptor Function
Felbamate has been shown to potentiate GABA-A receptor-mediated currents, thereby enhancing inhibitory neurotransmission.[1][6] This effect is independent of the benzodiazepine binding site.[10] The potentiation of GABAergic activity contributes to the overall reduction in neuronal excitability and seizure susceptibility.[5] Studies on recombinant GABA-A receptors have indicated that Felbamate's modulatory effects are subunit-selective, with positive modulation observed for α1β2γ2S, α1β3γ2S, α2β2γ2S, and α2β3γ2S receptor combinations.[11]
Anticonvulsant Profile in Animal Models
Felbamate has demonstrated efficacy in a wide range of animal models of epilepsy, indicating its broad-spectrum anticonvulsant activity.
Amygdala Kindling Model
The amygdala kindling model is a widely used paradigm to study temporal lobe epilepsy.[3] In fully kindled rats, Felbamate dose-dependently increases the afterdischarge threshold (ADT), which is the minimum current intensity required to elicit an afterdischarge.[12]
Experimental Protocol: Amygdala Kindling in Rats
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are typically used.
-
Electrode Implantation: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted into the basolateral amygdala.
-
Kindling Stimulation: After a recovery period, a constant current stimulation (e.g., 1-second train of 60 Hz, 1 msec biphasic square wave pulses) is delivered once or twice daily. The initial current is sub-threshold.
-
Seizure Scoring: Seizure severity is scored according to the Racine scale:
-
Stage 1: Facial clonus
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling (generalized tonic-clonic seizure)
-
-
Fully Kindled State: Animals are considered fully kindled after exhibiting consistent Stage 5 seizures.
-
Drug Testing: Felbamate or vehicle is administered (e.g., intraperitoneally) at various time points before the kindling stimulation to assess its effect on seizure parameters.
Experimental Workflow: Amygdala Kindling Model
Chemoconvulsant-Induced Seizure Models
Felbamate is effective against seizures induced by various chemical convulsants.
-
Pentylenetetrazol (PTZ)-Induced Seizures: In rats of different age groups (7, 12, 18, 25, and 90 days old), Felbamate has been shown to suppress generalized tonic-clonic seizures induced by PTZ.[8]
-
Kainic Acid (KA)-Induced Status Epilepticus: Felbamate has demonstrated neuroprotective effects when administered after KA-induced status epilepticus in rats.[13][14] Animals treated with Felbamate showed improved performance in behavioral tests and longer latencies to subsequent seizures.[13][14]
Experimental Protocol: Kainic Acid-Induced Status Epilepticus in Rats
-
Animal Model: 30-day-old Sprague-Dawley rats are often used.
-
KA Administration: Kainic acid is administered (e.g., 10 mg/kg, intraperitoneally) to induce status epilepticus.
-
Seizure Monitoring: Animals are monitored for behavioral signs of seizures.
-
Drug Administration: Felbamate (e.g., 100 or 300 mg/kg) or vehicle is administered at a specific time point (e.g., 1 hour) after the onset of status epilepticus.
-
Long-term Assessment: At a later age (e.g., 80 days), animals are subjected to behavioral tests (e.g., water maze, open field) and seizure susceptibility tests (e.g., flurothyl inhalation) to evaluate the neuroprotective effects of the treatment.
Electrically-Induced Seizure Models
-
Maximal Electroshock (MES) Test: Felbamate is effective in the MES test, a model of generalized tonic-clonic seizures.
Neuroprotective Profile in Animal Models
Felbamate has shown significant neuroprotective effects in models of cerebral ischemia and hypoxia.
Hypoxia-Ischemia Brain Damage Model
In a neonatal rat model of hypoxia-ischemia, both pretreatment and post-treatment with Felbamate have been shown to reduce brain damage.[4][15]
Experimental Protocol: Hypoxia-Ischemia in Neonatal Rats (Rice-Vannucci Model)
-
Animal Model: 7-day-old rat pups are used.[15]
-
Surgical Procedure: Under anesthesia, the left common carotid artery is permanently ligated.[15]
-
Hypoxic Exposure: After a recovery period, the pups are placed in a hypoxic chamber (e.g., 8% oxygen) for a specific duration (e.g., 1-2 hours).[15]
-
Drug Administration: Felbamate or vehicle can be administered either before (pretreatment) or at various time points after the hypoxic insult (post-treatment).
-
Assessment of Brain Injury: After a survival period, the brains are examined histologically to quantify the extent of neuronal damage and infarction.
Experimental Workflow: Hypoxia-Ischemia Model
Quantitative Data Summary
| Animal Model | Species | Felbamate Dose | Route of Administration | Key Findings | Reference |
| Anticonvulsant Effects | |||||
| Amygdala Kindling | Rat | 12.5-50 mg/kg | i.p. | Dose-dependently increased afterdischarge threshold. | [12] |
| Pentylenetetrazol-induced seizures | Rat (various ages) | 25, 50, 100, 150 mg/kg | i.p. | Suppressed generalized tonic-clonic seizures. | [8] |
| Self-Sustaining Status Epilepticus | Rat | 50, 100, 200 mg/kg | i.v. | Dose-dependently shortened seizure duration. | [16] |
| Neuroprotective Effects | |||||
| Hypoxia-Ischemia | Rat (neonate) | 300 mg/kg | i.p. (post-treatment) | Reduced neocortical infarction volume and delayed neuronal necrosis in the hippocampus. | [15] |
| Hypoxia-Ischemia | Rat (neonate) | 300 mg/kg | i.p. (pretreatment) | Reduced the surface of infarcted cortex by 42-49% and the number of necrotic neurons in the dentate gyrus by 77%. | [4] |
| Kainic Acid-induced Status Epilepticus | Rat (30-day-old) | 100, 300 mg/kg | i.p. (post-treatment) | 300 mg/kg dose led to better performance in behavioral tests and longer latencies to flurothyl-induced seizures. | [13][14] |
| Behavioral Effects | |||||
| Passive Avoidance Task | Mouse, Rat | Up to 1000 mg/kg | s.c. | Did not produce deleterious effects on learning performance. | [17] |
Behavioral Profile in Animal Models
Studies in rodents have indicated that Felbamate, at anticonvulsant doses, does not appear to cause significant cognitive impairment.[17] In a passive avoidance task, Felbamate did not produce performance deficits in mice or rats at doses up to 1000 mg/kg, which is more than 50 times the dose required for anticonvulsant activity in some models.[17]
Conclusion
The pharmacological profile of this compound in animal models reveals a unique and potent antiepileptic agent with significant neuroprotective properties. Its dual mechanism of action, involving the modulation of both NMDA and GABA-A receptors, likely contributes to its broad spectrum of activity against various seizure types. The data from preclinical studies in animal models have provided a strong rationale for its clinical use in epilepsy and have paved the way for further investigation into its therapeutic potential for other neurological disorders. This in-depth guide, with its compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, serves as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Felbamate modulates the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 4. Excitatory amino acid neurotransmission through both NMDA and non-NMDA receptors is involved in the anticonvulsant activity of felbamate in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 6. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Creating Rat Model for Hypoxic Brain Damage in Neonates by Oxygen Deprivation | PLOS One [journals.plos.org]
- 8. Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. The Hypoxic Ischemic Encephalopathy Model of Perinatal Ischemia [jove.com]
- 14. 2.8. Kainic acid-induced status epilepticus [bio-protocol.org]
- 15. Establishment and identification of a hypoxia-ischemia brain damage model in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kainic Acid-Induced Post-Status Epilepticus [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide on Early-Stage Research of Felbamate Hydrate and Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbamate, a dicarbamate derivative, is an antiepileptic drug (AED) approved by the Food and Drug Administration (FDA) for managing focal seizures and Lennox-Gastaut syndrome.[1] While effective, its use is significantly restricted to patients with severe, refractory epilepsy due to the risk of serious idiosyncratic reactions, including aplastic anemia and hepatic failure.[2][3] Beyond its anticonvulsant properties, a growing body of early-stage research has highlighted the neuroprotective potential of felbamate, suggesting a role in mitigating neuronal damage in various models of neurodegeneration.[4][5] This technical guide provides a comprehensive overview of the preclinical evidence for felbamate's neuroprotective effects, detailing its multifaceted mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used in this research.
Core Mechanisms of Felbamate-Mediated Neuroprotection
Felbamate's neuroprotective effects are not attributed to a single mechanism but rather to a combination of interactions with key neurotransmitter systems involved in neuronal excitability and cell death pathways. Its action is primarily centered on the modulation of excitatory and inhibitory neurotransmission.
Modulation of the N-Methyl-D-Aspartate (NMDA) Receptor
A primary mechanism underlying felbamate's neuroprotective and anticonvulsant effects is its interaction with the NMDA receptor, a critical player in excitatory synaptic transmission and excitotoxicity.[6] Excessive activation of NMDA receptors leads to an influx of calcium, initiating a cascade of events that result in neuronal damage and death, a common pathway in many neurodegenerative conditions.[7]
Felbamate modulates NMDA receptor activity through several proposed mechanisms:
-
Antagonism at the Glycine Co-agonist Site: Some in vitro studies suggest that felbamate acts as an antagonist at the strychnine-insensitive glycine-recognition site on the NMDA receptor complex.[8] The binding of glycine is essential for the activation of the NMDA receptor by glutamate. By interfering with glycine binding, felbamate can reduce the overall activation of the receptor.
-
Open Channel Blockade: Evidence from single-channel recordings indicates that felbamate may act as an open channel blocker of the NMDA receptor.[9][10] This implies that for felbamate to exert its blocking effect, the channel must first be activated by both glutamate and glycine and the voltage-dependent magnesium block must be relieved.[10] This mechanism allows felbamate to selectively target overactive NMDA receptors.
-
Subunit Selectivity: Felbamate demonstrates a modest selectivity for NMDA receptors containing the NR2B subunit.[11] It exhibits a higher affinity for NR1a/NR2B subunit combinations compared to NR1a/NR2A or NR1a/NR2C combinations.[11] This selectivity could contribute to its more favorable clinical profile compared to non-selective NMDA receptor antagonists.[11]
-
Block of Presynaptic NMDA Receptors: Studies have shown that felbamate can block presynaptic NMDA receptors, which tonically facilitate the release of glutamate. By inhibiting these presynaptic receptors, felbamate reduces glutamate release, thereby decreasing the overall excitatory drive at the synapse.[12]
Potentiation of the GABAergic System
In addition to its effects on excitatory neurotransmission, felbamate also enhances inhibitory neurotransmission mediated by the γ-aminobutyric acid (GABA) system.[6] GABA is the primary inhibitory neurotransmitter in the central nervous system. Felbamate has been shown to potentiate GABA-A receptor-mediated responses.[9] This dual action of inhibiting excitatory signaling while enhancing inhibitory signaling contributes to its broad-spectrum anticonvulsant activity and likely plays a role in its neuroprotective effects by dampening neuronal hyperexcitability.[9] However, some studies have found that felbamate does not alter the specific binding of ligands to various sites on the GABA-A receptor complex, suggesting the mechanism of potentiation may be indirect or allosteric.[13]
Modulation of Ion Channels
-
Voltage-Gated Sodium Channels: Felbamate has been observed to inhibit voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials.[6] By blocking these channels, felbamate can reduce the repetitive firing of neurons, a characteristic of epileptic activity and excitotoxic conditions.[6]
-
Calcium Channels: The neuroprotective effect of felbamate is associated with a decrease in NMDA- and glutamate-induced neuronal calcium influx.[7] By limiting the rise in intracellular calcium, felbamate helps to prevent the activation of downstream neurotoxic pathways.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the neuroprotective effects of felbamate.
Table 1: Summary of In Vitro Neuroprotective Effects of Felbamate
| Parameter | Experimental Model | Concentration/Dose | Key Finding | Reference |
| NMDA Receptor Binding | [3H]5,7-dichlorokynurenic acid binding assay | IC50 = 374 µM | Inhibition of binding to the glycine site of the NMDA receptor. | [4] |
| NMDA Receptor Current Inhibition | Whole-cell voltage clamp in cultured rat hippocampal neurons | 0.1-3 mM | Inhibition of NMDA-evoked currents. | [9] |
| NR2B Subunit Selectivity | Recombinant NMDA receptors in HEK 293 cells | IC50 = 0.52 mM (NR1a/NR2B) | Higher affinity for NMDA receptors containing the NR2B subunit. | [11] |
| GABA Receptor Potentiation | Whole-cell voltage clamp in cultured rat hippocampal neurons | 0.1-3 mM | Potentiation of GABA-evoked currents. | [9] |
| Neuroprotection against NMDA/Glutamate Toxicity | Cultured cortical neurons | Dose-dependent | Inhibition of NMDA- and glutamate-induced neuronal injury. | [7] |
| Inhibition of Calcium Influx | Cultured cortical neurons | Minimal effective concentration of 100 µM | Decreased NMDA- and glutamate-induced neuronal calcium influx. | [7][14] |
| Reduction of Glutamate Release | Whole-cell patch clamp of entorhinal cortex neurons | 100 µM | Reduced the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) by -55 ± 9%. | [12] |
Table 2: Summary of In Vivo Neuroprotective Effects of Felbamate
| Animal Model | Felbamate Dosage | Timing of Administration | Key Finding | Reference |
| Hypoxic-Ischemic Brain Damage in 7-day-old Rat Pups | 300 mg/kg | Pretreatment | Reduced the surface of infarcted cortex by 42-49%; Reduced necrotic neurons in the dentate gyrus by 77%. | [5] |
| Transient Global Ischemia in Mongolian Gerbils | 300 mg/kg i.p. | 10 min after ischemia | Significantly increased the number of surviving pyramidal neurons in the CA1 area of the hippocampus (67 ± 11 vs 33 ± 6 surviving neurons/mm in vehicle-treated animals). | [15] |
| Transient Forebrain Ischemia in Gerbils | 300 mg/kg | 30 min after insult | Highly significant neuronal protection in the cerebral cortex, hippocampus (CA1 and CA4), thalamus, and striatum. | [16] |
| Kainic Acid-Induced Status Epilepticus in 30-day-old Rats | 300 mg/kg | 1 h after kainic acid administration | Improved performance in water maze, open field, and handling tests; longer latencies to flurothyl-induced seizures. | [17] |
| Self-Sustaining Status Epilepticus in Adult Wistar Rats | 100 mg/kg and 200 mg/kg i.v. | 10 min after induction | Dose-dependent reduction in total time spent in seizures (15.3 ± 9 min and 7 ± 1 min, respectively, vs 410 ± 133 min in controls). | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are descriptions of key experimental protocols cited in the early-stage research of felbamate.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of felbamate for specific receptor sites.
-
Protocol Outline (for NMDA receptor glycine site):
-
Tissue Preparation: Rat forebrains are homogenized in a buffered solution and centrifuged to isolate the crude membrane fraction.
-
Incubation: The membranes are incubated with a radiolabeled ligand specific for the glycine site, such as [3H]5,7-dichlorokynurenic acid.
-
Competition Binding: The incubation is performed in the presence of varying concentrations of felbamate.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of felbamate that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[4]
-
Whole-Cell Voltage Clamp Recordings
-
Objective: To measure the effect of felbamate on ion currents mediated by NMDA and GABA receptors in individual neurons.
-
Protocol Outline:
-
Cell Culture: Primary hippocampal or cortical neurons are isolated from rat embryos and cultured.
-
Electrophysiological Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential of the neuron is held at a constant value (e.g., -60 mV).
-
Drug Application: Agonists for NMDA (NMDA and glycine) or GABA receptors are applied to the neuron to evoke an ionic current.
-
Felbamate Application: Felbamate is co-applied with the agonists at various concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the extent of inhibition (for NMDA currents) or potentiation (for GABA currents) by felbamate.[9]
-
In Vivo Model of Hypoxic-Ischemic Brain Damage
-
Objective: To evaluate the neuroprotective efficacy of felbamate in an in vivo model of neonatal stroke.
-
Protocol Outline (in 7-day-old rat pups):
-
Surgical Procedure: Rat pups are anesthetized, and the left common carotid artery is permanently ligated.
-
Hypoxic Exposure: Following a recovery period, the pups are placed in a chamber with a humidified gas mixture containing 8% oxygen for a defined period.
-
Drug Administration: Felbamate (or a vehicle control) is administered intraperitoneally before the hypoxic-ischemic insult.
-
Histological Analysis: After a survival period, the animals are euthanized, and their brains are removed, sectioned, and stained (e.g., with cresyl violet).
-
Quantification of Brain Injury: The extent of brain damage, such as the area of infarction and the number of surviving neurons in specific brain regions (e.g., hippocampus, cortex), is quantified and compared between the felbamate-treated and control groups.[5]
-
Visualizations of Pathways and Workflows
Signaling Pathways and Experimental Designs
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows related to felbamate's neuroprotective effects.
Caption: Felbamate's multifaceted mechanism of action in neuroprotection.
References
- 1. Felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Felbamate as a therapeutic alternative to drug-resistant genetic generalized epilepsy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Felbamate reduces hypoxic-ischemic brain damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 7. Excitoprotective effect of felbamate in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMDA Receptors in Clinical Neurology: Excitatory Times Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of anticonvulsant felbamate on GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of felbamate on global ischaemia in Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotection with felbamate: a 7- and 28-day study in transient forebrain ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effect of felbamate after kainic acid-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Felbamate in experimental model of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toxicological Profile of Felbamate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbamate hydrate, an anticonvulsant medication, has demonstrated efficacy in treating refractory epilepsy. However, its clinical application has been significantly limited by a distinct and severe toxicity profile, primarily characterized by idiosyncratic aplastic anemia and hepatotoxicity. Understanding the mechanistic basis of these adverse reactions is crucial for risk assessment, patient monitoring, and the development of safer therapeutic alternatives. This technical guide provides an in-depth overview of the toxicity profile of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Core Toxicities: Aplastic Anemia and Hepatotoxicity
The most severe adverse reactions associated with felbamate are aplastic anemia and hepatic failure. These reactions are idiosyncratic, meaning they occur in a small subset of patients and are not predicted by the drug's primary pharmacological action.
Quantitative Data on Felbamate-Associated Toxicities
The following tables summarize the reported incidence and characteristics of felbamate-induced aplastic anemia and hepatotoxicity.
Table 1: Felbamate-Associated Aplastic Anemia [1][2][3]
| Parameter | Value | Notes |
| Incidence Rate | >100 times greater than the general population | The general population has an estimated incidence of 2-5 cases per million people annually. |
| Estimated Incidence in Users | 27 to 207 cases per million users | This wide range reflects different estimation methods and the inclusion of confounding factors in some reports. |
| "Most Probable" Incidence | 127 cases per million users | An estimate derived from a detailed evaluation of reported cases. |
| Case Fatality Rate | 20% to 30% | Higher rates have been reported in some instances. |
| Time to Onset | Typically 5 to 30 weeks after initiation | The risk may persist even after discontinuation of the drug. |
| Reported Cases (first 6 years post-approval) | 34 |
Table 2: Felbamate-Associated Hepatotoxicity [1][4][5]
| Parameter | Value | Notes |
| Estimated Incidence | 1 in 18,500 to 25,000 exposures | |
| Estimated Rate | Approximately 6 cases per 75,000 patient-years | Underreporting may mean the true incidence is higher. |
| Fatality Rate | High | A significant number of cases result in acute liver failure and death. |
| Time to Onset | 1 to 6 months after starting therapy | |
| Pattern of Injury | Typically hepatocellular | Characterized by elevations in serum aminotransferase levels. |
| Reported Cases of Hepatic Failure (first 6 years post-approval) | 18 |
Mechanistic Insights: The Role of Reactive Metabolites
The leading hypothesis for the idiosyncratic toxicity of felbamate involves its bioactivation to a reactive metabolite.[6][7] This process is thought to be a key initiating event in both aplastic anemia and hepatotoxicity.
Metabolic Activation Pathway
Felbamate is metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2E1 and CYP3A4.[1] A key metabolic pathway leads to the formation of a highly reactive and electrophilic metabolite, atropaldehyde (2-phenylpropenal).[8] This pathway is initiated by the hydrolysis of one of the carbamate moieties, followed by oxidation.
The following diagram illustrates the proposed metabolic activation of felbamate to atropaldehyde and subsequent detoxification pathways.
Caption: Proposed metabolic pathway of felbamate leading to the formation of the reactive metabolite, atropaldehyde, and subsequent detoxification or covalent binding to cellular macromolecules.
Cellular Toxicity Mechanisms
Atropaldehyde, as a reactive aldehyde, can exert its toxicity through several mechanisms:
-
Covalent Binding to Cellular Macromolecules: Atropaldehyde can form adducts with cellular proteins and potentially DNA.[7] This covalent modification can alter protein function, leading to enzyme inhibition, disruption of cellular signaling, and induction of cellular stress.
-
Depletion of Glutathione (GSH): Atropaldehyde can be detoxified by conjugation with glutathione, a key cellular antioxidant.[8] High levels of atropaldehyde formation can deplete GSH stores, rendering cells more susceptible to oxidative stress and damage from other reactive species.
-
Induction of Apoptosis: Studies have shown that felbamate and its metabolites can induce apoptosis in hematopoietic cells. This process appears to be mediated by both redox-sensitive and redox-independent pathways.[6][9]
The following diagram illustrates the proposed signaling pathway for atropaldehyde-induced cellular toxicity.
Caption: Signaling pathway illustrating how atropaldehyde can lead to cellular toxicity through protein adduction, glutathione depletion, and induction of apoptosis.
Experimental Protocols for Toxicity Assessment
The investigation of felbamate's toxicity profile relies on a variety of in vitro and in vivo experimental models. The following sections describe the general methodologies for key experiments.
In Vitro Metabolism Studies with Liver Microsomes
Objective: To characterize the metabolic profile of felbamate and identify the formation of its metabolites, including the precursors to atropaldehyde.
General Protocol:
-
Preparation of Incubation Mixture: A typical incubation mixture contains pooled human or animal liver microsomes, a NADPH-regenerating system (to support CYP450 activity), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Felbamate is added to the pre-warmed incubation mixture and incubated at 37°C for a specified time course.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Sample Processing: The mixture is centrifuged, and the supernatant containing the metabolites is collected.
-
Analysis: The supernatant is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to separate, identify, and quantify felbamate and its metabolites.
Quantification of Felbamate and Metabolites in Urine
Objective: To quantify the levels of felbamate and its metabolites, including mercapturic acid conjugates of atropaldehyde, in patient urine samples to assess the extent of reactive metabolite formation in vivo.
General Protocol:
-
Sample Preparation: Urine samples are typically subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave any conjugated metabolites.
-
Solid-Phase Extraction (SPE): The hydrolyzed urine is passed through an SPE cartridge to clean up the sample and enrich the analytes of interest.
-
Elution: The retained compounds are eluted from the SPE cartridge with an appropriate organic solvent.
-
LC-MS/MS Analysis: The eluate is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific transitions for felbamate and its metabolites are monitored for accurate quantification, often using stable isotope-labeled internal standards.
Assessment of Cytotoxicity in Hematopoietic Cells
Objective: To evaluate the cytotoxic effects of felbamate and its metabolites on hematopoietic stem and progenitor cells, providing insights into the mechanism of aplastic anemia.
General Protocol:
-
Cell Culture: Human or animal-derived hematopoietic stem/progenitor cells (e.g., CD34+ cells) are cultured in appropriate media supplemented with growth factors to promote proliferation and differentiation.
-
Compound Exposure: The cells are exposed to varying concentrations of felbamate and its metabolites (e.g., atropaldehyde) for a defined period.
-
Viability and Apoptosis Assays:
-
Cell Viability: Assays such as MTT or WST-1 are used to measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Apoptosis: Apoptosis can be assessed by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
-
-
Colony-Forming Unit (CFU) Assay: This assay assesses the ability of hematopoietic progenitors to form colonies of different lineages (e.g., erythroid, myeloid). A reduction in colony formation indicates toxicity to the progenitor cells.
Experimental Workflow for Identifying Felbamate-Protein Adducts
The following diagram outlines a typical experimental workflow for the identification of proteins that are covalently modified by reactive metabolites of felbamate.
Caption: A generalized experimental workflow for the identification of protein adducts formed from reactive metabolites of felbamate, utilizing both in vitro and in vivo approaches.
Conclusion
The toxicity profile of this compound is dominated by the rare but severe idiosyncratic reactions of aplastic anemia and hepatotoxicity. A substantial body of evidence points to the metabolic activation of felbamate to the reactive electrophile, atropaldehyde, as a key initiating event. This reactive metabolite can covalently bind to cellular macromolecules and deplete cellular defense mechanisms, leading to apoptosis and cell death in susceptible individuals. The experimental protocols outlined in this guide provide a framework for the continued investigation of felbamate's toxicity and for the preclinical safety assessment of new drug candidates. A thorough understanding of these mechanisms and methodologies is essential for mitigating the risks associated with felbamate and for the rational design of safer antiepileptic drugs.
References
- 1. lcms.cz [lcms.cz]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Felbamate in vitro metabolism by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lornajane.net [lornajane.net]
- 9. Felbamate-induced apoptosis of hematopoietic cells is mediated by redox-sensitive and redox-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Felbamate Hydrate Synthesis Impurities: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of felbamate hydrate, a prominent anti-epileptic agent, with a core focus on the identification, characterization, and control of process-related impurities and degradation products. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of the final drug product, in line with stringent regulatory requirements.
Synthesis of this compound
The most common synthetic route to felbamate (2-phenyl-1,3-propanediol dicarbamate) initiates from diethyl phenylmalonate. The synthesis is typically a two-step process involving reduction followed by carbamoylation.[1]
Step 1: Reduction of Diethyl Phenylmalonate to 2-Phenyl-1,3-propanediol
Diethyl phenylmalonate is reduced to the corresponding diol, 2-phenyl-1,3-propanediol. While several reducing agents can be employed, sodium borohydride is a preferred reagent for this transformation.[1]
Step 2: Carbamoylation of 2-Phenyl-1,3-propanediol
The subsequent conversion of 2-phenyl-1,3-propanediol to felbamate involves the introduction of two carbamate moieties. This can be achieved through various reagents and methods, including the use of phosgene, chloroformates, or cyanate derivatives.[1] A common laboratory and industrial-scale method involves the reaction of 2-phenyl-1,3-propanediol with chlorosulfonyl isocyanate.[2][3]
Experimental Protocol: Synthesis of Felbamate
Materials:
-
2-phenyl-1,3-propanediol
-
Chlorosulfonyl isocyanate
-
Toluene
-
Tetrahydrofuran (THF)
-
Deionized water
-
A solution of chlorosulfonyl isocyanate is prepared in toluene and cooled to a temperature below -20 °C.
-
A solution of 2-phenyl-1,3-propanediol in a mixture of THF and toluene is added dropwise to the cooled chlorosulfonyl isocyanate solution while maintaining the temperature below -20 °C over a period of 10 to 60 minutes.
-
The reaction mixture is maintained at a temperature below -20 °C for an additional period to ensure complete reaction.
-
The reaction is then quenched by the addition of water, which also facilitates the precipitation of crude felbamate.
-
The precipitated felbamate is isolated by filtration, washed with water, and dried.
-
Purification of the crude felbamate is typically achieved by recrystallization from a suitable solvent such as methanol to yield felbamate of high purity.
Impurities in Felbamate Synthesis
Several impurities can arise during the synthesis of felbamate, either as byproducts of the reaction, unreacted starting materials, or degradation products. The United States Pharmacopeia (USP) monograph for felbamate lists several key impurities that must be controlled.[1]
A summary of the major known impurities of felbamate is provided in the table below.
| Impurity Name | Structure | Typical Source |
| Felbamate | 2-phenyl-1,3-propanediol dicarbamate | Active Pharmaceutical Ingredient |
| 2-Phenyl-1,3-propanediol | Unreacted starting material from the carbamoylation step. | |
| Impurity A: 3-Hydroxy-2-phenylpropyl carbamate | Incomplete carbamoylation of 2-phenyl-1,3-propanediol. | |
| Impurity B: Phenethyl Carbamate | Process-related impurity. | |
| 3-Carbamoyloxy-2-phenylpropyl allophanate | Reaction of felbamate with isocyanic acid, a potential byproduct. | |
| Dimer Impurity | 3,3'-carbonylbis-(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate | A process-related impurity formed from the reaction of 3-hydroxy-2-phenylpropyl carbamate with an activated intermediate.[1] |
Characterization of Impurities
A combination of analytical techniques is employed to identify, quantify, and characterize the impurities in felbamate. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of felbamate and its non-volatile impurities. A stability-indicating HPLC method is crucial for resolving the API from its potential impurities and degradation products.
Table 1: HPLC Method Parameters for Felbamate Impurity Profiling
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water |
| Detection | UV at 210 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of impurities. It provides molecular weight information and fragmentation patterns that aid in confirming the identity of known impurities and characterizing unknown ones.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for the analysis of volatile impurities, such as residual solvents or volatile byproducts from the synthesis.
Table 2: GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (Scan mode) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is indispensable for the definitive structural elucidation of isolated impurities.
¹H NMR (400 MHz, CDCl₃) of Felbamate Dimer Impurity: [1] δ 7.31-7.24 (dd, J= 6.8 and 1.6 Hz, 4H, Ar-H), 7.24-7.21 (dd, J= 8.0 and 4.4 Hz, 2H, Ar-H), 7.13-7.19 (dd, J= 7.2 and 3.2 Hz 4H, Ar-H), 5.23 (bs, 4H, CH), 4.67-4.23 (m, 4H), 3.30-3.24 (m, 2H).
Mass Spectrum of Felbamate Dimer Impurity: [1] m/z 417 (M+H)⁺, 415 (M-H)⁻.
Formation Pathways of Key Impurities
Understanding the formation pathways of impurities is essential for developing control strategies to minimize their levels in the final product.
Formation of 2-Phenyl-1,3-propanediol and Impurity A
These impurities are a direct result of incomplete reaction during the carbamoylation step. 2-Phenyl-1,3-propanediol is the unreacted starting material, while 3-hydroxy-2-phenylpropyl carbamate (Impurity A) is the product of mono-carbamoylation.
Formation of the Dimer Impurity
The dimer impurity, 3,3'-carbonylbis-(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate, is a process-related impurity. Its formation involves the reaction of the mono-carbamate intermediate (Impurity A) with an activated species, such as a chloroformate derivative, which can be formed in situ.[1]
Formation of 3-Carbamoyloxy-2-phenylpropyl allophanate
This impurity can be formed by the reaction of felbamate with isocyanic acid. Isocyanic acid can be generated as a byproduct during the synthesis, particularly if excess carbamoylating agent is used or under certain reaction conditions.
Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products that may form under various stress conditions, thereby establishing the stability-indicating nature of the analytical methods. Felbamate is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.
Table 3: Summary of Forced Degradation of Felbamate
| Stress Condition | Observations |
| Acid Hydrolysis | Degradation observed, leading to the formation of 2-phenyl-1,3-propanediol and other related substances. |
| Base Hydrolysis | Significant degradation, with the formation of 2-phenyl-1,3-propanediol and the corresponding carbamic acid. |
| Oxidative (H₂O₂) | Relatively stable. |
| Photolytic | Relatively stable. |
| Thermal | Relatively stable. |
Control of Impurities
The control of impurities in felbamate is achieved through a combination of strategies:
-
Raw Material Control: Ensuring the purity of starting materials, such as diethyl phenylmalonate and 2-phenyl-1,3-propanediol.
-
Process Optimization: Carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry of reagents to minimize the formation of byproducts.
-
Purification: Implementing effective purification steps, such as recrystallization, to remove impurities from the crude product.
-
Analytical Monitoring: Utilizing validated analytical methods to monitor the impurity profile throughout the manufacturing process and in the final API.
Conclusion
A thorough understanding of the synthesis of this compound and the potential for impurity formation is paramount for the development of a robust and well-controlled manufacturing process. This technical guide has outlined the common synthetic route, identified key process-related impurities and degradation products, provided an overview of their characterization using modern analytical techniques, and discussed their formation pathways and control strategies. By implementing the principles and methodologies described herein, researchers and drug development professionals can ensure the consistent production of high-quality felbamate that meets all regulatory standards.
References
Methodological & Application
Felbamate Hydrate: In Vitro Electrophysiology Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbamate is an anticonvulsant medication utilized in the management of severe epilepsy, particularly for patients who have not responded to other treatments.[1][2] Its mechanism of action is multifaceted, involving the modulation of several key neurotransmitter systems in the brain.[1] Understanding the electrophysiological effects of Felbamate is crucial for elucidating its therapeutic properties and for the development of novel antiepileptic drugs. These application notes provide detailed protocols for in vitro electrophysiological studies of Felbamate hydrate, focusing on its interactions with N-methyl-D-aspartate (NMDA) receptors, γ-aminobutyric acid (GABA) receptors, and voltage-gated sodium channels.[1][3][4]
Mechanism of Action Overview
Felbamate's anticonvulsant activity is attributed to its ability to:
-
Inhibit NMDA Receptors: Felbamate blocks NMDA receptors, which are a subtype of glutamate receptors.[1] Excessive activation of NMDA receptors is implicated in seizure activity, and by inhibiting these receptors, Felbamate reduces excitatory synaptic transmission.[1]
-
Potentiate GABAergic Activity: Felbamate enhances the action of GABA, the primary inhibitory neurotransmitter in the brain, at GABA-A receptors.[1][3] This potentiation contributes to an overall inhibitory effect on neuronal activity, helping to stabilize neuronal firing.[1]
-
Block Voltage-Gated Sodium Channels: Felbamate also inhibits voltage-gated sodium channels, which are essential for the generation and propagation of action potentials.[1][4] This action reduces the repetitive firing of neurons characteristic of epileptic activity.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro electrophysiological studies on Felbamate.
Table 1: Felbamate Inhibition of NMDA Receptor Subtypes
| NMDA Receptor Subunit Composition | IC50 (mM) | Cell Type | Reference |
| NR1/NR2B | 0.52 - 0.93 | Human Embryonic Kidney (HEK) 293 Cells / Xenopus Oocytes | [5][6] |
| NR1/NR2C | 2.02 - 2.4 | Human Embryonic Kidney (HEK) 293 Cells / Xenopus Oocytes | [5][6] |
| NR1/NR2A | 2.6 - 8.56 | Human Embryonic Kidney (HEK) 293 Cells / Xenopus Oocytes | [5][6] |
Table 2: Felbamate Effects on NMDA Channel Gating
| NMDA Channel State | Dissociation Constant (Kd) (µM) | Cell Type | Reference |
| Resting | ~200 | Rat Hippocampal Neurons | [7] |
| Activated | ~110 | Rat Hippocampal Neurons | [7] |
| Desensitized | ~55 | Rat Hippocampal Neurons | [7] |
Table 3: Felbamate Inhibition of Voltage-Gated Sodium Channels
| Parameter | IC50 (µM) | Cell Type | Reference |
| Voltage-dependent Na+ currents | 28 | Rat Striatal Neurons | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents
This protocol is designed to measure the effect of Felbamate on NMDA receptor-mediated currents in cultured neurons.
1. Cell Preparation:
- Culture primary hippocampal or cortical neurons from embryonic rats on glass coverslips.
- Use neurons after 7-14 days in vitro.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4 with NaOH. Prepare a Mg²⁺-free version of this solution to relieve the voltage-dependent magnesium block of NMDA receptors.
- Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 MgCl₂, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2 with CsOH.
- Agonist Solution: External solution containing 100 µM NMDA and 10 µM glycine.
- Felbamate Stock Solution: Prepare a 100 mM stock solution of this compound in the external solution.
3. Electrophysiological Recording:
- Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
- Perfuse the chamber with the external solution.
- Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.
- Clamp the membrane potential at -60 mV.
- Apply the agonist solution for 2-5 seconds to evoke an NMDA receptor-mediated current.
- After obtaining a stable baseline response, co-apply the agonist solution with varying concentrations of Felbamate (e.g., 10 µM to 3 mM).
- Wash out the drug and agonist between applications.
4. Data Analysis:
- Measure the peak amplitude of the inward current in the absence and presence of Felbamate.
- Calculate the percentage of inhibition for each concentration of Felbamate.
- Plot a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Protocol 2: Whole-Cell Voltage-Clamp Recording of GABA-A Receptor Currents
This protocol is for assessing the modulatory effects of Felbamate on GABA-A receptor-mediated currents.
1. Cell Preparation:
- Use cultured hippocampal or cortical neurons as described in Protocol 1.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
- Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 MgCl₂, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2 with CsOH.
- Agonist Solution: External solution containing 10 µM GABA.
- Felbamate Stock Solution: Prepare a 100 mM stock solution of this compound in the external solution.
3. Electrophysiological Recording:
- Follow the same general procedure as in Protocol 1 for establishing a whole-cell recording.
- Clamp the membrane potential at -60 mV.
- Apply the GABA solution for 2-5 seconds to evoke a GABA-A receptor-mediated current.
- After establishing a stable baseline, co-apply the GABA solution with various concentrations of Felbamate (e.g., 100 µM to 3 mM).
- Ensure complete washout between applications.
4. Data Analysis:
- Measure the peak amplitude of the outward current (due to Cl⁻ efflux with the high Cl⁻ internal solution) in the absence and presence of Felbamate.
- Calculate the percentage of potentiation for each concentration of Felbamate.
- Construct a concentration-response curve to characterize the modulatory effect.
Protocol 3: Whole-Cell Voltage-Clamp Recording of Voltage-Gated Sodium Channel Currents
This protocol is designed to evaluate the inhibitory effect of Felbamate on voltage-gated sodium channels.
1. Cell Preparation:
- Use acutely dissociated dorsal root ganglion (DRG) neurons or cultured cortical neurons.
2. Solutions:
- External Solution (in mM): 130 NaCl, 30 TEA-Cl, 1 CaCl₂, 1 MgCl₂, 0.05 CdCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH. (TEA and CdCl₂ are used to block potassium and calcium channels, respectively).
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.
- Felbamate Stock Solution: Prepare a 100 mM stock solution of this compound in the external solution.
3. Electrophysiological Recording:
- Establish a whole-cell patch-clamp configuration.
- Hold the membrane potential at -100 mV to ensure all sodium channels are in the resting state.
- Apply a depolarizing voltage step to 0 mV for 20 ms to elicit a transient inward sodium current.
- After recording a stable baseline, perfuse the chamber with varying concentrations of Felbamate (e.g., 10 µM to 300 µM).
- Record the sodium current at each concentration.
4. Data Analysis:
- Measure the peak amplitude of the inward sodium current before and after Felbamate application.
- Calculate the percentage of block for each concentration.
- Generate a concentration-response curve and determine the IC50 value.
Visualizations
Caption: Experimental workflow for in vitro electrophysiology.
Caption: Felbamate's multifaceted mechanism of action.
References
- 1. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use-dependent inhibition of the N-methyl-D-aspartate currents by felbamate: a gating modifier with selective binding to the desensitized channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological actions of felbamate on rat striatal neurones [iris.unipv.it]
Application Note and Protocol for the Quantification of Felbamate Hydrate in Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbamate is an anti-epileptic drug utilized in the management of seizures. The therapeutic efficacy and safety of felbamate are dependent on maintaining optimal plasma concentrations, necessitating a reliable and accurate quantification method for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. This document provides a detailed application note and protocol for the quantification of felbamate in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established and validated procedures, offering a robust and reproducible approach for researchers and clinicians.
Experimental Protocols
This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the analysis of felbamate in plasma samples.
Materials and Reagents
-
Felbamate reference standard
-
Internal Standard (IS) (e.g., Methyl felbamate, Alphenal, Primidone, or Carisoprodol)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate)
-
Dichloromethane (for liquid-liquid extraction)
-
Human plasma (drug-free)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Reversed-phase HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm or C8)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
3.1. Stock Solutions (1 mg/mL)
-
Accurately weigh 10 mg of felbamate reference standard and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Prepare the internal standard stock solution similarly by dissolving 10 mg of the chosen IS in 10 mL of methanol.
3.2. Working Standard Solutions
-
Prepare a series of working standard solutions of felbamate by serially diluting the stock solution with a mixture of water and acetonitrile (50:50 v/v) to achieve concentrations spanning the desired calibration range (e.g., 2 to 200 µg/mL).[1]
-
Prepare a working solution of the internal standard at an appropriate concentration (e.g., 50 µg/mL) in the same diluent.
3.3. Calibration Standards and Quality Controls (QCs)
-
Spike appropriate volumes of the felbamate working standard solutions into drug-free human plasma to prepare calibration standards at a minimum of five different concentration levels.
-
Prepare at least three levels of QC samples (low, medium, and high) in plasma in the same manner.
Sample Preparation
Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.
4.1. Protein Precipitation (PP) [1][2][3]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes.[3]
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject a specific volume (e.g., 20 µL) into the HPLC system.[3]
4.2. Liquid-Liquid Extraction (LLE) [4][5]
-
To 200 µL of plasma sample, add the internal standard.[4]
-
Vortex for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.[4]
-
Inject into the HPLC system.
HPLC Conditions
-
Column: C18 (250 x 4.6 mm, 5 µm) or similar reversed-phase column[1]
-
Mobile Phase: A mixture of phosphate buffer (pH 6.9, 0.05 M), methanol, and acetonitrile (64:18:18, v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 35°C[1]
-
Injection Volume: 20 µL
Data Presentation
The performance of various HPLC methods for felbamate quantification is summarized in the tables below.
Table 1: Chromatographic Conditions and Sample Preparation
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Sample Preparation | Protein Precipitation (Methanol)[1] | Protein Precipitation (Acetonitrile)[2] | Solid-Phase Extraction (C18)[7] | Liquid-Liquid Extraction (Dichloromethane)[4][5] |
| Column | Microsorb-MV C18 (250 x 4.6 mm, 5 µm)[1] | Not Specified | C18[7] | Hypersil ODS (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Phosphate buffer (pH 6.9), Methanol, Acetonitrile (64:18:18)[1] | Not Specified | Not Specified | Phosphate buffer (pH 6.5), Acetonitrile (79:21)[4] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | Not Specified | Not Specified |
| Detection | UV at 210 nm[1] | Not Specified | Not Specified | UV at 210 nm[4] |
| Internal Standard | Alphenal[1] | Not Specified | Methyl felbamate[7] | Primidone[4] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 2 - 200[1] | 5 - 175[2] | 5 - 200[7] | 0.1 - Not Specified[4] |
| Within-Run Precision (CV%) | < 5%[8] | Not Specified | 2.9% at 50 mg/L[7] | < 3.8%[4] |
| Between-Run Precision (CV%) | < 5%[8] | 5.7% at 55 mg/L[2] | 3.3% at 25 mg/L, 3.5% at 50 mg/L[7] | < 5.0%[4] |
| Accuracy/Recovery (%) | 97% - 105%[8] | Not Specified | 89.4% (SPE)[7] | 75.2%[4] |
| Limit of Quantitation (LOQ) | Not Specified | 5 mg/L[7] | 5 mg/L[7] | 0.1 µg/mL[4] |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of felbamate in plasma using HPLC with protein precipitation.
Caption: Workflow for Felbamate Quantification in Plasma by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Felbamate measured in serum by two methods: HPLC and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromsystems.com [chromsystems.com]
- 4. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of felbamate in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of felbamate and three metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic procedures for the determination of felbamate in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Preparing Felbamate Hydrate Stock Solutions in Cell Culture
Introduction
Felbamate, an anticonvulsant drug, is utilized in neuroscience research to study its effects on neuronal signaling pathways. Its mechanism of action involves the modulation of both excitatory and inhibitory neurotransmitter systems, primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor and potentiation of gamma-aminobutyric acid (GABA) responses.[1][2] Proper preparation of Felbamate hydrate stock solutions is critical for accurate and reproducible in vitro studies. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for cell culture experiments.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Unit | Source(s) |
| Molecular Weight | 238.24 | g/mol | [3] |
| Solubility in DMSO | 48 | mg/mL | [4] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% | v/v | [5][6][7] |
| Stock Solution Storage Temperature | -20 to -80 | °C | [8] |
| Stock Solution Stability | 1-2 | years | [8] |
Experimental Protocols
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
-
Biosafety cabinet (BSC)
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO:
-
Pre-Experiment Preparations:
-
Bring the this compound powder and DMSO to room temperature before use.
-
Perform all steps under sterile conditions in a biosafety cabinet to prevent contamination.
-
-
Calculating the Required Mass of this compound:
-
To prepare a 100 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)
-
For 1 mL of a 100 mM solution: Mass = 0.1 M x 238.24 g/mol x 0.001 L x 1000 mg/g = 23.824 mg
-
-
-
Dissolving this compound in DMSO:
-
Weigh out 23.824 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If the compound does not readily dissolve, gentle warming to 37°C for a short period may aid in solubilization.[9]
-
-
Aliquoting and Storing the Stock Solution:
-
Once fully dissolved, aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[8]
-
Protocol for Preparing Working Solutions in Cell Culture Medium:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
-
Diluting the Stock Solution to the Final Working Concentration:
-
Determine the desired final concentration of Felbamate for your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration in your cell culture medium. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock:
-
V1 (stock) x C1 (stock) = V2 (final) x C2 (final)
-
V1 = (1 mL x 100 µM) / 100,000 µM = 0.001 mL or 1 µL
-
-
Add the calculated volume of the Felbamate stock solution to the pre-warmed cell culture medium. To avoid precipitation, gently swirl the medium while adding the stock solution.[9]
-
The final concentration of DMSO in the cell culture medium should not exceed 0.5%, with 0.1% being preferable to minimize solvent-induced cytotoxicity.[5][6][7]
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.[10]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the signaling pathway associated with its mechanism of action.
Caption: Experimental Workflow for Felbamate Stock and Working Solutions.
Caption: Felbamate's Dual Mechanism of Action on Neuronal Receptors.
References
- 1. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 3. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. emulatebio.com [emulatebio.com]
- 10. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: The Kainic Acid-Induced Seizure Model and the Neuroprotective Effects of Felbamate Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the kainic acid (KA)-induced seizure model, a widely used preclinical model of temporal lobe epilepsy (TLE), and the application of Felbamate hydrate as a neuroprotective agent within this model. The protocols outlined below are intended to guide researchers in the standardized application of these methodologies for investigating epileptogenesis, seizure pathophysiology, and the efficacy of potential anticonvulsant and neuroprotective compounds.
Introduction to the Kainic Acid Model of Temporal Lobe Epilepsy
The kainic acid model is a robust and well-characterized animal model that recapitulates many of the key features of human TLE, the most common form of partial epilepsy in adults.[1] Systemic or intracerebral administration of kainic acid, a potent agonist of ionotropic glutamate receptors, induces status epilepticus (SE), a prolonged period of seizure activity.[1][2] This initial insult is followed by a latent period, ultimately leading to the development of spontaneous recurrent seizures (SRSs), a hallmark of epilepsy.[3] The model is also associated with neuropathological changes similar to those observed in TLE patients, including hippocampal sclerosis characterized by selective neuronal loss in the CA1 and CA3 regions.[3]
This compound: A Neuroprotective Anticonvulsant
Felbamate is an anticonvulsant medication with a multifaceted mechanism of action, making it a compound of interest for both seizure suppression and neuroprotection.[4] Its primary mechanisms include:
-
NMDA Receptor Blockade: Felbamate acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, reducing excessive excitatory neurotransmission.
-
GABA Receptor Potentiation: It enhances the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.
-
Modulation of Voltage-Gated Channels: Felbamate also inhibits voltage-gated sodium and calcium channels, further contributing to the stabilization of neuronal activity.
Studies have suggested that Felbamate may offer neuroprotective effects in the context of excitotoxic injury, such as that induced by kainic acid.[5][6]
Data Presentation: Effects of this compound in the Kainic Acid Model
The following tables summarize the reported effects of this compound in the kainic acid-induced seizure model. While specific quantitative data from a comprehensive study was not available in the reviewed literature, the qualitative findings and representative data from the kainic acid model are presented.
Table 1: Qualitative Effects of this compound on Kainic Acid-Induced Seizures and Neuropathology
| Parameter | Treatment Group | Outcome | Reference |
| Seizure Susceptibility | Felbamate (300 mg/kg) | Longer latency to flurothyl-induced seizures | [5] |
| Cognitive Function | Felbamate (300 mg/kg) | Improved performance in water maze test | |
| Motor Activity | Felbamate (300 mg/kg) | Improved performance in open field test | |
| Behavioral Handling | Felbamate (300 mg/kg) | Improved performance in handling tests | [6] |
| Neuronal Excitability | Felbamate (1.2-1.6 mM) | Significantly decreased incidence of irreversible disappearance of CA1 electrical response in vitro | [7] |
Table 2: Representative Quantitative Data on Neuronal Loss in the Kainic Acid Model (Vehicle Treatment)
| Hippocampal Region | Neuronal Loss (%) | Reference |
| Dentate Hilus | 40% | [8] |
| CA3 | 50% | [8] |
| CA1 | 80% | [8] |
Note: This data represents the typical neuronal loss observed in the kainic acid model and serves as a baseline for evaluating the neuroprotective effects of investigational compounds like this compound.
Experimental Protocols
Kainic Acid-Induced Seizure Model in Rodents
This protocol describes the systemic administration of kainic acid to induce status epilepticus in rats or mice.
Materials:
-
Kainic acid monohydrate
-
Sterile, pyrogen-free 0.9% saline
-
Rodents (e.g., male Sprague-Dawley rats, 200-250 g)
-
Animal scale
-
Injection syringes and needles (e.g., 25-gauge)
-
Observation cages
-
Video monitoring system (optional, but recommended)
-
Diazepam (for terminating prolonged SE, if necessary)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Kainic Acid Preparation: Prepare a fresh solution of kainic acid in sterile 0.9% saline on the day of the experiment. A common concentration is 5 mg/mL.
-
Animal Weighing and Dose Calculation: Weigh each animal to accurately calculate the required dose of kainic acid. A typical dose for inducing SE in rats is 10-15 mg/kg.
-
Administration: Administer the calculated dose of kainic acid via intraperitoneal (i.p.) injection.
-
Seizure Monitoring and Scoring: Immediately after injection, place the animal in an observation cage and monitor continuously for behavioral seizures. Seizure severity can be scored using the Racine scale (see Table 3). The onset of SE is typically defined as the occurrence of the first Class IV or V seizure.
-
Duration of SE: Continue to monitor the animal for the duration of the status epilepticus, which can last for several hours.
-
Termination of SE (Optional): To reduce mortality and variability, SE can be terminated after a predetermined duration (e.g., 2 hours) by administering diazepam (e.g., 10 mg/kg, i.p.).
-
Post-SE Care: Provide supportive care to the animals after the acute seizure phase, including access to food and water. Monitor for the development of spontaneous recurrent seizures in the following weeks.
Table 3: Modified Racine Scale for Seizure Scoring
| Score | Behavioral Manifestation |
| 0 | Normal behavior |
| 1 | Immobility, staring |
| 2 | Head nodding, "wet dog shakes" |
| 3 | Unilateral forelimb clonus |
| 4 | Rearing with bilateral forelimb clonus |
| 5 | Rearing and falling (loss of postural control) |
Administration of this compound
This protocol describes the administration of this compound for assessing its neuroprotective effects in the kainic acid model.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Injection syringes and needles
Procedure:
-
Felbamate Preparation: Prepare a suspension of this compound in the chosen vehicle.
-
Administration Timing: The timing of Felbamate administration is critical for assessing its neuroprotective effects. It is typically administered before or shortly after the induction of SE with kainic acid. For example, a study by Chronopoulos et al. (1993) administered Felbamate 1 hour after the convulsant dosage of kainic acid.[5][6]
-
Dose and Route of Administration: Administer this compound at the desired dose (e.g., 100 or 300 mg/kg) via the appropriate route (e.g., intraperitoneal injection).[5][6]
-
Control Group: A control group receiving the vehicle only should be included in the experimental design.
Assessment of Neuroprotection
4.3.1. Behavioral Assessments:
-
Morris Water Maze: To assess spatial learning and memory.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
Handling Tests: To assess sensorimotor function and reactivity.
4.3.2. Histological Analysis:
-
Tissue Preparation: At a predetermined time point after kainic acid administration, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Extraction and Sectioning: Carefully extract the brains and prepare coronal sections (e.g., 40 µm thick) using a cryostat or vibratome.
-
Staining: Stain the sections with a neuronal marker (e.g., Nissl stain) to visualize neuronal cell bodies.
-
Quantification of Neuronal Loss: Use stereological methods to quantify the number of surviving neurons in specific hippocampal regions (e.g., CA1, CA3, and dentate hilus). Compare the neuronal counts between the Felbamate-treated and vehicle-treated groups.
Visualizations
Signaling Pathways
Caption: Kainic acid-induced excitotoxicity signaling pathway.
Caption: Multifaceted mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing Felbamate in the KA model.
References
- 1. EFFECT OF AGE ON KAINATE-INDUCED SEIZURE SEVERITY AND CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpccr.eu [jpccr.eu]
- 5. Neuroprotective effect of felbamate after kainic acid-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Felbamate selectively blocks in vitro hippocampal kainate-induced irreversible electrical changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loss of Hippocampal Neurons after Kainate Treatment Correlates with Behavioral Deficits | PLOS One [journals.plos.org]
Application Notes and Protocols for the Maximal Electroshock (MES) Model with Felbamate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The maximal electroshock (MES) model is a widely utilized preclinical assay for screening potential antiepileptic drugs. It is particularly effective in identifying compounds that can prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures in humans. Felbamate, an anticonvulsant medication, has demonstrated efficacy in this model. Its mechanism of action is multifaceted, involving the modulation of both excitatory and inhibitory neurotransmitter systems.[1][2] Felbamate's primary targets include the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist at the strychnine-insensitive glycine recognition site, and GABA-A receptors, where it potentiates GABAergic currents.[3][4][5] This dual action contributes to its broad spectrum of anticonvulsant activity.[3]
These application notes provide detailed protocols for utilizing the MES model to evaluate the anticonvulsant properties of Felbamate hydrate. The subsequent sections include comprehensive experimental procedures, quantitative data from relevant studies, and visualizations of the experimental workflow and Felbamate's signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating this compound in the maximal electroshock (MES) model.
Table 1: Anticonvulsant Efficacy of Felbamate in the MES Model
| Animal Model | Route of Administration | Time of Peak Effect (hours) | ED₅₀ (mg/kg) | Reference |
| Mouse | Intraperitoneal (i.p.) | 0.5 - 1 | 79.6 | [6] |
| Mouse | Oral (p.o.) | 1 - 2 | 95.8 | |
| Rat | Oral (p.o.) | 2 - 4 | 14.7 |
Table 2: Neurotoxicity of Felbamate in Rodents
| Animal Model | Route of Administration | Test | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Mouse | Intraperitoneal (i.p.) | Rotorod | 338 | 4.25 | |
| Mouse | Oral (p.o.) | Rotorod | >1000 | >10.4 | |
| Rat | Oral (p.o.) | Rotorod | >1000 | >68 |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model Protocol
This protocol outlines the procedure for inducing seizures via corneal stimulation in rodents and assessing the anticonvulsant effect of this compound.
1. Materials and Equipment:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Male CD-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g)
-
Electroconvulsive shock apparatus (e.g., Ugo Basile ECT unit)
-
Corneal electrodes
-
Saline solution (0.9% NaCl)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Animal scale
-
Syringes and gavage needles
-
Timer
2. Animal Preparation and Drug Administration:
-
Acclimate animals to the laboratory environment for at least 3 days prior to the experiment.
-
House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
On the day of the experiment, weigh each animal to determine the appropriate dose of this compound.
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the animals via the desired route (intraperitoneal injection or oral gavage). The volume of administration should be consistent across all animals (e.g., 10 ml/kg for mice).
-
Allow for a pre-treatment time corresponding to the time of peak effect for the chosen route of administration (see Table 1).
3. MES Procedure:
-
At the designated time after drug administration, apply a drop of topical anesthetic to each eye of the animal to minimize discomfort.
-
Place the corneal electrodes, moistened with saline, on the corneas of the animal.
-
Deliver a suprathreshold electrical stimulus. Typical parameters are:
-
Mice: 50 mA, 60 Hz, 0.2-second duration
-
Rats: 150 mA, 60 Hz, 0.2-second duration
-
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs at a 180-degree angle to the torso.
-
The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
4. Data Analysis:
-
Record the number of animals in each treatment group that are protected from the tonic hindlimb extension seizure.
-
Calculate the percentage of protection for each dose.
-
Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the seizure, using a probit analysis or other appropriate statistical method.
Neurotoxicity Assessment (Rotorod Test)
This protocol is used to assess motor impairment and potential neurotoxic effects of this compound.
1. Materials and Equipment:
-
Rotorod apparatus
-
Animals treated with this compound or vehicle as described in the MES protocol.
2. Procedure:
-
Prior to drug administration, train the animals to stay on the rotating rod of the Rotorod apparatus for a set period (e.g., 1-2 minutes) at a low speed.
-
At the time of peak drug effect, place each animal on the rotating rod.
-
Gradually increase the speed of rotation.
-
Record the time it takes for each animal to fall off the rod.
-
An animal is considered to have failed the test if it falls off the rod within a predetermined time (e.g., 1 minute).
3. Data Analysis:
-
Calculate the percentage of animals in each group that fail the test.
-
Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, using a probit analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the MES model with this compound.
Felbamate Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
- 1. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Felbamate demonstrates low propensity for interaction with methylxanthines and Ca2+ channel modulators against experimental seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pentylenetetrazol (PTZ) Seizure Model with Felbamate Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the pentylenetetrazol (PTZ) seizure model to evaluate the anticonvulsant effects of Felbamate hydrate. This document is intended for researchers, scientists, and drug development professionals working in the field of epilepsy research and anticonvulsant drug discovery.
Introduction
The pentylenetetrazol (PTZ) seizure model is a widely used and well-validated preclinical tool for inducing generalized seizures in rodents.[1][2] PTZ is a gamma-aminobutyric acid (GABA) type A (GABA-A) receptor antagonist.[1][3] By blocking the inhibitory effects of GABA, PTZ leads to neuronal hyperexcitability and the manifestation of seizure activity.[2][3][4] This model is particularly valuable for screening and characterizing potential anticonvulsant compounds.
Felbamate is an antiepileptic drug with a broad spectrum of activity.[5] Its mechanism of action is believed to involve a dual effect on excitatory and inhibitory neurotransmission.[6][7] Felbamate potentiates GABA-A receptor-mediated responses and inhibits N-methyl-D-aspartate (NMDA) receptor function, thereby reducing neuronal excitability.[6][7]
This document outlines protocols for both acute PTZ-induced seizures and the PTZ kindling model, a chronic model of epilepsy development (epileptogenesis).[8][9]
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effect of this compound in the PTZ kindling model in rats.
| Treatment Group | Dose of this compound (mg/kg, i.p.) | Mean Seizure Score (0-5 scale) at the end of treatment | Percentage of Animals Experiencing Convulsions (Challenge Dose) |
| Vehicle Control | 0 | 0 | <20% |
| PTZ Alone | 0 | 3.3 | >80% |
| PTZ + Felbamate | 300 | 1.5 | Not Reported |
| PTZ + Felbamate | 400 | 0.9 | <20% |
Data adapted from a study in Sprague-Dawley rats where PTZ (30 mg/kg, i.p.) was administered three times a week for 8 weeks. Felbamate was administered 90 minutes before each PTZ injection.[1]
Experimental Protocols
Acute PTZ-Induced Seizure Model
This protocol is designed to evaluate the ability of a compound to acutely prevent or delay the onset of PTZ-induced seizures.
Materials:
-
Pentylenetetrazol (PTZ)
-
This compound
-
Saline solution (0.9% NaCl)
-
Rodents (mice or rats)
-
Injection syringes and needles (e.g., 27-gauge)
-
Observation chambers
-
Timer
Procedure:
-
Animal Preparation: Acclimate animals to the experimental environment for at least 3 days prior to the study. House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration:
-
PTZ Induction of Seizures:
-
Observation:
-
Immediately after PTZ injection, place the animal in an individual observation chamber.
-
Observe the animal continuously for at least 30 minutes.
-
Record the following parameters:
-
Latency to first seizure: Time from PTZ injection to the onset of the first observable seizure sign (e.g., facial twitching, myoclonic jerks).
-
Seizure severity: Score the maximal seizure severity reached by each animal using a modified Racine scale (see below).
-
Duration of seizures: Record the total time the animal spends in a seizure state.
-
-
-
Seizure Scoring (Modified Racine Scale): [10][11]
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks of the body
-
Stage 3: Clonic convulsions of one forelimb
-
Stage 4: Rearing with bilateral forelimb clonus
-
Stage 5: Generalized tonic-clonic seizures with loss of posture
-
PTZ Kindling Model
This protocol is used to model epileptogenesis, the process by which a normal brain develops epilepsy. It involves repeated administration of a sub-convulsive dose of PTZ.
Materials:
-
Same as the acute model.
Procedure:
-
Animal Preparation: Same as the acute model.
-
Kindling Induction:
-
Drug Administration:
-
Administer this compound (e.g., 300-400 mg/kg, i.p.) or vehicle 90 minutes before each PTZ injection.[1]
-
-
Observation and Scoring:
-
After each PTZ injection, observe the animals for 30 minutes and score the seizure severity using the modified Racine scale.
-
An animal is considered "fully kindled" when it consistently exhibits Stage 4 or 5 seizures in response to the sub-convulsive PTZ dose.
-
-
Challenge Dose (Optional):
-
After the kindling period, a challenge dose of PTZ (e.g., 15 mg/kg, i.p.) can be administered to assess the long-term increase in seizure susceptibility.[1]
-
Visualizations
Caption: Experimental workflows for the acute and kindling PTZ seizure models.
Caption: Simplified signaling pathways of PTZ and Felbamate action.
References
- 1. Anticonvulsant effect of felbamate in the pentylenetetrazole kindling model of epilepsy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of glutamate and GABA transporters in development of pentylenetetrazol-kindling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archepilepsy.org [archepilepsy.org]
- 4. Seizures induce simultaneous GABAergic and glutamatergic transmission in the dentate gyrus-CA3 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2.1. PTZ Model of Seizures [bio-protocol.org]
- 7. The Role of Glutamate Receptors in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
Application Notes and Protocols for the Long-Term Stability Assessment of Felbamate Hydrate in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbamate, an antiepileptic drug, is utilized in the treatment of partial seizures and seizures associated with Lennox-Gastaut syndrome.[1] The stability of a pharmaceutical product is a critical attribute that ensures its safety, quality, and efficacy throughout its shelf life. For liquid formulations, understanding the long-term stability of the active pharmaceutical ingredient (API), such as Felbamate hydrate, in solution is paramount. These application notes provide a comprehensive overview and detailed protocols for assessing the long-term stability of this compound in solution, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Mechanism of Action of Felbamate
Felbamate's anticonvulsant activity is believed to be multifactorial. Its primary mechanism involves the modulation of excitatory and inhibitory neurotransmission.[6] Felbamate acts as an antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, thereby inhibiting the effects of the excitatory neurotransmitter glutamate.[7][8][9] Additionally, it has been shown to potentiate the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors.[6][8] This dual action helps to reduce neuronal hyperexcitability associated with seizures.[8]
Long-Term Stability Testing Protocol
The following protocol is a general guideline for establishing the long-term stability of this compound in a solution. It is based on the principles of ICH Q1A(R2) guidelines.[2][4]
Materials and Equipment
-
This compound reference standard
-
High-purity solvents (e.g., water, ethanol, propylene glycol)
-
Buffer solutions of various pH values (e.g., pH 4, 7, 9)
-
Class A volumetric glassware
-
Analytical balance
-
pH meter
-
Stability chambers with controlled temperature and humidity
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated stability-indicating method
-
Photostability chamber
Experimental Workflow
Detailed Protocol
3.1. Preparation of Stock and Sample Solutions
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent or solvent system to prepare a stock solution of a specific concentration.
-
Sample Solutions: Prepare multiple aliquots of the this compound solution at the desired concentration for stability testing. The solutions should be prepared in the final container closure system intended for the product.
3.2. Storage Conditions
Store the sample solutions in stability chambers under the following conditions as per ICH guidelines:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
3.3. Testing Frequency
Samples should be withdrawn and tested at the following time points:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Intermediate: 0, 3, and 6 months.
-
Accelerated: 0, 3, and 6 months.
3.4. Analytical Method
A validated stability-indicating HPLC method is recommended for the analysis of this compound and its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
Temperature: Ambient or controlled.
3.5. Parameters to be Tested
The following parameters should be evaluated at each time point:
-
Appearance: Visual inspection for color change, clarity, and precipitation.
-
pH: Measurement of the solution's pH.
-
Assay of Felbamate: Quantification of the remaining this compound concentration.
-
Degradation Products: Identification and quantification of any impurities or degradation products. A forced degradation study should be performed to identify potential degradation products. One study showed that Felbamate degrades under alkaline stress conditions.[10]
Data Presentation
The quantitative data obtained from the stability study should be summarized in a clear and organized manner. The following table is a template for presenting the stability data.
Table 1: Example of Long-Term Stability Data for this compound in Aqueous Solution at 25°C / 60% RH
| Time Point (Months) | Appearance | pH | Assay of Felbamate (%) | Individual Impurity (%) | Total Impurities (%) |
| 0 | Clear, colorless solution | 7.0 | 100.0 | < 0.1 | < 0.2 |
| 3 | Clear, colorless solution | 7.0 | 99.8 | < 0.1 | < 0.2 |
| 6 | Clear, colorless solution | 6.9 | 99.5 | 0.1 | 0.3 |
| 9 | Clear, colorless solution | 6.9 | 99.2 | 0.1 | 0.4 |
| 12 | Clear, colorless solution | 6.8 | 98.9 | 0.2 | 0.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
A systematic approach to evaluating the long-term stability of this compound in solution is crucial for the development of safe and effective liquid dosage forms. The protocols and guidelines presented here provide a framework for conducting comprehensive stability studies. The results of these studies are essential for determining the appropriate storage conditions and shelf-life of the final product, ensuring that it meets the required quality standards throughout its lifecycle. It is important to adhere to regulatory guidelines, such as those from the ICH, to ensure that the stability data is robust and acceptable for regulatory submissions.[5][11]
References
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 9. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
Application Notes and Protocols for Assessing Felbamate Hydrate Neuroprotection In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the neuroprotective effects of Felbamate hydrate in various in vivo models of neurological damage. The methodologies outlined are designed to offer a robust framework for preclinical evaluation.
Introduction
Felbamate, an antiepileptic drug, has demonstrated neuroprotective properties in several preclinical models of neuronal injury.[1][2][3][4] Its mechanism of action is primarily attributed to the modulation of excitatory and inhibitory neurotransmission.[5] Felbamate acts as an antagonist at the strychnine-insensitive glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex, thereby inhibiting the effects of excitatory amino acids.[1][6] Additionally, it has been shown to potentiate GABAergic responses, contributing to its neuroprotective and anticonvulsant effects.[5][7] This dual action makes Felbamate a compound of interest for mitigating neuronal damage in conditions such as cerebral ischemia and status epilepticus.
Key Signaling Pathway
The neuroprotective effect of Felbamate is understood to be mediated through its interaction with NMDA and GABA receptors, which play crucial roles in neuronal excitability and survival.
Caption: Felbamate's dual mechanism of action.
Experimental Protocols
A generalized experimental workflow for assessing the neuroprotective effects of this compound is presented below. Specific details for different in vivo models are provided in the subsequent sections.
References
- 1. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Neuroprotective effect of felbamate after kainic acid-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Felbamate pharmacology and use in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Felbamate? [synapse.patsnap.com]
Application Notes and Protocols for Testing Felbamate Hydrate in In Vitro Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitability. The development of effective anti-epileptic drugs (AEDs) relies on robust preclinical screening using relevant disease models. In vitro models of epilepsy offer a controlled environment to investigate the cellular and molecular mechanisms of seizure-like activity and to screen potential therapeutic compounds. These models, which include primary neuronal cultures and organotypic brain slices, can be pharmacologically induced to exhibit epileptiform activity, mimicking aspects of seizures in a dish.
Felbamate is an AED with a unique dual mechanism of action, making it an interesting candidate for study in these models. It is known to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, particularly showing selectivity for the NR2B subunit, and as a positive modulator of GABA-A receptors.[1][2][3] This multifaceted approach allows it to both reduce excitatory neurotransmission and enhance inhibitory signals, contributing to its broad-spectrum anticonvulsant activity.[3]
These application notes provide detailed protocols for utilizing three common in vitro models of epilepsy—the kainic acid model, the picrotoxin model, and the magnesium-free model—to test the efficacy of Felbamate hydrate. The protocols are designed to be comprehensive and reproducible for researchers in the field of epilepsy drug discovery.
Mechanism of Action of this compound
This compound's anticonvulsant properties are attributed to its dual action on key neurotransmitter systems involved in seizure generation and propagation.
-
NMDA Receptor Antagonism: Felbamate non-competitively blocks the NMDA receptor, a key player in excitatory synaptic transmission.[1] Excessive activation of NMDA receptors is a hallmark of epileptic activity. Felbamate shows a modest selectivity for NMDA receptors containing the NR2B subunit.[2] By inhibiting these receptors, Felbamate reduces the influx of Ca2+ into neurons, thereby dampening excessive neuronal firing and excitotoxicity.[4]
-
GABA-A Receptor Potentiation: Felbamate enhances the function of GABA-A receptors, the primary mediators of inhibitory neurotransmission in the brain.[3][5] By potentiating the effect of GABA, Felbamate increases the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.
This dual mechanism of reducing excitation and enhancing inhibition provides a powerful approach to controlling seizure activity.
Data Presentation: Efficacy of this compound in In Vitro Models
The following tables summarize the quantitative effects of this compound in various in vitro epilepsy models, providing key parameters for evaluating its anticonvulsant activity.
| Parameter | In Vitro Model System | Value | Reference |
| IC50 (NMDA Receptor Blockade) | Recombinant human NR1a/NR2A receptors | 2.6 mM | [2] |
| Recombinant human NR1a/NR2B receptors | 0.52 mM | [2] | |
| Recombinant human NR1a/NR2C receptors | 2.4 mM | [2] | |
| Xenopus oocytes expressing NR1/NR2B receptors | 0.93 mM | [1] | |
| Xenopus oocytes expressing NR1/NR2C receptors | 2.02 mM | [1] | |
| Xenopus oocytes expressing NR1/NR2A receptors | 8.56 mM | [1] | |
| Effective Concentration | Cultured rat hippocampal neurons (inhibition of NMDA/glycine-stimulated Ca2+ increase) | Minimal effective concentration of 100 µM | [4] |
| Effect on Seizure-like Events | Rat entorhinal cortex slices (reduction of spontaneous EPSC frequency) | Significant reduction at 100 µM | [6] |
Experimental Protocols
Detailed methodologies for inducing and recording epileptiform activity in three distinct in vitro models are provided below. These protocols are designed for testing the effects of this compound.
Protocol 1: Kainic Acid-Induced Seizures in Primary Neuronal Cultures
This model utilizes the glutamate analog kainic acid to induce excitotoxicity and seizure-like activity in dissociated neuronal cultures.[7]
Materials:
-
Primary neuronal cell culture (e.g., rat embryonic cortical or hippocampal neurons)
-
Neuronal culture medium
-
Multi-well plates (e.g., 24-well) coated with a suitable substrate (e.g., poly-D-lysine)
-
Kainic acid (KA) stock solution (e.g., 10 mM in sterile water)
-
This compound stock solution (e.g., 100 mM in sterile water or DMSO, then diluted in culture medium)
-
Multi-electrode array (MEA) system or patch-clamp setup for electrophysiological recording
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Plate primary neurons at an appropriate density on coated multi-well plates and culture for at least 14 days to allow for mature network formation.
-
Preparation of Solutions:
-
Prepare a working solution of kainic acid in pre-warmed culture medium to a final concentration of 10-20 µM.
-
Prepare a range of this compound working solutions in pre-warmed culture medium (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include a vehicle control.
-
-
Baseline Recording: Record baseline neuronal activity for 10-15 minutes using an MEA system or patch-clamp.
-
Induction of Seizure-like Activity:
-
Carefully remove half of the culture medium from each well.
-
Add the kainic acid working solution to each well to achieve the final desired concentration.
-
Return the plate to the incubator for 1-3 hours to allow for the development of epileptiform activity.
-
-
Application of this compound:
-
After the induction period, record the seizure-like activity for 10-15 minutes.
-
Apply the prepared this compound working solutions (or vehicle control) to the respective wells.
-
-
Post-treatment Recording: Record neuronal activity for at least 30-60 minutes following the application of this compound to assess its effect on the frequency and amplitude of seizure-like events.
-
Data Analysis: Analyze the recorded electrophysiological data to quantify parameters such as spike rate, burst frequency, and network burst characteristics before and after the application of this compound.
Protocol 2: Picrotoxin-Induced Epileptiform Activity in Organotypic Hippocampal Slices
This model uses the GABA-A receptor antagonist picrotoxin to disinhibit neuronal circuits in organotypic hippocampal slice cultures, leading to spontaneous epileptiform discharges.[8][9][10]
Materials:
-
Organotypic hippocampal slice cultures (prepared from P7-P9 rat or mouse pups)
-
Slice culture medium
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, bubbled with 95% O2/5% CO2.
-
Picrotoxin stock solution (e.g., 100 mM in DMSO)
-
This compound stock solution
-
Recording chamber for electrophysiology (e.g., submerged or interface type)
-
Extracellular field potential recording setup
Procedure:
-
Slice Culture Preparation: Prepare organotypic hippocampal slices according to standard protocols and maintain them in culture for 7-14 days.
-
Transfer to Recording Chamber: Carefully transfer a slice culture to the recording chamber and perfuse with pre-warmed, oxygenated aCSF at a constant rate (e.g., 2-3 mL/min). Allow the slice to equilibrate for at least 30 minutes.
-
Baseline Recording: Record baseline spontaneous neuronal activity for 15-20 minutes.
-
Induction of Epileptiform Activity:
-
Switch the perfusion to aCSF containing picrotoxin at a final concentration of 50-100 µM.
-
Monitor the development of spontaneous epileptiform discharges, which typically appear within 15-30 minutes.
-
-
Application of this compound:
-
Once stable epileptiform activity is established, switch the perfusion to aCSF containing both picrotoxin and the desired concentration of this compound. Test a range of concentrations.
-
-
Post-treatment Recording: Record the activity for at least 30-60 minutes to assess the effect of this compound on the frequency, duration, and amplitude of the epileptiform discharges.
-
Data Analysis: Quantify the characteristics of the epileptiform events before and after this compound application.
Protocol 3: Magnesium-Free Model of Seizure-Like Events in Acute Brain Slices
This model induces seizure-like events by removing magnesium from the aCSF, which relieves the voltage-dependent block of NMDA receptors and enhances neuronal excitability.[11][12]
Materials:
-
Acute brain slices (e.g., hippocampal or cortical) prepared from adult rodents.
-
Standard aCSF (as described in Protocol 2).
-
Magnesium-free aCSF (prepare aCSF as standard, but omit MgSO4).
-
This compound stock solution.
-
Recording chamber and electrophysiology setup.
Procedure:
-
Slice Preparation: Prepare acute brain slices (300-400 µm thick) in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover in standard aCSF at room temperature for at least 1 hour.
-
Transfer to Recording Chamber: Transfer a slice to the recording chamber and perfuse with standard aCSF at 32-34°C.
-
Baseline Recording: Record baseline activity for 15-20 minutes.
-
Induction of Seizure-Like Events:
-
Switch the perfusion to magnesium-free aCSF.
-
Spontaneous seizure-like events (SLEs) will typically develop within 20-40 minutes.
-
-
Application of this compound:
-
Once stable SLEs are present, switch the perfusion to magnesium-free aCSF containing the desired concentration of this compound.
-
-
Post-treatment Recording: Record the activity for 30-60 minutes to determine the effect of this compound on the SLEs.
-
Data Analysis: Analyze the frequency, duration, and characteristics of the SLEs before and after drug application.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for testing Felbamate.
Caption: Felbamate's impact on the NMDA receptor signaling pathway.
Caption: Felbamate's potentiation of the GABA-A receptor pathway.
References
- 1. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 6. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trepo.tuni.fi [trepo.tuni.fi]
- 8. Picrotoxin-Induced Epileptogenic Hippocampal Organotypic Slice Cultures (hOTCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Picrotoxin-Induced Epileptogenic Hippocampal Organotypic Slice Cultures (hOTCs) | Springer Nature Experiments [experiments.springernature.com]
- 10. Picrotoxin-induced epileptiform activity in hippocampus: role of endogenous versus synaptic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface charge impact in low-magnesium model of seizure in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Felbamate and its Metabolites in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbamate is an anti-epileptic drug utilized in the management of focal seizures and Lennox-Gastaut syndrome.[1] Due to its association with idiosyncratic reactions such as aplastic anemia and hepatic failure, therapeutic drug monitoring and the analysis of its metabolic profile are crucial for understanding its mechanism of toxicity and ensuring patient safety.[1][2] Approximately 40-50% of an absorbed dose of felbamate is excreted unchanged in the urine, with the remainder eliminated as various metabolites.[1] This document provides detailed application notes and protocols for the quantification of felbamate and its key metabolites in human urine using liquid chromatography-mass spectrometry (LC-MS).
The primary metabolites of interest include inactive compounds such as parahydroxyfelbamate, 2-hydroxyfelbamate, and felbamate monocarbamate, as well as metabolites resulting from a bioactivation pathway.[1][3] This pathway leads to the formation of a reactive intermediate, 3-carbamoyl-2-phenylpropionaldehyde, which can spontaneously eliminate to form atropaldehyde.[4] Atropaldehyde is a reactive electrophile that is detoxified via conjugation with glutathione, ultimately being excreted in the urine as mercapturic acids.[5] The quantification of these metabolites, particularly the acid carbamate and mercapturic acid conjugates, may be valuable in assessing the bioactivation pathway of felbamate and its potential link to toxicity.[4]
Quantitative Data Summary
The following table summarizes the key analytes that have been quantified in human urine following felbamate administration. The data is based on a study by Thompson et al. (1999), where the absolute quantities of felbamate and three of its metabolites were measured in urine samples from 31 patients undergoing felbamate therapy.[4] While the study confirmed the successful quantification, specific concentration ranges from the patient cohort are not detailed in the available literature.
| Analyte | Abbreviation | Type of Metabolite | Analytical Method |
| Felbamate | FBM | Parent Drug | LC/MS |
| 3-carbamoyl-2-phenylpropionic acid | CPPA | Major Human Metabolite | LC/MS |
| Atropaldehyde-derived mercapturic acid 1 | - | Detoxification Product | LC/MS |
| Atropaldehyde-derived mercapturic acid 2 | - | Detoxification Product | LC/MS |
Signaling Pathway
The metabolic pathway of felbamate involves several key enzymatic steps, leading to both inactive metabolites and a reactive intermediate. Understanding this pathway is essential for interpreting the quantitative data from urine analysis.
Figure 1: Metabolic pathway of Felbamate leading to urinary metabolites.
Experimental Protocols
The following protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of drugs and metabolites in urine, with specific parameters adapted from literature on felbamate analysis.[4][6]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to extract felbamate and its metabolites from the urine matrix, remove interfering substances, and concentrate the analytes of interest.
Materials:
-
Human urine samples
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of felbamate or a structurally similar compound not present in the sample)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add the internal standard solution to each sample.
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 2 mL of a 5% methanol in water solution to remove less non-polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol outlines the instrumental parameters for the separation and detection of felbamate and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
MRM Transitions (Hypothetical - requires optimization):
-
Felbamate: Q1 m/z 239.1 -> Q3 m/z 117.1[6]
-
3-carbamoyl-2-phenylpropionic acid: To be determined empirically
-
Atropaldehyde Mercapturic Acids: To be determined empirically
-
Note: The specific MRM transitions for the metabolites need to be determined by infusing pure standards of each metabolite into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.
Experimental Workflow
The overall workflow for the quantification of felbamate and its metabolites in urine is a multi-step process that requires careful execution to ensure accurate and reproducible results.
Figure 2: Experimental workflow for urinary felbamate analysis.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the quantification of felbamate and its key metabolites in human urine. The use of a robust LC-MS/MS method allows for the sensitive and specific measurement of these compounds, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and investigating the potential mechanisms of felbamate-associated toxicity. The ability to quantify metabolites from the bioactivation pathway may provide valuable insights for researchers and clinicians in the field of drug development and personalized medicine.
References
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Felbamate in epilepsy therapy: evaluating the risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of 3-carbamoyloxy-2-phenylpropionic acid as a major human urinary metabolite of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of modified atropaldehyde mercapturic acids in rat and human urine after felbamate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Felbamate Administration in Amygdala Kindling Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of felbamate in the amygdala kindling model of epilepsy, a widely utilized preclinical model for studying temporal lobe epilepsy. This document includes a summary of quantitative data on felbamate's efficacy, detailed experimental protocols for replicating these studies, and diagrams illustrating the mechanism of action and experimental workflow.
Data Presentation: Efficacy of Felbamate in Amygdala Kindled Rats
The following tables summarize the quantitative effects of felbamate on various seizure parameters in fully amygdala-kindled rats.
| Felbamate Dose (mg/kg, i.p.) | Afterdischarge Threshold (ADT) | Seizure Severity (Racine Scale) | Seizure Duration (s) | Afterdischarge Duration (s) | Reference |
| 12.5 - 50 | Dose-dependent increase (up to ~600% of control at 50 mg/kg) | Significantly reduced | Significantly diminished | Significantly diminished | [1] |
| 5 | Significantly increased | No effect | Shortened | Shortened | [2] |
| 10 | Significantly increased | No effect | Shortened | Shortened | [2] |
| Combination Therapy | Seizure Severity (Racine Scale) | Afterdischarge Duration (s) | Reference |
| Felbamate (2.5 mg/kg) + Carbamazepine (7.5 mg/kg) | Significant reduction (from stage 5 to 3) | Significantly reduced | [2] |
| Felbamate (2.5 mg/kg) + Valproate, Phenobarbital, Phenytoin, or Clonazepam (subeffective doses) | No protective action | Not specified | [2] |
Mechanism of Action of Felbamate
Felbamate exhibits a dual mechanism of action, which contributes to its broad-spectrum anticonvulsant activity.[3] It acts as a use-dependent blocker of the NMDA receptor at the strychnine-insensitive glycine recognition site, thereby inhibiting excitatory neurotransmission.[4] Additionally, felbamate potentiates GABA-A receptor-mediated currents, enhancing inhibitory neurotransmission.[3][5] This combined action on both excitatory and inhibitory systems is believed to underlie its effectiveness in controlling seizures.
Caption: Dual mechanism of action of Felbamate.
Experimental Protocols
The following protocols are synthesized from multiple sources to provide a detailed methodology for investigating the effects of felbamate in an amygdala kindling model.
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 250-350 g at the time of surgery.
-
Housing: Single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
Stereotaxic Surgery for Electrode Implantation
This procedure should be performed under aseptic conditions.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
-
Stereotaxic Frame: Mount the anesthetized rat in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the amygdala. Typical coordinates for the basolateral amygdala relative to bregma are: Anteroposterior (AP): -2.8 mm; Mediolateral (ML): ±4.8 mm; Dorsoventral (DV): -8.5 mm from the skull surface. These coordinates should be adjusted based on the specific rat strain and age using a stereotaxic atlas.
-
Electrode Implantation: Slowly lower a bipolar stimulating/recording electrode to the target coordinates.
-
Fixation: Secure the electrode assembly to the skull using dental cement and anchor screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before starting the kindling procedure.
Amygdala Kindling Procedure
-
Afterdischarge Threshold (ADT) Determination:
-
Connect the rat to a stimulation and recording system.
-
Deliver a 1-second train of 60 Hz, biphasic, 1 ms rectangular pulses, starting at a low current (e.g., 25 µA).
-
Gradually increase the current intensity in small increments (e.g., 25 µA) with a 10-minute interval between stimulations until an afterdischarge (AD) of at least 3 seconds is elicited, as observed on the EEG. This minimal current intensity is the ADT.
-
-
Kindling Stimulations:
-
Stimulate the rats twice daily (with at least a 4-hour interval) at their predetermined ADT.
-
Continue daily stimulations until the animals are fully kindled, defined as exhibiting three to five consecutive stage 5 seizures according to the Racine scale.[6]
-
Behavioral Seizure Scoring (Racine Scale)
Observe and score the behavioral seizures immediately after each stimulation according to the following scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).[6][7]
Felbamate Administration and Testing
-
Drug Preparation: Prepare felbamate in a suitable vehicle (e.g., saline with a small amount of Tween 80).
-
Administration: Once rats are fully kindled, administer felbamate via intraperitoneal (i.p.) injection.
-
Testing Protocol:
-
Administer the desired dose of felbamate (e.g., 5, 10, 25, 50 mg/kg).
-
After a specific pretreatment time (e.g., 60 minutes), deliver a kindling stimulation at the previously determined ADT.[1]
-
Record the electrographic activity (EEG) to determine the afterdischarge duration.
-
Simultaneously, observe and score the behavioral seizure severity using the Racine scale.
-
To assess the effect on the afterdischarge threshold, a separate experiment can be conducted where the stimulation current is gradually increased following felbamate administration until an afterdischarge is elicited.
-
-
Washout Period: Ensure a sufficient washout period (several days) between different drug doses or combination treatments.
Caption: Experimental workflow for felbamate testing.
Logical Relationships in Amygdala Kindling and Felbamate Intervention
The amygdala kindling model is based on the principle of synaptic plasticity, where repeated sub-threshold electrical stimulation leads to a lasting enhancement of synaptic efficacy. This results in the progressive development of seizures, starting from focal events and culminating in generalized convulsions. Felbamate intervenes in this process by modulating the balance of excitatory and inhibitory neurotransmission.
Caption: Logical flow of kindling and felbamate's effect.
References
- 1. Racine convulsion scale scoring system: Significance and symbolism [wisdomlib.org]
- 2. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 3. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 4. Electrographic Features of Spontaneous Recurrent Seizures in a Mouse Model of Extended Hippocampal Kindling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Felbamate in experimental model of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metris.nl [metris.nl]
- 7. Racine stages - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Felbamate hydrate solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Felbamate hydrate, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is generally considered to have low solubility in water. Its solubility is often described as "sparingly soluble" or "slightly soluble".[1] A reported quantitative value for its aqueous solubility is approximately 0.74 mg/mL . However, solubility can be influenced by various factors, including the specific solid-state form of the felbamate and the composition of the aqueous medium.
Q2: How does pH affect the aqueous solubility of this compound?
A2: The aqueous solubility of Felbamate is not significantly affected by pH in the typical physiological range (pH 1.2-6.8). Felbamate is a very weak acid with a high pKa of approximately 14.98. This means it remains predominantly in its non-ionized form in most aqueous solutions, and thus its solubility does not show significant pH-dependence in this range.
Q3: Does temperature influence the aqueous solubility of this compound?
Q4: What are common solvents for dissolving this compound?
A4: this compound has limited solubility in water but is more soluble in certain organic solvents and co-solvent systems. It is freely soluble in dimethyl sulfoxide (DMSO).[1][3] Mixtures of co-solvents such as polyethylene glycols (PEGs), propylene glycol, and ethanol in water can significantly enhance its solubility.[2] For in-vivo studies, suspensions of felbamate in vehicles like carboxymethylcellulose (CMC-Na) are often used.[4]
Troubleshooting Guide: this compound Dissolution Issues
Issue 1: Incomplete dissolution of this compound in an aqueous buffer.
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Question: I am trying to dissolve this compound in a phosphate buffer at room temperature, but I am observing particulate matter even after prolonged stirring. What could be the issue and how can I resolve it?
-
Answer: This is a common issue due to the low intrinsic aqueous solubility of this compound.
-
Initial Checks:
-
Confirm Concentration: Ensure the target concentration does not exceed the known solubility limit of Felbamate in your specific buffer system (approximately 0.74 mg/mL in water).
-
Particle Size: The particle size of the this compound powder can affect the dissolution rate. Smaller particle sizes will have a larger surface area and dissolve faster. Consider if micronization of your material is necessary.
-
Wetting: Poor wetting of the powder can lead to clumping and slow dissolution. Ensure adequate agitation to properly disperse the particles in the medium.
-
-
Troubleshooting Steps:
-
Increase Temperature: Gently heat the solution while stirring. An increase in temperature can significantly improve solubility. Be mindful of the potential for degradation at elevated temperatures if not specified as stable.
-
Introduce a Co-solvent: If your experimental design allows, add a water-miscible co-solvent. Start with a small percentage (e.g., 5-10% v/v) of ethanol, propylene glycol, or PEG 300 and gradually increase if necessary.
-
Sonication: Use of an ultrasonic bath can help to break up agglomerates and enhance the dissolution rate.
-
-
Issue 2: Precipitation of this compound from a solution upon standing or temperature change.
-
Question: I was able to dissolve this compound in a heated co-solvent system, but it precipitated out after the solution cooled down to room temperature. How can I maintain its solubility?
-
Answer: This indicates that you have created a supersaturated solution, which is unstable at lower temperatures.
-
Possible Causes:
-
Supersaturation: The concentration of Felbamate in your solution is higher than its equilibrium solubility at room temperature.
-
Co-solvent Ratio: The amount of co-solvent may be insufficient to maintain the solubility of Felbamate at the lower temperature.
-
-
Solutions:
-
Maintain Elevated Temperature: If feasible for your application, maintain the solution at the elevated temperature at which the Felbamate was dissolved.
-
Increase Co-solvent Concentration: Gradually increase the proportion of the co-solvent in your mixture to increase the solubility at room temperature.
-
Use of Surfactants or Complexing Agents: The addition of a small amount of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80) or a complexing agent (e.g., cyclodextrins) can help to stabilize the solution and prevent precipitation.
-
-
Issue 3: Inconsistent results in solubility experiments.
-
Question: I am getting variable results when I try to determine the aqueous solubility of my this compound sample. What could be causing this variability?
-
Answer: Inconsistent solubility results often stem from a lack of equilibrium in the system or variations in the experimental procedure.
-
Factors to Control:
-
Equilibration Time: Ensure that the solution has reached equilibrium. For poorly soluble compounds like Felbamate, this can take 24-48 hours of continuous agitation.
-
Solid State: The crystalline form (polymorph) of this compound can impact its solubility. Ensure you are using a consistent solid form for all experiments.
-
pH Control: Although Felbamate's solubility is not highly pH-dependent, it is good practice to use a buffered system to maintain a constant pH and ionic strength.
-
Accurate Quantification: Use a validated analytical method, such as HPLC-UV, for quantifying the concentration of dissolved Felbamate. Ensure proper filtration of the saturated solution to remove any undissolved particles before analysis.
-
-
Data Presentation
Table 1: Physicochemical Properties of Felbamate
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |
| Molecular Weight | 238.24 g/mol | [5] |
| Aqueous Solubility | ~ 0.74 mg/mL | |
| pKa (Strongest Acidic) | 14.98 | |
| Melting Point | 151-153 °C | [1] |
| LogP | 0.3 |
Table 2: Solubility of Felbamate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble (<1 mg/mL) | [3][4] |
| Ethanol | 3 mg/mL | [4] |
| DMSO | 48 mg/mL | [3] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility of this compound using the Shake-Flask Method
This protocol is based on the standard shake-flask method for determining thermodynamic solubility.[6][7][8]
-
Materials:
-
This compound powder
-
Aqueous buffer of desired pH (e.g., phosphate buffer, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV method for Felbamate quantification
-
-
Procedure:
-
Add an excess amount of this compound powder to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.
-
Add a known volume of the aqueous buffer to the vial.
-
Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber.
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtrate with the mobile phase of the HPLC method to a concentration within the calibration range.
-
Analyze the diluted filtrate using the validated HPLC-UV method to determine the concentration of dissolved Felbamate.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualizations
Caption: Workflow for determining this compound solubility.
Caption: Troubleshooting decision tree for dissolution issues.
References
- 1. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20140178479A1 - Concentrated Felbamate Formulations for Parenteral Administration - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Preventing Felbamate hydrate degradation in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Felbamate hydrate in experimental setups. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Felbamate is an anti-epileptic drug. In its hydrated form, water molecules are incorporated into the crystal structure. The stability of this compound is crucial for accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of impurities, potentially confounding experimental outcomes.
Q2: What are the primary factors that can cause this compound degradation?
The main factors contributing to the degradation of Felbamate are exposure to alkaline pH conditions, high temperatures, and oxidizing agents.[1] While stable under neutral, acidic, photolytic, and thermal stress conditions, significant degradation has been observed in basic solutions.[1]
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a well-closed container at controlled room temperature, away from moisture and direct light.
Q4: What are the known degradation products of Felbamate?
Under alkaline stress conditions, Felbamate has been shown to degrade into two primary impurities.[1] The structures of these degradation products have been characterized in forced degradation studies.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Loss of Felbamate potency in solution over time. | Degradation due to inappropriate pH. | Maintain the pH of the solution within a neutral to slightly acidic range. Avoid basic conditions (pH > 8). |
| Exposure to high temperatures. | Prepare solutions fresh before use and store them at recommended temperatures (e.g., 2-8°C) if they are not for immediate use. Avoid repeated freeze-thaw cycles. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure your analytical method is stability-indicating. |
| Contamination of the sample or solvent. | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. | |
| Inconsistent experimental results. | Inconsistent preparation of Felbamate solutions. | Standardize the protocol for solution preparation, including the source of this compound, solvent, pH, and storage conditions. |
| Degradation during the experiment. | Monitor the stability of Felbamate under your specific experimental conditions by analyzing samples at different time points. |
Quantitative Data on Felbamate Degradation
The following table summarizes the results from a forced degradation study on Felbamate. The study highlights the percentage of degradation observed under various stress conditions.
| Stress Condition | Temperature | Duration | % Degradation | Degradation Products |
| Acid Hydrolysis (0.1 N HCl) | 80°C | 3 hours | Not significant | Not reported |
| Base Hydrolysis (0.1 N NaOH) | Room Temp | 0.5 hours | Substantial | Two major impurities |
| Oxidative (3% H₂O₂) | 80°C | 3 hours | Not significant | Not reported |
| Thermal | 105°C | 24 hours | Not significant | Not reported |
| Photolytic | UV light | - | Not significant | Not reported |
Data adapted from a stability-indicating UHPLC method development study.[1]
Experimental Protocols
Protocol for Stability-Indicating HPLC Analysis of Felbamate
This protocol describes a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Felbamate and its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH 3.5, 20mM) and methanol (75:25 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20mM solution. Adjust the pH to 3.5 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix the phosphate buffer and methanol in a 75:25 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Felbamate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Prepare the experimental samples containing this compound in the desired matrix and dilute with the mobile phase to fall within the calibration curve range.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response of Felbamate.
-
Inject the sample solutions.
-
Identify and quantify Felbamate and any degradation products by comparing their retention times and peak areas with those of the standards.
5. Validation of the Method: The stability-indicating nature of the method should be confirmed by performing forced degradation studies. Subject this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method is considered stability-indicating if it can resolve the Felbamate peak from all degradation product peaks.
Visualizations
Signaling Pathway of Felbamate
Caption: Dual mechanism of Felbamate on excitatory and inhibitory pathways.
Experimental Workflow for Troubleshooting Felbamate Degradation
Caption: A logical workflow for troubleshooting Felbamate degradation issues.
References
Troubleshooting inconsistent results in Felbamate hydrate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Felbamate hydrate. The information is designed to help address common inconsistencies and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in this compound experiments?
A1: Inconsistent results in this compound experiments can arise from several factors, primarily related to its solid-state properties. As a hydrate, its crystal structure incorporates water molecules, making it susceptible to changes based on environmental conditions. Key sources of variability include:
-
Polymorphism: Felbamate can exist in different crystalline forms (polymorphs), including various hydration states (e.g., anhydrate, monohydrate, dihydrate).[1][2] Each form can have distinct physical properties, such as solubility and stability, leading to variable experimental outcomes.[1]
-
Hydration/Dehydration: The hydration state of Felbamate can change depending on temperature and relative humidity during manufacturing, storage, or analysis.[3][4] This can lead to interconversion between different hydrate forms or to the anhydrous form, impacting results.
-
Analytical Method Variability: Inconsistencies in analytical techniques, such as HPLC, dissolution testing, and thermal analysis, can contribute to variable results.[5][6] Factors like equipment setup, sample preparation, and operator error are common culprits.[7]
Q2: How can I control for polymorphism in my this compound experiments?
A2: Controlling for polymorphism requires a systematic approach to identify and characterize all potential solid forms. A robust polymorph screening should be conducted early in development.[6][8][9] This involves crystallizing Felbamate under a wide range of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[2][10][11] Once the most stable polymorph is identified, consistent manufacturing and storage conditions are crucial to prevent polymorphic transformations.
Q3: What are the key considerations for developing a dissolution test for poorly soluble this compound?
A3: For poorly soluble drugs like Felbamate, developing a meaningful dissolution test can be challenging.[12][13] Key considerations include:
-
Sink Conditions: Ensuring adequate sink conditions (the ability of the dissolution medium to dissolve at least three times the amount of drug in the dosage form) is critical but can be difficult to achieve.[12]
-
Media Selection: The pH of the dissolution medium should be justified, typically within the physiological range of 1.2-7.5.[13] The use of surfactants (e.g., sodium lauryl sulfate) may be necessary to enhance solubility.[14]
-
Apparatus: For very poorly soluble compounds, the USP flow-through cell apparatus (Apparatus 4) may be more suitable than the more common paddle (Apparatus 2) or basket (Apparatus 1) apparatuses.[14][15]
Troubleshooting Guides
Inconsistent Solid-State Characterization (XRPD, DSC, TGA)
Problem: My XRPD patterns for different batches of this compound show different peak positions or the appearance of new peaks.
-
Possible Cause: Polymorphic transformation or the presence of a different hydrate form. Manufacturing processes like grinding or variations in storage temperature and humidity can induce these changes.[16]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure all batches have been stored under identical and controlled temperature and humidity conditions.
-
Re-analyze with Thermal Methods: Use DSC and TGA to complement the XRPD data. DSC can detect thermal events like desolvation and phase transitions, while TGA can quantify the water content, helping to identify the specific hydrate form.[4][11]
-
Microscopic Examination: Visually inspect the crystals under a microscope. Different polymorphs can have distinct crystal habits (shapes).
-
Controlled Crystallization: Attempt to recrystallize a small sample under controlled conditions to see if you can reproduce one of the known polymorphs.
-
Problem: The water content of my this compound, as measured by TGA, is inconsistent between samples.
-
Possible Cause: Incomplete or excessive drying during manufacturing, or exposure to varying humidity levels during handling and storage.[3][17] Non-stoichiometric hydrates can also have variable water content depending on the surrounding humidity.
-
Troubleshooting Steps:
-
Standardize Sampling: Ensure that samples for TGA are taken at the same point in the process and handled quickly to minimize exposure to ambient humidity.
-
Dynamic Vapor Sorption (DVS): Use DVS to study the hygroscopicity of your material. This will reveal how readily it absorbs or loses water at different relative humidities.
-
Review Drying Process: Scrutinize the drying parameters (temperature, time, vacuum) in your manufacturing process for any inconsistencies.
-
Variable Dissolution Profiles
Problem: The dissolution rate of my this compound tablets is highly variable from batch to batch.
-
Possible Cause: Differences in the solid-state form (polymorph or hydrate state) of the API, variations in particle size, or issues with the dissolution test method itself.[5][18]
-
Troubleshooting Steps:
-
Characterize API: Perform XRPD and particle size analysis on the API from each batch to check for differences.
-
Review Formulation: Ensure the formulation and manufacturing process (e.g., compaction force in tableting) are consistent.
-
Investigate Dissolution Method: Follow a systematic approach to investigate the dissolution method, as detailed in the workflow diagram below. Common issues include improper deaeration of the media, incorrect spindle/basket height, and vibration.[7][18]
-
Inconsistent HPLC Assay Results
Problem: The assay values for Felbamate in my stability samples are fluctuating unexpectedly.
-
Possible Cause: Degradation of Felbamate, issues with the stability-indicating method, or problems with sample preparation and handling.
-
Troubleshooting Steps:
-
Verify Method Stability-Indicating Nature: Ensure your HPLC method can separate Felbamate from its potential degradation products. This is typically confirmed during method validation through forced degradation studies.[5][19]
-
Check for Degradation Products: Examine the chromatograms for any new or growing impurity peaks.
-
Review Sample Preparation: Ensure consistent and complete extraction of Felbamate from the sample matrix. Sonicate for a sufficient and consistent time if necessary.[1]
-
Assess Solution Stability: Verify the stability of Felbamate in the diluent used for analysis. The drug may degrade after extraction and before injection.
-
Data Presentation
Table 1: Troubleshooting Common Issues in Thermal Analysis of this compound
| Issue | Possible Cause | Recommended Action | Analytical Technique |
| DSC: Shifting endotherms/exotherms | Polymorphic transition; sample not making good thermal contact with the pan.[20] | Re-run sample, ensuring the pan is properly sealed and flat. Correlate with XRPD to check for form changes. | DSC, XRPD |
| DSC: Broad dehydration endotherm | Dehydration of a channel hydrate.[4] | Use TGA to quantify water loss and DVS to assess hygroscopicity. | DSC, TGA, DVS |
| TGA: Unexpected weight loss steps | Presence of residual solvents or multi-step dehydration.[11] | Use TGA coupled with mass spectrometry (TGA-MS) to identify the off-gassed molecules. | TGA-MS |
| TGA: Inconsistent total weight loss | Variable water content due to hygroscopicity or different hydrate forms.[21] | Equilibrate samples at a known relative humidity before analysis. Use DVS to understand water uptake/loss profile. | TGA, DVS |
Table 2: Typical Parameters for a Stability-Indicating RP-HPLC Method for Felbamate
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., phosphate or perchlorate) and an organic solvent (e.g., acetonitrile or methanol).[1][22] |
| Flow Rate | 1.0 - 1.5 mL/min[22] |
| Detection Wavelength | 210 nm[22] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 - 20 µL |
| Retention Time | ~6.2 min (can vary with exact conditions)[22] |
Experimental Protocols
Protocol 1: Polymorph Screening of this compound
-
Objective: To identify all accessible crystalline forms of Felbamate, including hydrates and solvates.
-
Materials: Felbamate, a diverse range of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane), anti-solvents.
-
Methodology:
-
Crystallization from Solution:
-
Slow Evaporation: Prepare saturated solutions of Felbamate in various solvents at room temperature and elevated temperatures. Allow the solvent to evaporate slowly and undisturbed.
-
Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them slowly to room temperature or below.
-
Anti-Solvent Addition: Add an anti-solvent to a concentrated solution of Felbamate to induce precipitation.
-
-
Slurry Conversion:
-
Suspend Felbamate in various solvents at different temperatures (e.g., room temperature and 40 °C) for an extended period (e.g., 1-2 weeks).[6] This allows for conversion to the most thermodynamically stable form under those conditions.
-
-
Stress Conditions:
-
Expose solid Felbamate to high humidity and high temperature to induce hydration or phase changes.
-
Grind or mill the solid to investigate the effect of mechanical stress.
-
-
-
Analysis: Analyze the solid material from each experiment using XRPD as the primary identification tool.[10] Use DSC, TGA, and microscopy for further characterization of novel forms.
Protocol 2: Stability-Indicating HPLC Assay for Felbamate
-
Objective: To develop and validate an HPLC method capable of quantifying Felbamate in the presence of its degradation products.
-
Methodology:
-
Chromatographic Conditions: Utilize the parameters outlined in Table 2 as a starting point. Optimize the mobile phase composition to achieve adequate resolution (>2) between Felbamate and any impurity peaks.
-
Forced Degradation Studies:
-
Expose Felbamate solutions to acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), and oxidative (e.g., 3% H₂O₂) conditions.[5]
-
Expose solid Felbamate to heat (e.g., 80 °C) and photolytic stress (as per ICH Q1B guidelines).
-
Analyze the stressed samples to demonstrate that the degradation products do not interfere with the Felbamate peak.
-
-
Validation: Validate the method according to ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, range, and robustness.
-
Mandatory Visualizations
Caption: Felbamate's multi-target mechanism of action.
Caption: Logical workflow for troubleshooting dissolution test failures.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 4. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Dissolution Methods for Solid Oral Dosage Forms : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. rigaku.com [rigaku.com]
- 11. improvedpharma.com [improvedpharma.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. Dissolution testing of a poorly soluble compound using the flow-through cell dissolution apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 17. Felbamate pharmacology and use in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. ijcrt.org [ijcrt.org]
- 20. Common challenges and troubleshooting techniques in DSC measurement [redthermo.com]
- 21. ardena.com [ardena.com]
- 22. oeilresearch.com [oeilresearch.com]
Technical Support Center: Managing Felbamate Hydrate-Induced Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with Felbamate hydrate administration in animal models. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal models?
A1: The most frequently reported side effects in animal models such as rodents and dogs include decreased body weight and food consumption, ataxia (incoordination), tremors, and elevated liver enzymes.[1] At higher doses, more significant neurotoxicity and hepatotoxicity can occur.
Q2: Are the severe side effects seen in humans, such as aplastic anemia and hepatic failure, common in animal models?
A2: While Felbamate is associated with a risk of aplastic anemia and hepatic failure in humans, these severe adverse events are not commonly reported in preclinical animal studies with rodents and dogs.[2][3] However, monitoring for signs of hematological and hepatic dysfunction is still recommended as a precautionary measure.
Q3: At what dose levels are side effects typically observed?
A3: The dose at which side effects are observed can vary depending on the animal model and the specific effect. In rodents, anticonvulsant effects are seen at doses around 20-50 mg/kg, while signs of neurotoxicity like ataxia may appear at higher doses.[4] It is crucial to conduct dose-ranging studies to determine the therapeutic window and maximum tolerated dose in your specific experimental setup.
Q4: Can Felbamate be administered with food to mitigate gastrointestinal side effects?
A4: Yes, administering Felbamate with food may help to lessen gastrointestinal upset.[5] If animals exhibit signs of nausea or vomiting after dosing on an empty stomach, providing the next dose with a small amount of palatable food is a reasonable first step.
Troubleshooting Guides
Issue 1: Significant Weight Loss or Decreased Food Intake
Q: My animals are losing more than 10% of their body weight after starting Felbamate treatment. What should I do?
A: Weight loss is a known side effect of Felbamate. Here is a step-by-step guide to manage this issue:
-
Confirm Accurate Dosing: Double-check your calculations and administration technique to ensure the correct dose is being delivered.
-
Increase Monitoring: Monitor body weight and food intake daily. Note any changes in appetite or feeding behavior.
-
Dietary Supplementation:
-
High-Calorie Diet: Switch to or supplement the standard chow with a high-fat, palatable diet. Diets with 45% or 60% fat content can help increase caloric intake and prevent further weight loss.[6][7]
-
Palatable Food Items: Offer small amounts of highly palatable foods such as peanut butter, sunflower seeds, or commercially available nutrient pastes to encourage eating.
-
-
Hydration: Ensure easy access to water. Dehydration can exacerbate weight loss. Consider providing a hydrogel pack as a supplementary water source.
-
Dose Adjustment: If weight loss exceeds 15-20% of baseline and supportive care is not effective, consider a dose reduction in consultation with the study director and veterinary staff. A gradual dose titration at the beginning of the study can also help mitigate this side effect.[8]
Issue 2: Observation of Ataxia or Motor Impairment
Q: My animals are showing signs of ataxia (wobbly gait, poor coordination) after Felbamate administration. How can I manage this?
A: Ataxia is a common neurological side effect, particularly at higher doses. Management focuses on animal welfare and data integrity:
-
Assess Severity: Use a composite phenotype scoring system to quantify the severity of ataxia. This allows for objective monitoring of the side effect over time.
-
Housing Modifications:
-
Single Housing: If ataxia is severe, consider single housing to prevent injury from cage mates.
-
Bedding: Use deep, soft bedding to cushion potential falls.
-
Low-Profile Cages: House ataxic animals in cages with lower heights to prevent injuries from climbing and falling.
-
Easy Access to Food and Water: Place food pellets directly on the cage floor and use water bottles with long sipper tubes or shallow water dishes to ensure easy access.
-
-
Environmental Enrichment: Provide non-climbing environmental enrichment to reduce stress and promote well-being. This can include nesting materials, tunnels, and chew blocks.[3][9]
-
Experimental Considerations:
-
For behavioral tests requiring motor coordination (e.g., rotarod), the data may be confounded. Consider alternative behavioral paradigms that are less dependent on fine motor skills.
-
-
Dose Evaluation: Ataxia is often dose-dependent. If the severity impacts the animal's welfare or the study's scientific objectives, a dose reduction may be necessary.
Issue 3: Elevated Liver Enzymes or Suspected Hepatotoxicity
Q: Routine bloodwork shows a significant increase in liver enzymes (ALT, AST). What is the protocol for managing potential hepatotoxicity?
A: Elevated liver enzymes can be an indicator of liver injury. A systematic approach is crucial:
-
Confirm Findings: Repeat the bloodwork to confirm the elevated enzyme levels.
-
Clinical Monitoring: Closely observe the animals for clinical signs of liver dysfunction, which can include lethargy, anorexia, jaundice (yellowing of the skin or eyes), and abdominal distension.
-
Thresholds for Action:
-
Mild Elevation (2-3x Upper Limit of Normal - ULN): Increase the frequency of monitoring (e.g., weekly).
-
Moderate to Severe Elevation (>3-5x ULN): A dose reduction or temporary cessation of treatment should be considered. If liver enzymes increase to more than twice the upper limit of normal, discontinuation of felbamate should be considered.[8]
-
-
Supportive Care:
-
Dietary Management: Provide a highly digestible, balanced diet.
-
Hepatoprotectants: While not a standard preclinical protocol, consultation with a veterinarian may lead to the consideration of hepatoprotective agents.
-
-
Histopathology: If an animal is euthanized or dies during the study, perform a thorough necropsy and collect liver tissue for histopathological examination to assess the extent of liver damage.
Data Presentation
Table 1: Felbamate Dose Ranges and Observed Effects in Animal Models
| Animal Model | Efficacious Anticonvulsant Dose Range (mg/kg) | Doses Associated with Side Effects (mg/kg) | Observed Side Effects | Reference(s) |
| Rat | 25 - 150 (i.p.) | >150 (i.p.) | Ataxia, decreased muscle tone, hypoactivity.[1][4] | [1][4] |
| Mouse | 9.4 - 19 (i.p.) | >300 (i.p.) | Ataxia, tremors, prostration.[1] | [1] |
| Dog | 15 - 45 (oral, adjunctive) | Not clearly defined, mild ALT/ALP elevation in one dog at an unspecified dose. | Mild elevation of liver enzymes.[10][11] | [10][11] |
Table 2: Troubleshooting Summary for Common Felbamate-Induced Side Effects
| Side Effect | Monitoring Parameters | Management Strategies |
| Weight Loss | Daily body weight, daily food intake, clinical signs (e.g., lethargy, dehydration). | High-calorie/high-fat diet supplementation, provide palatable treats, ensure hydration, consider dose reduction if severe. |
| Ataxia | Ataxia scoring (composite phenotype), observation of gait and coordination, monitoring for injuries. | Single housing, deep bedding, low-profile cages, easy access to food and water, non-climbing enrichment, consider dose reduction. |
| Hepatotoxicity | Serum liver enzymes (ALT, AST, ALP) at baseline and periodically, clinical signs (jaundice, anorexia, lethargy). | Increased monitoring frequency, dose reduction or cessation if enzyme levels exceed thresholds, supportive care, histopathology upon necropsy. |
Experimental Protocols
Protocol 1: Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Scale, weigh boats
-
Mortar and pestle (optional, for suspension)
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Appropriate sized oral gavage needles or syringes for administration
-
Animal-safe disinfectant
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the vehicle (e.g., 0.5% methylcellulose in sterile water).
-
If preparing a suspension, gradually add the vehicle to the powder while triturating with a mortar and pestle to create a uniform paste.
-
Transfer the paste to a beaker and add the remaining vehicle while stirring with a magnetic stirrer.
-
Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.
-
-
Animal Dosing:
-
Gently restrain the animal.
-
Administer the calculated volume of the Felbamate suspension or solution via oral gavage.
-
Observe the animal for a few minutes post-administration to ensure no immediate adverse reactions.
-
Clean any spills with an appropriate disinfectant.
-
Protocol 2: Monitoring for Side Effects
Schedule:
-
Baseline (Pre-treatment):
-
Record body weight.
-
Perform a thorough clinical examination.
-
Collect blood for baseline hematology and serum chemistry (including liver enzymes).
-
-
During Treatment:
-
Daily: Observe for clinical signs of toxicity (e.g., ataxia, tremors, lethargy, changes in appetite). Record food consumption.
-
Weekly: Record body weight. Perform a clinical examination.
-
Bi-weekly or Monthly: Collect blood for hematology and serum chemistry. The frequency may be increased if side effects are observed.
-
Parameters to Monitor:
-
General Health: Appearance, posture, activity level, grooming.
-
Neurological: Gait, coordination (ataxia scoring), presence of tremors.
-
Gastrointestinal: Appetite, stool consistency.
-
Body Weight: Use a calibrated scale.
-
Blood Parameters:
-
Hematology: Complete blood count (CBC) to monitor for signs of anemia or other blood dyscrasias.
-
Serum Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), and creatinine.
-
Mandatory Visualization
Caption: Experimental workflow for monitoring and managing Felbamate-induced side effects.
References
- 1. drugs.com [drugs.com]
- 2. Felbamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Improving housing conditions for laboratory mice: a review of "environmental enrichment" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative changes of anticonvulsant action of felbamate during development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Felbamate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. A High-Fat Diet Prevents and Reverses the Development of Activity-Based Anorexia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary Options for Rodents in the Study of Obesity [mdpi.com]
- 8. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Open Veterinary Journal [openveterinaryjournal.com]
- 11. researchgate.net [researchgate.net]
Stability testing of Felbamate hydrate under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of Felbamate hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the stability testing of this compound according to ICH guidelines?
A1: According to ICH Q1A(R2) guidelines, the following storage conditions are recommended for stability testing:
-
Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1]
-
Intermediate testing: 30°C ± 2°C / 65% RH ± 5% RH.[1]
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Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH.[1]
The choice of long-term testing conditions depends on the climatic zone for which the product is intended.
Q2: What are the critical parameters to monitor during the stability testing of this compound?
A2: The critical parameters to monitor include:
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Assay of Felbamate: To determine the potency of the drug substance.
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Degradation Products: To identify and quantify any impurities formed during storage.
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Appearance: Any change in color, clarity (of solution), or physical state.
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Water Content: For a hydrate form, monitoring the water content is crucial.
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Dissolution (for drug product): To ensure the drug release profile is maintained.
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pH (for solutions/suspensions): To monitor any changes that could indicate degradation.
Q3: How should forced degradation studies for this compound be conducted?
A3: Forced degradation (stress testing) helps to identify potential degradation products and establish the intrinsic stability of the molecule.[2] The studies should expose this compound to the following conditions:
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Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
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Alkaline Hydrolysis: e.g., 0.1 M NaOH at elevated temperature. Felbamate has been shown to degrade under alkaline conditions.[3]
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Oxidative Degradation: e.g., 3-30% H₂O₂ at room or elevated temperature.
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Thermal Degradation: Dry heat at a temperature higher than the accelerated testing condition (e.g., 60°C or 70°C).[4]
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Q4: What is the primary degradation pathway for Felbamate?
A4: A known metabolic and potential degradation pathway for Felbamate involves the formation of a reactive metabolite, 3-carbamoyl-2-phenylpropion-aldehyde. This intermediate can then undergo spontaneous elimination to form 2-phenylpropenal, commonly known as atropaldehyde, a reactive and potentially toxic compound.[5] Monitoring for the formation of atropaldehyde-related impurities is important.
Q5: What type of analytical method is suitable for stability testing of this compound?
A5: A stability-indicating analytical method is required, which can separate and quantify Felbamate from its degradation products and any process impurities. A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a common and suitable choice.[6][7][8] A typical method would use a C18 column with UV detection at around 210 nm.[6][7][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram. | Contamination of glassware, mobile phase, or sample. Formation of new degradation products. | Ensure all glassware is scrupulously clean. Prepare fresh mobile phase and sample solutions. Conduct peak purity analysis using a photodiode array (PDA) detector to check for co-eluting peaks. Attempt to identify the new peaks using mass spectrometry (MS). |
| Loss of assay value is faster than expected. | Incorrect storage conditions (temperature/humidity fluctuations). Inherent instability of the specific batch. Interaction with container closure system. | Verify the calibration and performance of the stability chambers. Review the manufacturing process and impurity profile of the batch. Investigate potential interactions with the container by testing the product outside of its primary packaging (as part of stress testing). |
| Changes in physical appearance (e.g., color change). | Degradation of Felbamate or excipients (in a drug product). Reaction with atmospheric oxygen or light. | Correlate the physical change with the appearance of degradation products in the chromatogram. Store samples in a controlled environment with protection from light and in well-sealed containers. |
| Difficulty in separating a known degradant from the main peak. | Sub-optimal HPLC method. | Optimize the HPLC method by adjusting the mobile phase composition (organic modifier ratio, pH), column chemistry (e.g., different stationary phase), or temperature. Consider using a different detection wavelength if the UV spectra of the parent drug and impurity are different. |
| High variability in results between time points. | Inconsistent sample preparation. Issues with the analytical instrument. Non-homogeneity of the sample. | Ensure a standardized and validated sample preparation procedure is strictly followed. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly. Ensure the sample is well-mixed before taking an aliquot for analysis. |
Data Presentation
Table 1: Illustrative Stability Data for this compound Under ICH Storage Conditions
Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results. They are intended to provide a template for presenting stability data.
| Storage Condition | Time Point (Months) | Assay (%) | Total Degradation Products (%) | Appearance | Water Content (%) |
| 25°C / 60% RH | 0 | 100.0 | < 0.1 | White Powder | 7.5 |
| 3 | 99.8 | 0.2 | White Powder | 7.5 | |
| 6 | 99.6 | 0.4 | White Powder | 7.6 | |
| 9 | 99.5 | 0.5 | White Powder | 7.6 | |
| 12 | 99.2 | 0.8 | White Powder | 7.7 | |
| 30°C / 65% RH | 0 | 100.0 | < 0.1 | White Powder | 7.5 |
| 3 | 99.5 | 0.5 | White Powder | 7.6 | |
| 6 | 99.0 | 1.0 | White Powder | 7.8 | |
| 9 | 98.6 | 1.4 | White Powder | 7.9 | |
| 12 | 98.1 | 1.9 | White Powder | 8.0 | |
| 40°C / 75% RH | 0 | 100.0 | < 0.1 | White Powder | 7.5 |
| 1 | 98.5 | 1.5 | White Powder | 7.9 | |
| 3 | 97.0 | 3.0 | Faintly Yellowish Powder | 8.2 | |
| 6 | 95.2 | 4.8 | Yellowish Powder | 8.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Heat the solution at 80°C for 2 hours.[7] Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Store the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. After exposure, weigh the powder, dissolve it in the solvent, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photostability: Expose the solid this compound powder to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). Prepare a sample solution of 100 µg/mL after exposure. Also, expose a solution of this compound to the same light conditions.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector and a data acquisition system.
-
Chromatographic Conditions:
-
Preparation of Standard Solution: Prepare a standard solution of this compound of known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Preparation of Sample Solution: Prepare the sample solution from the stability study (after appropriate dilution) to a target concentration of 100 µg/mL in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solution five times and check for system suitability (e.g., %RSD of peak area < 2.0).
-
Inject the sample solutions in duplicate.
-
Calculate the assay of Felbamate and the percentage of degradation products using the peak areas.
-
Mandatory Visualizations
Caption: Experimental workflow for a comprehensive stability study of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Mechanism of action of Felbamate involving NMDA and GABA receptors.
References
- 1. database.ich.org [database.ich.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. snscourseware.org [snscourseware.org]
- 5. Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oeilresearch.com [oeilresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. Determination of felbamate in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing Felbamate hydrate degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing Felbamate hydrate degradation products during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Felbamate?
Felbamate is susceptible to degradation, primarily through hydrolysis under alkaline conditions.[1] Forced degradation studies have shown that Felbamate remains stable under acidic, neutral, thermal, photolytic, and oxidative stress conditions.[1] However, exposure to basic conditions leads to the formation of at least two distinct degradation products (DPs).[1]
Q2: What are the known degradation products of Felbamate under alkaline stress?
Under alkaline hydrolysis, Felbamate degrades into two primary products, herein designated as DP1 and DP2. The structures of these degradation products have been characterized using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
DP1: 3-carbamoyloxy-2-phenylpropanoic acid
-
DP2: 2-phenyl-1,3-propanediol monocarbamate
Q3: How can I detect Felbamate and its degradation products in my samples?
A validated stability-indicating HPLC method is the recommended approach for the simultaneous determination of Felbamate and its degradation products.[1] Key parameters for such a method are outlined in the experimental protocols section. LC-MS/MS can be used for confirmation and structural elucidation of the degradation products.[1][2]
Q4: What steps can be taken to minimize the degradation of this compound in solution?
To minimize Felbamate degradation, it is crucial to control the pH of the solution. Maintaining a neutral or slightly acidic pH is the most effective strategy to prevent hydrolysis.[3] The use of appropriate buffer systems can help maintain the desired pH range. Additionally, storing solutions at lower temperatures can slow down the rate of hydrolysis.
Q5: Are there any known signaling pathways associated with Felbamate degradation?
While specific signaling pathways directly linked to the chemical degradation of Felbamate are not well-defined, its metabolic pathways are relevant. Felbamate is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2E1 and CYP3A4.[4] This metabolic process can lead to the formation of reactive metabolites, which are implicated in the idiosyncratic toxicities of the drug.[5][6] Understanding these metabolic pathways can provide insights into potential reactive intermediates that might also be formed under certain degradation conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks observed in the chromatogram of a Felbamate sample. | Degradation of Felbamate due to alkaline conditions. | 1. Check the pH of your sample and mobile phase. Ensure it is not alkaline. 2. Prepare fresh samples and standards in a neutral or slightly acidic buffer. 3. Analyze a stressed sample (e.g., treated with a mild base) to confirm the retention times of the degradation products. |
| Loss of Felbamate concentration over time in a solution. | Hydrolytic degradation. | 1. Adjust the pH of the solution to be neutral or slightly acidic using a suitable buffer. 2. Store the solution at a lower temperature (e.g., 2-8 °C). 3. Prepare fresh solutions more frequently. |
| Difficulty in separating Felbamate from its degradation products. | Suboptimal chromatographic conditions. | 1. Optimize the mobile phase composition and gradient. A reversed-phase C8 or C18 column is generally suitable.[1] 2. Adjust the pH of the mobile phase to improve separation. 3. Refer to the detailed HPLC protocol provided in this guide. |
| Inconsistent analytical results for Felbamate stability studies. | Improper sample handling or storage. | 1. Ensure consistent pH and temperature control for all samples. 2. Use tightly sealed containers to prevent solvent evaporation. 3. Validate the stability of Felbamate in the chosen sample matrix and storage conditions. |
Quantitative Data Summary
Table 1: LC-MS/MS Data for Felbamate and its Alkaline Degradation Products[1]
| Compound | Exact Mass | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Felbamate | 238.0953 | 239.1026 | 178.0868, 117.0702 |
| DP1 (3-carbamoyloxy-2-phenylpropanoic acid) | 209.0688 | 210.0761 | 193.0499, 147.0441, 103.0542 |
| DP2 (2-phenyl-1,3-propanediol monocarbamate) | 195.0895 | 196.0968 | 179.0706, 117.0702, 91.0542 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Felbamate
This protocol is based on the study by Chodankar & Mahajan (2021).[1]
Objective: To induce and identify degradation products of Felbamate under various stress conditions as per ICH guideline Q1A (R2).
Materials:
-
Felbamate reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade acetonitrile and water
-
Ammonium formate
-
Formic acid
Procedure:
-
Acid Hydrolysis: Dissolve Felbamate in 0.1 N HCl and heat at 80°C for 2 hours.
-
Alkaline Hydrolysis: Dissolve Felbamate in 0.1 N NaOH and keep at room temperature for 2 hours.
-
Neutral Hydrolysis: Dissolve Felbamate in water and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve Felbamate in 3% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Degradation: Expose solid Felbamate to 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of Felbamate to UV light (254 nm) and fluorescent light for 24 hours.
-
Sample Analysis: Dilute the stressed samples with the mobile phase and analyze by HPLC-UV and LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method for Felbamate and its Degradation Products
This method is adapted from the study by Chodankar & Mahajan (2021).[1]
Chromatographic Conditions:
-
Column: Phenomenex C8 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM ammonium formate (pH adjusted to 3.7 with formic acid) and acetonitrile (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 206 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Accurately weigh and dissolve the Felbamate sample in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Alkaline degradation pathway of Felbamate.
Caption: Workflow for Felbamate forced degradation studies.
References
- 1. Characterization and <i>In-silico</i> toxicity prediction of degradation products of felbamate - ProQuest [proquest.com]
- 2. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Felbamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanisms of idiosyncratic drug reactions: the case of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Felbamate Hydrate Brain Tissue Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Felbamate hydrate extraction from brain tissue.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for extracting Felbamate from brain tissue?
A1: A common and effective method involves homogenization of the brain tissue, followed by protein precipitation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method has been shown to have high recovery and sensitivity.[1][2]
Q2: What is a suitable internal standard for Felbamate analysis?
A2: Carisoprodol has been successfully used as an internal standard in LC-MS/MS analysis of Felbamate.[2] Another option used in older methods is methyl felbamate. Primidone has also been used as an internal standard for liquid-liquid extraction methods.[3][4]
Q3: What are the expected recovery rates for Felbamate from brain tissue?
A3: Using a protein precipitation method with acetonitrile, recoveries from tissue homogenates have been reported to be greater than 97%.[2] For liquid-liquid extraction from plasma, the mean absolute analytical recovery was 75.2%.[3] Solid-phase extraction (SPE) from serum has shown a mean absolute recovery of 89.4%.[4]
Q4: What are the typical linear ranges for Felbamate quantification in brain tissue?
A4: For tissue homogenates, calibration curves have been shown to be linear from 25 to 5000 pg/mg.[2] In another study using homogenates, the linear range was 1-250 µg/g of brain tissue.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized to a uniform consistency. One part tissue to four parts water has been used successfully.[5] |
| Inefficient protein precipitation. | Use cold acetonitrile for protein precipitation to enhance the removal of proteins. Ensure a sufficient volume of acetonitrile is used. | |
| Suboptimal extraction solvent in liquid-liquid extraction. | Ethyl acetate has been used effectively for extracting Felbamate and its metabolites from tissue homogenates.[5] Dichloromethane has been used for plasma.[3] | |
| High Background Noise or Matrix Effects in LC-MS/MS | Insufficient sample cleanup. | Consider solid-phase extraction (SPE) for cleaner samples, which has been shown to yield less variable results than liquid-liquid extraction.[4] |
| Co-elution of interfering substances. | Optimize the chromatographic method by adjusting the mobile phase composition or gradient to better separate Felbamate from matrix components. A C18 or phenyl column can be used.[2][5] | |
| Poor Peak Shape in Chromatography | Improper reconstitution of the dried extract. | Ensure the dried extract is fully redissolved in the mobile phase before injection.[5] |
| Column degradation. | Use a guard column and ensure the mobile phase is properly filtered and degassed. Replace the analytical column if performance degrades. | |
| Inconsistent Results/High Variability | Inconsistent sample preparation. | Use an automated sample preparation system if available to improve precision.[3][5] |
| Instability of the analyte. | Process samples promptly and store them at appropriate temperatures to minimize degradation. |
Quantitative Data Summary
Table 1: Felbamate Extraction and Quantification Parameters
| Parameter | Matrix | Method | Value | Reference |
| Recovery | Tissue Homogenate | Protein Precipitation (Acetonitrile) | >97% | [2] |
| Plasma | Liquid-Liquid Extraction (Dichloromethane) | 75.2% | [3] | |
| Serum | Solid-Phase Extraction (C18) | 89.4% | [4] | |
| Serum | Liquid-Liquid Extraction | 84.4% | [4] | |
| Linear Range (LLOQ - ULOQ) | Tissue Homogenate | LC-MS/MS | 25 - 5000 pg/mg | [2] |
| Brain/Heart Tissue | HPLC-UV | 1 - 250 µg/g | [5] | |
| Plasma | LC-MS/MS | 2.5 - 500 ng/mL | [2] | |
| Plasma | HPLC-UV | 0.1 - Not Specified µg/mL | [3] | |
| Within-Day Precision (%CV) | Plasma | HPLC-UV | <3.8% (except at LLOQ) | [3] |
| Serum | SPE-HPLC | 2.9% at 50 mg/L | [4] | |
| Serum | Liquid-Liquid GC | 7.3% at 16 mg/L, 5.8% at 100 mg/L | [4] | |
| Between-Day Precision (%CV) | Plasma | HPLC-UV | <5.0% | [3] |
| Serum | SPE-HPLC | 3.3% at 25 mg/L, 3.5% at 50 mg/L | [4] | |
| Serum | Liquid-Liquid GC | 7.8% at 16 mg/L, 6.3% at 100 mg/L | [4] |
Experimental Protocols
Protocol: Felbamate Extraction from Brain Tissue using LC-MS/MS
This protocol is based on the method described by Kish et al. (2010).[1][2]
-
Tissue Homogenization:
-
Weigh the frozen brain tissue sample.
-
Homogenize the tissue in water to a final concentration of 100 mg/mL.
-
-
Sample Preparation:
-
Take a 100 µL aliquot of the tissue homogenate.
-
Spike with an appropriate internal standard (e.g., Carisoprodol).
-
Add acetonitrile for protein precipitation. Vortex thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a suitable column such as an XBridge Phenyl column (2.5 µm, 4.6 mm × 50 mm).[2]
-
Mobile Phase: A gradient of methanol and water can be used.
-
Mass Spectrometry: Monitor the ion transitions m/z 239→117 for Felbamate and m/z 261→176 for Carisoprodol (internal standard).[2]
-
-
Quantification:
-
Construct a calibration curve using standard dilutions of Felbamate in control tissue homogenate.
-
Determine the concentration of Felbamate in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Workflow for Felbamate extraction and analysis from brain tissue.
References
- 1. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic procedures for the determination of felbamate in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the anticonvulsant felbamate and its three metabolites in brain and heart tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Felbamate Hydrate and Aplastic Anemia Risk Mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on mitigating the risk of aplastic anemia in long-term studies involving Felbamate hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the established risk of aplastic anemia associated with this compound?
A1: this compound carries a significant risk of aplastic anemia, a serious and potentially fatal condition characterized by bone marrow failure. The incidence of aplastic anemia in patients treated with Felbamate is estimated to be more than 100 times greater than in the general population.[1][2] The estimated risk is between 27 and 209 cases per million users, with a "most probable" incidence of 127 per million.[3][4][5] The case fatality rate for Felbamate-associated aplastic anemia is estimated to be between 20% and 30%.[1][2]
Q2: What is the proposed mechanism of Felbamate-induced aplastic anemia?
A2: The leading hypothesis for Felbamate-induced aplastic anemia involves its bioactivation to a reactive metabolite, atropaldehyde (2-phenylpropenal).[6][7] This highly reactive, electrophilic compound can form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage and apoptosis of hematopoietic stem and progenitor cells.[3][7] The detoxification of atropaldehyde is primarily mediated by conjugation with glutathione (GSH).[6][7] Depletion of GSH or genetic predisposition to lower GSH levels could increase susceptibility to Felbamate's toxic effects.[3][8]
Q3: What are the known risk factors for developing aplastic anemia in patients receiving Felbamate?
A3: Several potential risk factors have been identified, although there is no definitive way to predict which patient will develop this adverse reaction.[2] Identified risk factors include:
-
History of cytopenia[7]
-
Prior history of an autoimmune disorder[7]
-
Positive antinuclear antibody (ANA) titer[9]
-
History of allergy or significant toxicity to other antiepileptic drugs (AEDs)[7]
-
Female gender and Caucasian ethnicity have been more commonly reported in cases.[10]
Q4: Is routine blood monitoring effective in preventing Felbamate-induced aplastic anemia?
A4: While routine blood monitoring is recommended, it has not been proven to reliably prevent the occurrence of aplastic anemia.[1] The onset can be insidious, and hematologic changes may not be apparent until the condition is advanced.[11] However, monitoring can, in some cases, allow for the early detection of hematologic changes, prompting discontinuation of the drug.[11]
Q5: What are the recommendations for discontinuing Felbamate therapy if hematological abnormalities are detected?
A5: If any evidence of bone marrow depression occurs, Felbamate should be discontinued immediately.[12] This includes significant decreases in neutrophils, platelets, or red blood cells. Consultation with a hematologist is strongly recommended in such cases.[2]
Troubleshooting Guides
Unexpected Hematological Findings in Pre-clinical In Vivo Studies
-
Issue: Pancytopenia (decreased red blood cells, white blood cells, and platelets) is observed in animal models during long-term Felbamate administration.
-
Troubleshooting Steps:
-
Confirm Findings: Repeat complete blood counts (CBC) with differential to verify the results.
-
Bone Marrow Analysis: Perform bone marrow aspiration and biopsy to assess cellularity and morphology of hematopoietic precursors. Look for signs of hypocellularity and fatty replacement.
-
Dose-Response Evaluation: Assess if the hematotoxicity is dose-dependent by evaluating cohorts on different Felbamate doses.
-
Metabolite Analysis: If possible, analyze plasma or urine for levels of Felbamate and its metabolites, including mercapturic acid conjugates of atropaldehyde, to assess for potential bioactivation differences between animals.[13][14]
-
Immune System Evaluation: Investigate for signs of an immune-mediated response, such as the presence of anti-hematopoietic stem cell antibodies or T-cell activation.
-
High Variability in In Vitro Hematotoxicity Assays
-
Issue: Inconsistent results are obtained from colony-forming unit (CFU) assays or other in vitro hematopoietic stem cell toxicity assays when testing Felbamate.
-
Troubleshooting Steps:
-
Cell Source and Quality: Ensure the use of a consistent and high-quality source of hematopoietic stem and progenitor cells (e.g., human CD34+ cells from a reliable supplier).[15]
-
Metabolic Activation System: Consider the inclusion of a metabolic activation system (e.g., S9 fraction from liver homogenates) in the assay, as Felbamate's toxicity is mediated by a metabolite.
-
Glutathione Levels: Be aware that intracellular glutathione levels can influence toxicity.[3] Standardize cell culture conditions to minimize variations in cellular GSH. Consider measuring intracellular GSH as a covariate.
-
Assay Protocol Standardization: Strictly adhere to a validated protocol for the CFU assay or other hematotoxicity assays, including cell plating density, cytokine concentrations, incubation times, and colony counting criteria.[16][17]
-
Positive and Negative Controls: Always include appropriate positive (e.g., a known hematotoxic compound) and negative (vehicle) controls to ensure the assay is performing as expected.
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Incidence of Aplastic Anemia in Felbamate Users | ||
| Estimated Increased Risk vs. General Population | >100-fold | [1][2] |
| Incidence Range | 27 - 209 cases per million users | [3][4][5] |
| "Most Probable" Incidence | 127 cases per million users | [3][4][5] |
| Case Fatality Rate | ||
| Estimated Rate | 20% - 30% | [1][2] |
| Reported Cases | ||
| Confirmed Cases in First Year of Marketing | 23 cases in 110,000 patients | [18][19] |
| Total Reported Cases (as of a specific report) | 34 cases | [2] |
| Patient Demographics in Reported Cases | ||
| History of Cytopenia | 42% | [7] |
| History of Allergy/Toxicity to another AED | 52% | [7] |
| Evidence of Underlying Autoimmune Disease | 33% | [7] |
Experimental Protocols
Protocol 1: Hematological Monitoring in Long-Term Studies
Objective: To monitor for early signs of hematological toxicity in subjects receiving Felbamate.
Methodology:
-
Baseline Assessment:
-
Routine Monitoring:
-
Repeat CBC with differential and platelet count, and serum transaminases at frequent intervals during therapy.[4] A suggested schedule is every 2 weeks for the first 3 months, then monthly for the next 9 months, and quarterly thereafter. However, the precise schedule should be determined by the study protocol and clinical judgment.[20]
-
Educate study participants to immediately report any signs or symptoms of infection (fever, sore throat), bleeding (easy bruising, petechiae, nosebleeds), or anemia (fatigue, pallor, weakness).[2]
-
-
Actionable Thresholds:
-
Discontinue Felbamate immediately if there is any evidence of bone marrow depression, such as:
-
Absolute Neutrophil Count (ANC) < 1.5 x 10⁹/L
-
Platelet count < 100 x 10⁹/L
-
Hemoglobin < 10 g/dL with a low reticulocyte count, not attributable to other causes.
-
-
If serum ALT or AST levels increase to ≥ 2 times the upper limit of normal, discontinue Felbamate.[20]
-
-
Follow-up:
Protocol 2: In Vitro Hematopoietic Progenitor Cell Toxicity Assay (CFU Assay)
Objective: To assess the direct toxicity of Felbamate and its metabolites on hematopoietic progenitor cells.
Methodology:
-
Cell Preparation:
-
Isolate human bone marrow mononuclear cells (BMMCs) or use commercially available cryopreserved human CD34+ hematopoietic progenitor cells.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Drug Preparation:
-
Prepare stock solutions of Felbamate and, if available, its metabolite atropaldehyde, in a suitable vehicle (e.g., DMSO).
-
Prepare serial dilutions of the test compounds to achieve the desired final concentrations in the culture medium.
-
-
Colony-Forming Unit (CFU) Assay:
-
Prepare a methylcellulose-based culture medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of different hematopoietic lineages (e.g., erythropoietin for BFU-E, G-CSF for CFU-G, GM-CSF for CFU-GM, and IL-3, IL-6, SCF for multi-lineage CFU-GEMM).
-
Plate the hematopoietic progenitor cells in the methylcellulose medium in the presence of varying concentrations of Felbamate, atropaldehyde, or vehicle control.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.
-
-
Colony Counting and Analysis:
-
After 14 days, enumerate the different types of colonies (BFU-E, CFU-G, CFU-GM, CFU-GEMM) under an inverted microscope based on their morphology.
-
Calculate the number of colonies per number of cells plated for each condition.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits colony formation by 50%) for each progenitor cell type.
-
Visualizations
Caption: Felbamate metabolism to a reactive intermediate and subsequent detoxification or cellular damage.
Caption: Workflow for in vitro screening of Felbamate-induced hematotoxicity.
Caption: Logical flow of risk mitigation strategies for Felbamate-induced aplastic anemia.
References
- 1. usp.org [usp.org]
- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Felbamate-induced apoptosis of hematopoietic cells is mediated by redox-sensitive and redox-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Evaluation of Case Reports of Aplastic Anemia in Felbamate Users | Slone Epidemiology Center [bu.edu]
- 6. Reactivity of atropaldehyde, a felbamate metabolite in human liver tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Felbamate in epilepsy therapy: evaluating the risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Identification of modified atropaldehyde mercapturic acids in rat and human urine after felbamate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Hematotoxicity Testing - Creative Animodel [creative-animodel.com]
- 16. researchgate.net [researchgate.net]
- 17. An In Vitro Model of Hematotoxicity: Differentiation of Bone Marrow-Derived Stem/Progenitor Cells into Hematopoietic Lineages and Evaluation of Lineage-Specific Hematotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clinician.com [clinician.com]
- 19. Evaluation of case reports of aplastic anemia among patients treated with felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
Cross-reactivity of Felbamate hydrate metabolites in immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential cross-reactivity of Felbamate hydrate metabolites in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity?
A1: Immunoassay cross-reactivity occurs when the antibodies in an assay bind to compounds other than the target analyte. This happens when the antibody recognizes a similar structural motif (epitope) on a non-target molecule, such as a metabolite of the drug being measured. This can lead to inaccurate quantification of the target analyte.[1][2]
Q2: What are the major metabolites of Felbamate?
A2: Felbamate is metabolized in the liver primarily by cytochrome P450 enzymes.[3] The major metabolites include p-hydroxyfelbamate (4-hydroxyfelbamate), 2-hydroxyfelbamate, and felbamate monocarbamate.[3] These metabolites are generally considered to have no significant anticonvulsant activity.[3]
Q3: Can Felbamate metabolites cross-react in an immunoassay for the parent drug?
A3: Due to structural similarities with the parent Felbamate molecule, it is possible for its metabolites to cross-react in an immunoassay. The degree of cross-reactivity will depend on the specificity of the antibody used in the assay and the structural resemblance of the metabolite to the epitope the antibody recognizes.
Q4: How can I determine the cross-reactivity of Felbamate metabolites in my assay?
A4: To determine the cross-reactivity, you should test solutions of the purified metabolites at various concentrations in the same manner as your Felbamate standards and samples. The cross-reactivity can be calculated as a percentage relative to the parent drug.
Q5: What are the implications of metabolite cross-reactivity in therapeutic drug monitoring (TDM)?
A5: If metabolites cross-react, the immunoassay may overestimate the concentration of the active parent drug.[1] This could lead to incorrect dosage adjustments for a patient. Therefore, it is crucial to use an assay with known and preferably low cross-reactivity for TDM or to use a more specific method like liquid chromatography-mass spectrometry (LC-MS).
Data Presentation: Cross-Reactivity of Felbamate Metabolites (Illustrative Data)
Disclaimer: The following data is illustrative and intended for guidance purposes only. Actual cross-reactivity will depend on the specific antibody and assay used. Researchers must validate their own assays.
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| Felbamate |
| 100% |
| p-hydroxyfelbamate | Chemical modification on the phenyl ring | 15% |
| 2-hydroxyfelbamate | Chemical modification on the propyl chain | 30% |
| Felbamate Monocarbamate | Loss of one carbamate group | 5% |
Experimental Protocols
Protocol: Competitive ELISA for Felbamate Quantification
This protocol describes a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify Felbamate.
Materials:
-
Microtiter plate pre-coated with anti-Felbamate antibody
-
Felbamate standards of known concentrations
-
Samples containing unknown concentrations of Felbamate
-
Felbamate-horseradish peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the Felbamate standards.
-
Competitive Binding:
-
Add 50 µL of standard or sample to each well of the antibody-coated microtiter plate.
-
Add 50 µL of Felbamate-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C. During this incubation, the Felbamate in the sample/standard and the Felbamate-HRP conjugate compete for binding to the immobilized anti-Felbamate antibodies.
-
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer. Ensure complete removal of liquid at each step.
-
Substrate Reaction:
-
Add 100 µL of substrate solution to each well.
-
Incubate for 15 minutes at room temperature in the dark. A color will develop, with the intensity being inversely proportional to the amount of Felbamate in the sample.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of Felbamate in the samples by interpolating their absorbance values from the standard curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background noise | - Insufficient washing- Contaminated reagents- High concentration of detection reagent | - Increase the number of wash steps- Use fresh, high-quality reagents- Optimize the concentration of the detection reagent |
| Low or no signal | - Inactive reagents (e.g., expired conjugate or substrate)- Incorrect assay procedure- Low antibody affinity | - Check the expiration dates of all reagents and store them properly- Review the protocol and ensure all steps were followed correctly- Consider using a different antibody with higher affinity |
| Poor precision (high CV%) | - Pipetting errors- Inconsistent incubation times or temperatures- Incomplete washing | - Calibrate pipettes and use proper pipetting technique- Ensure consistent incubation conditions for all wells- Ensure thorough and consistent washing of all wells |
| Results are higher than expected | - Cross-reactivity with metabolites or other compounds in the sample matrix- Sample contamination | - Confirm results with a more specific method like LC-MS/MS- Test for cross-reactivity with known metabolites- Ensure proper sample collection and handling to avoid contamination |
| Results are lower than expected | - Matrix effects interfering with antibody binding- Degradation of Felbamate in the sample | - Perform spike and recovery experiments to assess matrix effects- Ensure proper sample storage and handling to prevent degradation |
Visualizations
References
Technical Support Center: Felbamate Hydrate Crystalluria in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating felbamate hydrate crystalluria in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound crystalluria? | This compound crystalluria is the formation of felbamate crystals in the urine. This can occur when the concentration of felbamate in the urine exceeds its solubility, leading to the precipitation of needle-like crystals. In animal models, this is typically investigated at high dose levels to understand the mechanisms of renal toxicity and potential mitigation strategies. |
| Why is it important to study felbamate crystalluria in animal models? | Studying felbamate crystalluria in animal models helps to understand the potential for renal adverse effects, determine the dose-response relationship for crystal formation, and evaluate the effectiveness of mitigation strategies. This is a critical step in preclinical safety assessment. |
| What are the typical signs of felbamate crystalluria in animal models? | Signs can include changes in urine volume and color, presence of crystals in the urine upon microscopic examination, and in severe cases, signs of acute kidney injury (AKI) such as elevated serum creatinine and blood urea nitrogen (BUN).[1] |
| What is the composition of felbamate crystals observed in urine? | Analysis of urine from human overdose cases has shown that the crystals are primarily composed of unchanged felbamate (around 80.9%) and its metabolites, such as monocarbamate felbamate (around 18.8%).[2] |
| What are the known mitigation strategies for felbamate crystalluria? | The primary and most effective mitigation strategy is to increase urine output through hydration.[2][3] Maintaining adequate hydration helps to keep the urinary concentration of felbamate below its solubility limit, thus preventing crystal formation. The impact of urinary pH on felbamate solubility and crystalluria is not as well-established as it is for other drugs.[4] |
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Crystalluria
| Possible Cause | Troubleshooting Step |
| Insufficient Felbamate Dose | The dose of felbamate may be too low to achieve urinary concentrations that exceed its solubility. Review the literature for doses used in preclinical toxicology studies and consider a dose-escalation study. Doses in the range of 100-400 mg/kg/day have been used in rat toxicology studies and may be a starting point. |
| High Urine Output | If the animal model has naturally high urine output, it may be difficult to achieve the necessary concentration of felbamate. Ensure that the hydration status of the animals is controlled and standardized across all experimental groups. |
| Incorrect Vehicle or Formulation | The vehicle used to administer felbamate may affect its absorption and subsequent urinary excretion. Ensure that the formulation allows for adequate bioavailability. Oral gavage is a common administration route in preclinical studies. |
| Strain or Species Differences | There may be species or strain differences in the metabolism and excretion of felbamate. If results are inconsistent in one model, consider using a different, well-characterized rodent strain. |
Issue 2: Severe Acute Kidney Injury (AKI) Obscuring Crystalluria Assessment
| Possible Cause | Troubleshooting Step |
| Excessively High Felbamate Dose | Very high doses of felbamate may cause direct nephrotoxicity independent of or in addition to crystalluria, leading to severe AKI that can confound the study. Reduce the dose to a level that induces crystalluria with minimal to moderate renal injury. |
| Dehydration | Dehydration can exacerbate both crystalluria and direct renal toxicity. Ensure that all animals have free access to water and consider providing supplemental hydration, especially at higher doses. |
| Confounding Factors | Other experimental factors, such as anesthesia or co-administered drugs, may be contributing to renal injury. Review the experimental protocol to identify and minimize any potential confounding variables. |
Issue 3: Difficulty in Quantifying Crystalluria
| Possible Cause | Troubleshooting Step |
| Inadequate Urine Collection | Incomplete or improperly timed urine collection can lead to inaccurate quantification of crystals. Use metabolic cages for timed urine collection and ensure proper training of personnel. |
| Crystal Dissolution Post-Collection | Changes in temperature or pH after urine collection can cause crystals to dissolve. Analyze urine samples as fresh as possible. If storage is necessary, validate a storage procedure that preserves the crystals. |
| Subjective Microscopic Evaluation | Manual counting of crystals under a microscope can be subjective and prone to variability. Implement a standardized scoring system (e.g., a semi-quantitative scale from 0 to 4+) and ensure all evaluators are trained on this system. Consider using automated or semi-automated image analysis software. |
Quantitative Data Summary
The following tables summarize key quantitative data gathered from preclinical studies and human case reports.
Table 1: Felbamate Doses in Preclinical Rat Toxicity Studies
| Study Duration | Route of Administration | Dose Range (mg/kg/day) | Observed Effects (Not specific to crystalluria) |
| 13 weeks | Oral (gavage) | 100, 200, 400 | Increased liver weight, decreased body weight gain |
| 52 weeks | Oral (diet) | 30, 100, 300 | Increased liver weight, hepatocellular hypertrophy |
Note: These studies were not specifically designed to investigate crystalluria, but the dose ranges can inform the design of such studies.
Table 2: Composition of Felbamate Crystals in Human Urine (Overdose Case)
| Component | Percentage of Total Crystal Composition |
| Unchanged Felbamate | ~80.9% |
| Monocarbamate Felbamate | ~18.8% |
| Other Metabolites | Trace amounts |
[2]
Experimental Protocols
Protocol 1: Induction of this compound Crystalluria in a Rat Model (Proposed)
Objective: To establish a protocol for the induction of this compound crystalluria in Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Felbamate powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Metabolic cages for urine collection
-
Microscope with polarizing filters
-
Centrifuge and microscope slides
Methodology:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign rats to different dose groups (e.g., vehicle control, 100 mg/kg, 200 mg/kg, and 400 mg/kg felbamate). A group size of 8-10 animals is recommended.
-
Felbamate Administration: Prepare a suspension of felbamate in the vehicle. Administer the assigned dose to each rat once daily via oral gavage for a period of 7 to 14 days.
-
Urine Collection: House the rats in metabolic cages for 24-hour urine collection at baseline (before the first dose) and on selected days during the treatment period (e.g., days 1, 3, 7, and 14).
-
Urinalysis:
-
Measure the total urine volume for each 24-hour collection period.
-
Immediately after collection, centrifuge an aliquot of fresh urine (e.g., 1 mL at 2000 rpm for 5 minutes).
-
Resuspend the pellet in a small volume of supernatant and place a drop on a microscope slide.
-
Examine the slide under a light microscope with and without polarizing filters to identify and quantify felbamate crystals (which are typically needle-shaped).
-
A semi-quantitative scoring system (0-4+) can be used for crystal quantification.
-
-
Serum Analysis: Collect blood samples at the end of the study to measure serum creatinine and BUN levels as indicators of renal function.
-
Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histopathological examination to assess for crystal deposition in the renal tubules and other signs of nephrotoxicity.
Protocol 2: Mitigation of this compound Crystalluria in a Rat Model (Proposed)
Objective: To evaluate the efficacy of increased hydration in mitigating felbamate-induced crystalluria.
Materials:
-
Same as in Protocol 1
-
5% sucrose solution in drinking water
Methodology:
-
Induction of Crystalluria: Based on the results of Protocol 1, select a dose of felbamate that consistently induces a moderate level of crystalluria (e.g., 200 mg/kg).
-
Group Allocation:
-
Group 1: Vehicle control + regular drinking water
-
Group 2: Felbamate (e.g., 200 mg/kg) + regular drinking water
-
Group 3: Felbamate (e.g., 200 mg/kg) + 5% sucrose in drinking water (to encourage fluid intake)
-
-
Treatment and Monitoring: Administer felbamate and provide the designated drinking water for the duration of the study (e.g., 7 days). Monitor urine output, crystalluria, and serum renal function markers as described in Protocol 1.
-
Data Analysis: Compare the levels of crystalluria and markers of renal injury between Group 2 and Group 3 to determine the effect of increased hydration.
Visualizations
Caption: Proposed mechanism of felbamate-induced crystalluria and renal injury.
Caption: General experimental workflow for studying felbamate crystalluria.
Caption: Troubleshooting logic for unexpected felbamate crystalluria.
References
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acute felbamate overdose with crystalluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Felbamate overdose complicated by massive crystalluria and acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Felbamate crystalluria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Felbamate hydrate stock solutions for research
This technical support center provides guidance on the preparation, storage, and long-term stability of Felbamate hydrate stock solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Felbamate is sparingly soluble in water but freely soluble in Dimethyl Sulfoxide (DMSO)[1]. For research applications, DMSO is a common and effective solvent for preparing high-concentration stock solutions. A solubility of up to 48 mg/mL in fresh DMSO has been reported[1][2]. Ethanol can also be used, but the solubility is significantly lower (3-4 mg/mL)[1].
Q2: How should I store this compound powder?
A2: Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal long-term stability, it is recommended to store this compound stock solutions in aliquots at -80°C. Under these conditions, the solution can be stable for up to one year. For shorter-term storage, aliquots can be kept at -20°C for up to one month[2]. Avoid repeated freeze-thaw cycles to prevent degradation of the compound.
Q4: Can I store my this compound stock solution at room temperature or 4°C?
Q5: What are the known degradation pathways for Felbamate?
A5: Forced degradation studies have shown that Felbamate is susceptible to degradation under alkaline conditions, likely through hydrolysis of the carbamate groups. It has been found to be stable under other stress conditions such as acidic, oxidative, and photolytic stress in some studies[5]. The in-vivo metabolism of Felbamate primarily occurs in the liver via cytochrome P450 enzymes, leading to hydroxylated and carbamated metabolites[6].
Q6: I see precipitation in my Felbamate stock solution after thawing. What should I do?
A6: If you observe precipitation upon thawing your stock solution, you can gently warm the vial and sonicate until the precipitate redissolves completely before use. Ensure the solution is clear before making further dilutions for your experiments. To minimize this issue, it is advisable to prepare aliquots of a suitable volume for single-use to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The compound has come out of solution due to freezing. | Gently warm the solution (e.g., in a 37°C water bath) and sonicate until the solution is clear. Ensure complete dissolution before use. |
| Inconsistent experimental results | Degradation of Felbamate stock solution. | Ensure proper storage conditions (-80°C for long-term). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Use fresh DMSO for solution preparation as moisture can affect solubility and stability[2]. |
| Difficulty dissolving Felbamate powder | Insufficient solvent volume or use of an inappropriate solvent. | Use a recommended solvent like DMSO where Felbamate has high solubility[1][2]. Ensure you are using a sufficient volume of solvent for the desired concentration. Sonication can aid in dissolution. |
Data on Storage and Stability
The following table summarizes the recommended storage conditions and expected stability for this compound powder and stock solutions based on available data.
| Form | Solvent | Storage Temperature | Stability |
| Powder | N/A | -20°C | Up to 3 years[2] |
| Stock Solution | DMSO | -80°C | Up to 1 year[2] |
| Stock Solution | DMSO | -20°C | Up to 1 month[2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (Molecular Weight: 238.24 g/mol )
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated scale. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.38 mg of Felbamate.
-
Add the weighed this compound powder to a sterile vial.
-
Add the appropriate volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol for Stability Testing of this compound Stock Solution
This protocol outlines a general procedure for assessing the stability of a prepared stock solution over time.
-
Materials:
-
Prepared this compound stock solution.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV).
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)[7].
-
Diluent (e.g., mobile phase or a mixture of water and acetonitrile)[7].
-
-
Procedure:
-
Time Point Zero (T=0): Immediately after preparing the stock solution, take an aliquot and dilute it to a known concentration within the linear range of the HPLC assay. Analyze this sample by HPLC to determine the initial peak area of Felbamate. This will serve as the 100% reference.
-
Storage: Store the remaining aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Subsequent Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage temperature.
-
Sample Analysis: Allow the aliquot to thaw completely and ensure any precipitate is redissolved. Dilute the sample in the same manner as the T=0 sample and analyze it by HPLC under the same conditions.
-
Data Analysis: Compare the peak area of Felbamate at each time point to the initial peak area at T=0. Calculate the percentage of Felbamate remaining. A significant decrease in the peak area or the appearance of new peaks would indicate degradation.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting guide for common issues with this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. epilepsy.com [epilepsy.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Felbamate Hydrate and Newer Antiepileptic Drugs in the Treatment of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Felbamate hydrate against a selection of newer antiepileptic drugs (AEDs). The analysis is based on available clinical trial data for the treatment of Lennox-Gastaut Syndrome (LGS) and refractory focal epilepsy. This document is intended to serve as a resource for researchers and professionals in the field of neurology and drug development.
Executive Summary
Felbamate, an anticonvulsant approved for severe epilepsy, particularly Lennox-Gastaut syndrome and refractory focal seizures, exhibits a unique dual mechanism of action involving N-methyl-D-aspartate (NMDA) receptor antagonism and potentiation of gamma-aminobutyric acid (GABA)-A receptors.[1] While effective, its use has been limited due to concerns about aplastic anemia and hepatic failure. Newer antiepileptic drugs have since emerged with varied mechanisms of action and improved safety profiles. This guide presents a comparative overview of the efficacy of Felbamate with newer agents such as clobazam, lamotrigine, rufinamide, and topiramate, supported by quantitative data from clinical studies and detailed experimental methodologies.
Efficacy in Lennox-Gastaut Syndrome: An Indirect Comparison
Direct head-to-head clinical trials comparing Felbamate with newer AEDs for Lennox-Gastaut Syndrome (LGS) are scarce. However, an indirect comparison of adjunctive therapies for LGS was conducted using effect size (Cohen's d) from five randomized controlled trials. This analysis provides an estimate of the relative efficacy of these treatments against placebo.
| Drug | Dosage | Effect Size (Cohen's d) vs. Placebo | Clinical Effect Interpretation |
| Felbamate | Not specified in analysis | Low | Low |
| Clobazam | 1.0 mg/kg/day | 0.80 | Large |
| 0.5 mg/kg/day | >0.50 | Moderate | |
| Rufinamide | Not specified in analysis | >0.50 | Moderate |
| Lamotrigine | Not specified in analysis | Low | Low |
| Topiramate | Not specified in analysis | Low | Low |
Data sourced from an indirect comparison of randomized controlled trials.[2][3][4][5]
Key Findings:
-
High-dosage clobazam demonstrated the largest effect size, suggesting a significant clinical effect in reducing seizures associated with LGS compared to placebo.[2][4][5]
-
Medium-dosage clobazam and rufinamide showed moderate clinical effects.[2][4][5]
-
Felbamate, lamotrigine, and topiramate exhibited low effect sizes in this indirect comparison.[2][4]
Efficacy in Refractory Focal Epilepsy: A Review of Adjunctive Therapy Trials
For refractory focal epilepsy, direct comparative trials between Felbamate and newer AEDs are also limited. The following tables summarize the efficacy of Felbamate and several newer AEDs from placebo-controlled, add-on clinical trials.
Felbamate Efficacy in Refractory Focal Epilepsy
| Study | Number of Participants | Primary Outcome | Results |
| Binelli 1999 | 83 | ≥50% reduction in seizure frequency | 38% of patients on Felbamate achieved this outcome (11% became seizure-free).[6] |
| Percentage reduction in seizure frequency | 35.8% reduction with Felbamate vs. 3.3% increase with placebo.[6] | ||
| Leppik 1991 | 56 | Percentage reduction in seizure frequency | 4.24% reduction with Felbamate vs. a 19.14% increase with placebo. |
| Theodore 1991 | 64 | Time to fourth seizure | Significantly longer with Felbamate (p=0.028); 46% on Felbamate had a fourth seizure vs. 88% on placebo (p=0.001).[7] |
Note: A Cochrane review concluded that due to methodological heterogeneity, there is no reliable evidence to support the use of felbamate as an add-on therapy for drug-resistant focal epilepsy.[6][8]
Newer AEDs: Efficacy in Refractory Focal Epilepsy (Adjunctive Therapy)
| Drug | Study/Meta-analysis | Number of Participants | Key Efficacy Outcome | Results |
| Clobazam | Retrospective study | 22 adults | Mean monthly seizure frequency reduction | 42.1% reduction (p<0.01).[9] |
| Retrospective study | 100 children | Seizure-free / >75% reduction | 26% became seizure-free; 11% had >75% reduction.[10][11] | |
| Lamotrigine | Meta-analysis | 1322 | ≥50% reduction in seizure frequency | Risk Ratio vs. Placebo: 1.80.[12][13] |
| Rufinamide | Brodie 2009 | 313 | ≥50% reduction in partial seizure frequency | 28.2% on Rufinamide vs. 18.6% on placebo (p=0.04).[14] |
| Multicenter study | 68 | 50-99% seizure reduction | 32.3% of patients.[15] | |
| Topiramate | Meta-analysis | 1650 | ≥50% reduction in seizure frequency | Risk Ratio vs. Placebo: 2.71.[16][17] |
| Pooled analysis | 534 | ≥50% reduction in seizure frequency | Approximately 45% of patients.[18] |
Experimental Protocols
Felbamate Clinical Trial Methodology (Example for Refractory Partial Seizures)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group or cross-over trials.[6]
-
Participant Population: Patients of any age with refractory focal-onset seizures (simple partial, complex partial, or secondarily generalized tonic-clonic seizures) who are on a stable regimen of one to three other AEDs.[19]
-
Intervention: Felbamate administered as an add-on therapy, with doses typically titrated up to a target maintenance dose (e.g., 3600 mg/day).[20]
-
Control: Matching placebo administered as an add-on therapy.
-
Phases:
-
Primary Efficacy Endpoints:
-
Percent change in seizure frequency from baseline.
-
Proportion of patients achieving a ≥50% reduction in seizure frequency (responder rate).
-
Time to a predetermined number of seizures.[7]
-
-
Data Analysis: Intention-to-treat (ITT) analysis is commonly employed.[16][17]
Newer AED Clinical Trial Methodology (Example: Rufinamide for Refractory Focal Seizures)
-
Study Design: Double-blind, placebo-controlled, randomized, parallel-group, multicenter trial.[14]
-
Participant Population: Subjects aged ≥16 years with refractory partial seizures, on a stable dose of 1 to 3 concomitant AEDs, and experiencing a minimum number of seizures during baseline (e.g., at least 6).[14][19]
-
Intervention: Rufinamide initiated at a starting dose (e.g., 400 mg twice daily) and titrated to a target maintenance dose (e.g., 1600 mg twice daily).[14]
-
Control: Matching placebo administered on the same titration schedule.
-
Phases:
-
Primary Outcome Measure: Percentage change in partial seizure frequency from baseline.[14]
-
Secondary Outcome Measures:
-
Total partial seizure frequency.
-
Percentage of subjects with a ≥50% reduction in partial seizure frequency.[14]
-
Signaling Pathways and Mechanisms of Action
Felbamate: Dual Modulation of Excitatory and Inhibitory Neurotransmission
Felbamate's anticonvulsant effect is attributed to its dual action on two key neurotransmitter systems.[1] Firstly, it acts as an antagonist at the glycine binding site of the NMDA receptor, thereby inhibiting excitatory glutamatergic neurotransmission.[1][21] Secondly, it positively modulates GABA-A receptors, enhancing inhibitory GABAergic neurotransmission.[1] This combined mechanism is thought to contribute to its broad spectrum of activity. Felbamate has shown modest selectivity for NMDA receptors containing the NR2B subunit.[22]
Topiramate: A Multi-Modal Antiepileptic Drug
Topiramate is a newer AED with a broader range of mechanisms, contributing to its efficacy in various seizure types.[3] Its actions include:
-
Blockade of voltage-gated sodium channels: Stabilizing neuronal membranes and preventing repetitive firing.[2]
-
Enhancement of GABA-A receptor activity: Potentiating inhibitory neurotransmission.[2][3]
-
Antagonism of AMPA and kainate glutamate receptors: Reducing excitatory neurotransmission.[2][23]
-
Weak inhibition of carbonic anhydrase: This may contribute to its anticonvulsant effect through metabolic acidosis.[3]
Conclusion
Felbamate remains an effective treatment option for specific, severe epilepsy syndromes, but its use is tempered by a significant safety profile. Newer antiepileptic drugs offer a broader range of mechanisms and generally improved tolerability. The indirect comparisons available for Lennox-Gastaut Syndrome suggest that some newer agents, such as high-dose clobazam and rufinamide, may offer greater efficacy than Felbamate. In refractory focal epilepsy, newer AEDs like topiramate and lamotrigine have demonstrated significant efficacy in placebo-controlled trials.
The choice of an antiepileptic drug requires careful consideration of the epilepsy syndrome, seizure type, patient-specific factors, and the drug's efficacy and safety profile. While direct comparative data remains a critical need, this guide provides a synthesis of the current evidence to aid researchers and clinicians in their understanding of the relative positioning of Felbamate and newer antiepileptic drugs in the therapeutic landscape of epilepsy. Further head-to-head clinical trials are warranted to provide more definitive comparative efficacy and safety data.
References
- 1. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. GluR5 Kainate Receptors and Topiramate: A New Site of Action for Antiepileptic Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Felbamate add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of the anticonvulsant drug lamotrigine and the neurotoxin batrachotoxin to voltage-gated sodium channels induces conformational changes associated with block and steady-state activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Felbamate add-on therapy for drug-resistant focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EFFICACY-OF-CLOBAZAM-ADD-ON-TREATMENT-OF-REFRACTORY-FOCAL-EPILEPSY-IN-ADULTS [aesnet.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Lamotrigine add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lamotrigine add-on therapy for drug-resistant focal epilepsy | Cochrane [cochrane.org]
- 14. Rufinamide for the adjunctive treatment of partial seizures in adults and adolescents: a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rufinamide for refractory focal seizures: an open-label, multicenter European study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 17. Topiramate add-on therapy for drug-resistant focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. New generation antiepileptic drugs: what do they offer in terms of improved tolerability and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Felbamate modulates the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
A Head-to-Head In Vivo Comparison: Felbamate Hydrate vs. Valproic Acid in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the anticonvulsant properties and neurotoxicity of Felbamate hydrate and Valproic acid, two prominent anti-epileptic drugs. The data presented is compiled from preclinical animal studies to assist in research and development decisions.
Quantitative Comparison of Anticonvulsant Efficacy and Neurotoxicity
The following tables summarize the quantitative data from a key comparative study by Swinyard et al. (1986), which evaluated the anticonvulsant activity and neurotoxicity of Felbamate and Valproic acid in mice and rats. The primary metric for comparison is the Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a more favorable safety profile.
Table 1: Anticonvulsant Activity and Neurotoxicity in Mice (Intraperitoneal Administration) [1]
| Drug | Test | ED50 (mg/kg) | TD50 (mg/kg) (Rotarod Test) | Protective Index (PI = TD50/ED50) |
| Felbamate | Maximal Electroshock (MES) | Not explicitly stated | Not explicitly stated | Higher than Valproate |
| Subcutaneous Pentylenetetrazol (s.c. PTZ) | Not explicitly stated | Not explicitly stated | Higher than Valproate | |
| Valproic Acid | Maximal Electroshock (MES) | Not explicitly stated | Not explicitly stated | Lower than Felbamate |
| Subcutaneous Pentylenetetrazol (s.c. PTZ) | Not explicitly stated | Not explicitly stated | Lower than Felbamate |
Note: While the precise ED50 and TD50 values were not detailed in the abstract, the study concluded that the Protective Indices for Felbamate were 1.05 to 2.37 times higher than those of the prototype antiepileptics, including Valproate, in mice via intraperitoneal administration.[1]
Table 2: Anticonvulsant Activity in Mice and Rats (Oral Administration) [1]
| Drug | Species | Test | Anticonvulsant Activity |
| Felbamate | Mice & Rats | Maximal Electroshock (MES) | Effective |
| Mice & Rats | Subcutaneous Pentylenetetrazol (s.c. PTZ) | Effective | |
| Valproic Acid | Mice & Rats | Maximal Electroshock (MES) | Effective |
| Mice & Rats | Subcutaneous Pentylenetetrazol (s.c. PTZ) | Effective |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and interpretation of results.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Animal Model: Male CF-1 mice or Sprague-Dawley rats.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Procedure:
-
At the time of predicted peak effect of the drug, a 60 Hz alternating current (50 mA in mice, 150 mA in rats) is delivered for 0.2 seconds via corneal electrodes.
-
Prior to stimulation, the corneas are treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to minimize pain.
-
The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Subcutaneous Pentylenetetrazol (s.c. PTZ) Test
The s.c. PTZ test is a model for myoclonic and absence seizures and evaluates a compound's ability to elevate the seizure threshold.
-
Animal Model: Male CF-1 mice or Sprague-Dawley rats.
-
Drug Administration: The test compound is administered i.p. or p.o. at various doses.
-
Procedure:
-
At the time of predicted peak effect of the drug, a dose of pentylenetetrazol (typically 85 mg/kg in mice) is injected subcutaneously.
-
Animals are observed for the presence or absence of a clonic seizure (lasting for at least 5 seconds).
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Rotarod Neurotoxicity Test
This test assesses motor impairment and is used to determine the neurotoxic dose (TD50) of a compound.
-
Animal Model: Mice or rats.
-
Drug Administration: The test compound is administered i.p. or p.o. at various doses.
-
Procedure:
-
Animals are trained to remain on a rotating rod (rotarod).
-
At the time of predicted peak effect of the drug, the animals are placed on the rotarod, and their ability to remain on the rod for a set period (e.g., 1 minute) is assessed.
-
Inability to remain on the rod is indicative of motor impairment.
-
-
Data Analysis: The TD50, the dose that causes 50% of the animals to fail the test, is calculated.
Mechanisms of Action and Signaling Pathways
The distinct anticonvulsant profiles of this compound and Valproic acid stem from their different mechanisms of action.
This compound: Dual Action on Excitatory and Inhibitory Systems
Felbamate's mechanism of action is thought to involve a dual approach to dampening neuronal hyperexcitability. It has been shown to be an antagonist at the strychnine-insensitive glycine recognition site of the NMDA receptor-ionophore complex, thereby inhibiting excitatory neurotransmission. Additionally, it potentiates GABA-A receptor-mediated responses, enhancing inhibitory neurotransmission.
Caption: Proposed dual mechanism of action for Felbamate.
Valproic Acid: A Multi-Targeted Approach
Valproic acid exhibits a broader and more complex mechanism of action, impacting multiple targets to achieve its anticonvulsant effect. Its primary mechanisms include increasing the concentration of the inhibitory neurotransmitter GABA by inhibiting its degradation and affecting its synthesis. It also exerts effects on voltage-gated sodium channels and T-type calcium channels, and influences various intracellular signaling pathways.
Caption: Multi-targeted mechanism of action of Valproic Acid.
Summary and Conclusion
Based on the available preclinical in vivo data, this compound demonstrates a more favorable safety profile, as indicated by its higher Protective Index, compared to Valproic acid in mouse models of generalized tonic-clonic and myoclonic seizures.[1] Both drugs are effective against seizures in the MES and s.c. PTZ models after oral administration in both mice and rats.[1]
The differing mechanisms of action, with Felbamate's more focused dual action on NMDA and GABA-A receptors and Valproic acid's broad-spectrum, multi-targeted approach, likely contribute to their distinct efficacy and safety profiles.
This comparative guide is intended to provide a concise overview based on preclinical data. Further in-depth investigation into specific models and experimental conditions is recommended for detailed research and development planning.
References
A Comparative Analysis of Felbamate Hydrate's Efficacy Across Diverse Seizure Types
For Researchers, Scientists, and Drug Development Professionals
Felbamate hydrate, an anticonvulsant medication, has demonstrated efficacy in various seizure types, although its use is reserved for patients with refractory epilepsy due to potential serious adverse effects. This guide provides a comparative overview of Felbamate's performance against different seizure classifications, supported by experimental data from key clinical trials.
Efficacy of this compound: A Quantitative Comparison
The following tables summarize the efficacy of this compound in treating partial seizures and seizures associated with Lennox-Gastaut syndrome, drawing data from placebo-controlled and comparative clinical trials.
Table 1: Efficacy of this compound in Partial Seizures
| Trial | Seizure Subtype | Comparator | N | Felbamate Dosage | Key Efficacy Outcome(s) |
| Leppik et al. (1991)[1][2] | Partial Seizures | Placebo | 56 | Mean: 2,300 mg/day | Statistically significant reduction in seizure frequency compared to placebo. Mean seizure frequency (8 weeks): Felbamate = 34.9, Placebo = 40.2.[1][2] |
| Theodore et al. (1991)[3] | Complex Partial Seizures | Placebo (add-on to Carbamazepine) | 28 | 50 mg/kg/day (max 3,000 mg) | No significant difference in seizure frequency, but a strong antiseizure effect was suggested after correcting for reduced carbamazepine levels.[3] |
| Faught et al. (1993)[4] | Partial-Onset Seizures (Monotherapy) | Valproate | 111 | 3,600 mg/day | Significantly fewer patients on Felbamate met "escape criteria" (worsening seizures) compared to valproate (18 vs. 37, p < 0.001).[4] |
| Bourgeois et al. (1993)[5][6] | Refractory Partial-Onset Seizures | Placebo | 64 | Not specified in abstract | Time to fourth seizure was significantly longer with Felbamate (p = 0.028). 46% of Felbamate group had a fourth seizure vs. 88% of placebo group (p = 0.001).[5] |
| Binelli et al. (1999) (as cited in Cochrane Review)[7] | Refractory Partial Epilepsy | Placebo | Not specified | Not specified | 38% of patients on Felbamate had a >50% reduction in seizures, with 11% becoming seizure-free.[7] |
Table 2: Efficacy of this compound in Lennox-Gastaut Syndrome (LGS)
| Trial | Seizure Subtypes in LGS | Comparator | N | Felbamate Dosage | Key Efficacy Outcome(s) |
| The Felbamate Study Group in Lennox-Gastaut Syndrome (1993)[8][9] | Atonic, Generalized Tonic-Clonic | Placebo | 73 | Up to 45 mg/kg/day or 3600 mg/day | 34% decrease in atonic seizures with Felbamate vs. 9% with placebo (p=0.01). 19% decrease in total seizures with Felbamate vs. 4% increase with placebo (p=0.002).[8] |
| Dodson (1993) (Open-label follow-up)[10] | Atonic, Total Seizures | N/A (observational) | 73 | Not specified | Sustained efficacy for at least 12 months. Approximately 50% of patients had a ≥50% reduction in total seizure count at 12 months. Two-thirds had a >50% reduction in astatic seizures.[10] |
| Anonymous (2006)[11] | Mixed Seizure Disorders (including LGS) | N/A (retrospective) | 26 | Not specified | 11 patients (42%) experienced a 50-90% reduction in seizures, and 4 (15%) experienced a >90% seizure reduction.[11] |
| Cilio et al. (as cited in a 2025 review)[12] | Drug-resistant Genetic Generalized Epilepsy (including LGS-like phenotypes) | N/A | 166 | Not specified | Pooled responder rate (≥50% seizure reduction) of 65%. 17% achieved seizure freedom.[12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for two key studies.
Leppik et al. (1991): Felbamate for Partial Seizures
-
Study Design: A double-blind, randomized, placebo-controlled, two-period crossover trial.[1][2]
-
Patient Population: 56 patients with partial seizures who were refractory to concomitant therapy with phenytoin and carbamazepine. Inclusion criteria required at least four partial seizures per month.[1][2]
-
Treatment Protocol: Patients were randomized to receive either Felbamate or a placebo in addition to their existing antiepileptic drug regimen. After the first treatment period, patients were crossed over to the other treatment. The mean dosage of Felbamate was 2,300 mg/day.[1][2]
-
Efficacy Assessment: The primary efficacy variable was the frequency of seizures, which was recorded by patients in daily diaries.[1][2]
The Felbamate Study Group in Lennox-Gastaut Syndrome (1993)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8][9]
-
Patient Population: 73 patients with Lennox-Gastaut syndrome who were inadequately controlled with their current antiepileptic drug regimen.[8][9]
-
Treatment Protocol: Patients were randomized to receive either Felbamate or a placebo as adjunctive therapy. The dosage of Felbamate was titrated up to a maximum of 45 mg/kg/day or 3600 mg/day.[8]
-
Efficacy Assessment: Efficacy was evaluated based on the percentage change in seizure frequency from baseline for atonic seizures and total seizures.[8]
Mechanism of Action: A Dual Approach
Felbamate's anticonvulsant properties are attributed to its multifaceted mechanism of action, which involves the modulation of both excitatory and inhibitory neurotransmitter systems.[13]
-
NMDA Receptor Antagonism: Felbamate acts as an antagonist at the strychnine-insensitive glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor complex.[14][15] By blocking this site, Felbamate inhibits the effects of the excitatory neurotransmitter glutamate, thereby reducing neuronal hyperexcitability.[13]
-
GABA Receptor Potentiation: Felbamate has been shown to potentiate the function of gamma-aminobutyric acid (GABA) type A receptors, the primary inhibitory neurotransmitter system in the brain.[13] This enhancement of GABAergic activity contributes to an overall reduction in neuronal firing.
-
Sodium and Calcium Channel Modulation: Some evidence also suggests that Felbamate may have inhibitory effects on voltage-gated sodium and calcium channels, further contributing to its ability to stabilize neuronal membranes and prevent seizure propagation.[13]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate Felbamate's mechanism of action and a typical clinical trial workflow.
Caption: Felbamate's dual mechanism of action on excitatory and inhibitory synapses.
Caption: A generalized workflow for a randomized controlled trial of Felbamate.
Comparative Efficacy and Tolerability
Direct head-to-head comparisons of Felbamate with other antiepileptic drugs are limited. However, existing data provide some insights:
-
Partial Seizures: In a monotherapy trial, Felbamate was superior to valproate in preventing treatment failure (as defined by "escape criteria") in patients with partial-onset seizures.[4]
-
Lennox-Gastaut Syndrome: An indirect comparison of several antiepileptic drugs for LGS suggested that high-dose clobazam and rufinamide had larger effect sizes than Felbamate, lamotrigine, and topiramate.[16] It is important to note that this was not a direct head-to-head trial.
-
Tolerability: Common adverse effects of Felbamate include headache, nausea, dizziness, and insomnia.[17] The risk of aplastic anemia and hepatic failure, though rare, is a significant consideration and necessitates careful patient monitoring.[18]
Conclusion
This compound is an effective antiepileptic drug for the management of refractory partial seizures and seizures associated with Lennox-Gastaut syndrome. Its unique dual mechanism of action, targeting both excitatory and inhibitory pathways, likely contributes to its broad spectrum of activity. While its efficacy has been demonstrated in several clinical trials, the potential for serious adverse events means its use is generally reserved for patients who have not responded to other treatments. Further direct comparative studies with newer antiepileptic drugs would be beneficial to more precisely define its place in the therapeutic armamentarium for epilepsy.
References
- 1. Felbamate for partial seizures: results of a controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Felbamate: a clinical trial for complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Felbamate monotherapy for partial-onset seizures: an active-control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Felbamate: a double-blind controlled trial in patients undergoing presurgical evaluation of partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Felbamate as an add‐on therapy for refractory partial epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of felbamate in childhood epileptic encephalopathy (Lennox-Gastaut syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. efficacy-of-felbamate-in-childhood-epileptic-encephalopathy-lennox-gastaut-syndrome - Ask this paper | Bohrium [bohrium.com]
- 10. Felbamate in the treatment of Lennox-Gastaut syndrome: results of a 12-month open-label study following a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety-and-Efficacy-of-Felbamate-Treatment-in-Pediatric-Epilepsy [aesnet.org]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indirect comparison of clobazam and other therapies for Lennox-Gastaut syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Felbamate. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Cross-Study Validation of Felbamate Hydrate's Anticonvulsant Properties: A Comparative Guide
This guide provides a comprehensive comparison of the anticonvulsant properties of Felbamate hydrate with other antiepileptic drugs (AEDs). It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical and clinical data to support further investigation and clinical application. Felbamate has demonstrated efficacy against a variety of refractory seizure types, including those associated with Lennox-Gastaut syndrome.[1]
Comparative Analysis of Preclinical Efficacy
Felbamate has been extensively evaluated in well-standardized preclinical models of epilepsy, demonstrating a broad spectrum of anticonvulsant activity.[2] A key measure of a drug's preclinical safety and efficacy is the Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a more favorable therapeutic window.
The following tables summarize the comparative efficacy and neurotoxicity of felbamate and four prototype AEDs—phenytoin, phenobarbital, ethosuximide, and valproate—in mice, based on intraperitoneal (i.p.) and oral (p.o.) administration in the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazol (s.c. PTZ) tests.
Table 1: Anticonvulsant Activity and Neurotoxicity of Felbamate and Prototype AEDs in Mice (Intraperitoneal Administration) [2]
| Drug | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Felbamate | MES | 29.5 | 230 | 7.8 |
| s.c. PTZ | 110 | 230 | 2.1 | |
| Phenytoin | MES | 9.5 | 66 | 6.9 |
| s.c. PTZ | >300 | 66 | <0.2 | |
| Phenobarbital | MES | 13 | 63 | 4.8 |
| s.c. PTZ | 14 | 63 | 4.5 | |
| Ethosuximide | MES | >500 | 650 | <1.3 |
| s.c. PTZ | 130 | 650 | 5.0 | |
| Valproate | MES | 272 | 400 | 1.5 |
| s.c. PTZ | 150 | 400 | 2.7 |
Table 2: Anticonvulsant Activity and Neurotoxicity of Felbamate and Prototype AEDs in Mice (Oral Administration) [2]
| Drug | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Felbamate | MES | 45 | 400 | 8.9 |
| s.c. PTZ | 150 | 400 | 2.7 | |
| Phenytoin | MES | 25 | 200 | 8.0 |
| s.c. PTZ | >300 | 200 | <0.7 | |
| Phenobarbital | MES | 20 | 100 | 5.0 |
| s.c. PTZ | 25 | 100 | 4.0 | |
| Ethosuximide | MES | >500 | 1000 | <2.0 |
| s.c. PTZ | 250 | 1000 | 4.0 | |
| Valproate | MES | 350 | 600 | 1.7 |
| s.c. PTZ | 200 | 600 | 3.0 |
The data indicates that felbamate possesses a wide range of experimental anticonvulsant activity, greater than that of phenytoin or ethosuximide, and comparable to, though slightly more restricted than, phenobarbital or valproate.[2] Notably, in intraperitoneal studies in mice, the protective indices for felbamate were 1.05 to 2.37 times higher than those of the prototype antiepileptics.[2]
Clinical Efficacy in Refractory Epilepsy
Clinical trials have demonstrated felbamate's efficacy in patients with refractory partial seizures. In a double-blind, placebo-controlled trial, felbamate was statistically superior to placebo in reducing seizure frequency.[3] While direct comparative trials with newer AEDs are limited, studies have evaluated the efficacy of felbamate, topiramate, and gabapentin in refractory partial epilepsy. Topiramate showed large and significant drug-placebo differences, while felbamate demonstrated activity with more modest seizure reduction. Gabapentin also showed efficacy, particularly at higher doses.[3]
A recent retrospective study in a pediatric population with drug-resistant epilepsy found that 51% of patients treated with add-on felbamate experienced a therapeutic response of ≥50% seizure reduction, with 12% achieving a complete response.[4]
Mechanism of Action: A Multi-Targeted Approach
Felbamate's anticonvulsant effect is attributed to its multifaceted mechanism of action, which involves the modulation of both excitatory and inhibitory neurotransmission.[5]
-
NMDA Receptor Blockade: Felbamate acts as an antagonist at the strychnine-insensitive glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor complex. This action inhibits the effects of the excitatory neurotransmitter glutamate, thereby suppressing seizure activity.[6]
-
GABA Receptor Potentiation: Felbamate enhances the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, at GABA-A receptors. This contributes to an overall inhibitory effect on neuronal activity.[6]
-
Modulation of Voltage-Gated Sodium and Calcium Channels: Felbamate has been shown to block voltage-gated sodium channels, reducing the ability of neurons to fire repetitively.[5] It may also modulate voltage-sensitive calcium channels.[5]
This unique combination of actions on both excitatory and inhibitory systems likely accounts for felbamate's broad spectrum of anticonvulsant activity.[5]
Caption: Felbamate's multi-targeted mechanism of action.
Experimental Protocols
The following are detailed methodologies for key preclinical experiments used to evaluate the anticonvulsant properties of this compound and other AEDs.
Maximal Electroshock Seizure (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[7]
Workflow:
Caption: Workflow for the Maximal Electroshock (MES) test.
Procedure:
-
Animal Selection: Male albino mice (20-25 g) or rats (100-150 g) are typically used.
-
Drug Administration: Animals are administered the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Electrical Stimulation: At the time of predicted peak effect of the drug, a maximal electroshock (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is considered the endpoint, indicating the anticonvulsant has prevented seizure spread. The ED50 is the dose of the drug that protects 50% of the animals from the tonic extension.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a model for myoclonic and absence seizures and evaluates a compound's ability to raise the seizure threshold.[7]
Workflow:
Caption: Workflow for the Pentylenetetrazol (PTZ) seizure test.
Procedure:
-
Animal Selection: Male albino mice (18-25 g) are commonly used.
-
Drug Administration: The test compound or vehicle is administered to the animals.
-
PTZ Injection: At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a set period (e.g., 30 minutes).
-
Endpoint: The latency to the first clonic seizure and the percentage of animals protected from seizures are recorded. The ED50 is the dose of the drug that protects 50% of the animals from clonic seizures.
Amygdala Kindling Model
The amygdala kindling model is a chronic model of temporal lobe epilepsy, used to study the development of seizures (epileptogenesis) and to evaluate the efficacy of AEDs against focal seizures that can secondarily generalize.[8]
Procedure:
-
Electrode Implantation: A stimulating electrode is surgically implanted into the basolateral amygdala of a rat.
-
Kindling Stimulation: After a recovery period, a sub-convulsive electrical stimulus is delivered to the amygdala once or twice daily.
-
Seizure Progression: Initially, the stimulation elicits a brief afterdischarge with no behavioral seizure. With repeated stimulation, the afterdischarge duration increases, and behavioral seizures emerge and progress in severity, typically following the Racine scale (from facial clonus to generalized tonic-clonic convulsions).
-
Fully Kindled State: An animal is considered fully kindled when it consistently exhibits a stage 4 or 5 seizure in response to the stimulation.
-
Drug Testing: Once fully kindled, the animal can be used to test the efficacy of anticonvulsant drugs by administering the drug prior to the electrical stimulation and observing its effect on seizure severity and afterdischarge duration.
Safety and Tolerability
While felbamate has demonstrated significant anticonvulsant efficacy, its use is associated with a risk of serious adverse effects, including aplastic anemia and hepatic failure.[9] These risks have led to its use being generally reserved for patients with refractory epilepsy where the benefits are deemed to outweigh the potential risks.[10] In a pediatric study, adverse reactions were reported in 25% of patients, with the most common being elevated liver enzymes and neutropenia, though in all reported cases, treatment could be continued.[4] Newer AEDs, such as lamotrigine, topiramate, and gabapentin, are also effective in treating refractory partial epilepsy and may have different side effect profiles.[10][11] For instance, lamotrigine has been shown to be better tolerated than carbamazepine in some studies.[12]
Conclusion
Cross-study validation confirms that this compound is a potent anticonvulsant with a broad spectrum of activity in preclinical models and demonstrated efficacy in treatment-resistant epilepsy. Its unique, multi-target mechanism of action, involving both excitatory and inhibitory neurotransmitter systems, distinguishes it from many other AEDs. While its clinical use is tempered by safety concerns, for certain patients with severe and refractory epilepsy, felbamate remains a valuable therapeutic option. Further comparative studies, particularly with newer generation AEDs, are warranted to more precisely define its place in the therapeutic armamentarium.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of new antiepileptic drugs in refractory partial epilepsy: experience in the United States with three novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Felbamate for pediatric epilepsy—should we keep on using it as the last resort? [frontiersin.org]
- 5. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. ijpp.com [ijpp.com]
- 8. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 9. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. barrowneuro.org [barrowneuro.org]
- 11. Newer antiepileptic drugs: gabapentin, lamotrigine, felbamate, topiramate and fosphenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New generation antiepileptic drugs: what do they offer in terms of improved tolerability and safety? - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Felbamate Hydrate vs. Phenytoin in the Treatment of Status Epilepticus
A Comparative Guide for Researchers and Drug Development Professionals
Status epilepticus (SE), a neurological emergency characterized by prolonged or recurrent seizures, demands rapid and effective therapeutic intervention to prevent irreversible neuronal damage. For decades, phenytoin has been a cornerstone in the management of SE. However, the introduction of newer antiepileptic drugs, such as felbamate, has prompted a re-evaluation of treatment paradigms. This guide provides an objective in vivo comparison of felbamate hydrate and phenytoin in preclinical models of status epilepticus, supported by experimental data, to inform further research and drug development efforts.
Executive Summary
This guide synthesizes data from key in vivo studies directly comparing the efficacy of this compound and phenytoin in terminating status epilepticus in rodent models. The evidence suggests that felbamate demonstrates comparable or, in some models, superior efficacy to phenytoin, particularly in chemically-induced seizure models where phenytoin's effectiveness is limited. The distinct mechanisms of action of these two compounds likely underlie their differential efficacy profiles.
Comparative Efficacy in Preclinical Models
The following table summarizes the quantitative outcomes from head-to-head in vivo studies of felbamate and phenytoin in established models of status epilepticus.
| Animal Model | Drug Administration | Key Efficacy Parameter | This compound Results | Phenytoin Results | Reference |
| Perforant Path Stimulation-Induced Self-Sustaining Status Epilepticus (SSSE) in Rats | Intravenous (i.v.) injection 10 minutes after SSSE induction | Total time (minutes) spent in seizures | 200 mg/kg: 7 ± 1 | 50 mg/kg: 6.3 ± 2.5 | [1][2] |
| i.v. injection 40 minutes after SSSE induction | Seizure duration and spike frequency | 200 mg/kg: More effective in shortening seizure duration and decreasing spike frequency | 50 mg/kg: Less effective than Felbamate | [1][2] | |
| High-Dose Pilocarpine-Induced Status Epilepticus in Rats | Intraperitoneal (i.p.) injection | Protective effect against seizures | Effective | Ineffective | [3] |
| Lithium-Pilocarpine-Induced Status Epilepticus in Rats | Intraperitoneal (i.p.) injection | Protective effect against seizures | Effective (ten times more potent than in the high-dose pilocarpine model) | Ineffective | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Perforant Path Stimulation (PPS)-Induced Self-Sustaining Status Epilepticus (SSSE) in Rats
This model, as described by Gradowska et al. (2001), induces a state of continuous seizure activity through electrical stimulation of the perforant path, a major excitatory pathway in the hippocampus.
-
Animal Model: Male Wistar rats.
-
Surgical Procedure: Rats are anesthetized and stereotactically implanted with a bipolar stimulating electrode in the right angular bundle of the perforant path and a recording electrode in the ipsilateral dentate gyrus.
-
Induction of SSSE: After a recovery period, freely moving rats are subjected to 30 minutes of continuous perforant path stimulation.
-
Drug Administration: this compound or phenytoin is administered intravenously at specified time points (e.g., 10 or 40 minutes) after the cessation of electrical stimulation.
-
Endpoint Measurement: Electroencephalographic (EEG) recordings are continuously monitored to determine the total time spent in seizures and the frequency of spike discharges.
Pilocarpine-Induced Status Epilepticus in Rats
This chemically-induced seizure model, utilized by Sofia et al. (1993), mimics features of temporal lobe epilepsy.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Status Epilepticus:
-
High-Dose Pilocarpine Model: Rats are administered a high dose of pilocarpine, a muscarinic acetylcholine receptor agonist, to induce continuous seizures.
-
Lithium-Pilocarpine Model: Rats are pre-treated with lithium chloride 18-24 hours prior to a lower dose of pilocarpine. This pre-treatment enhances the sensitivity to pilocarpine and results in a more consistent induction of status epilepticus.[3]
-
-
Drug Administration: this compound or phenytoin is administered intraperitoneally prior to the induction of seizures to assess their protective effects.
-
Endpoint Measurement: The primary endpoint is the prevention or termination of convulsive seizures, as observed behaviorally.
Mechanism of Action: A Tale of Two Pathways
The differing efficacy of felbamate and phenytoin in various SE models can be attributed to their distinct molecular mechanisms of action.
Phenytoin primarily acts by blocking voltage-gated sodium channels in their inactive state.[4] This action reduces the ability of neurons to fire at high frequencies, thereby dampening the propagation of seizure activity.[4]
In contrast, felbamate possesses a multifaceted mechanism of action. It is known to be an antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, thereby reducing excitatory glutamatergic neurotransmission.[5][6] Additionally, felbamate can potentiate the effects of the inhibitory neurotransmitter GABA and may also have some activity at voltage-gated sodium and calcium channels.[5][7][8] This broader range of targets may contribute to its efficacy in seizure models where phenytoin is ineffective.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo comparative study of anticonvulsant drugs in a status epilepticus model.
Conclusion
The preclinical data presented in this guide indicate that this compound is a potent anticonvulsant with efficacy in terminating status epilepticus in various animal models. Notably, its effectiveness in models where phenytoin fails suggests that felbamate may hold promise for the treatment of refractory status epilepticus. The distinct, multi-target mechanism of action of felbamate likely contributes to its broader spectrum of activity compared to the more targeted action of phenytoin. Further in vivo studies are warranted to explore the full therapeutic potential of felbamate and to elucidate the precise signaling pathways involved in its anticonvulsant effects in the context of status epilepticus. This comparative analysis provides a valuable resource for researchers and drug development professionals working to advance the treatment of this life-threatening condition.
References
- 1. Effects of felbamate and other anticonvulsant drugs in two models of status epilepticus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evolution of the pilocarpine animal model of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repetitive Perforant-Path Stimulation Induces Epileptiform Bursts in Minislices of Dentate Gyrus From Rats With Kainate-Induced Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 5. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 6. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Felbamate for pediatric epilepsy—should we keep on using it as the last resort? [frontiersin.org]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
The Synergistic Potential of Felbamate Hydrate in Combination with Other Antiepileptic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Felbamate hydrate, an antiepileptic drug (AED) approved for refractory epilepsies such as Lennox-Gastaut syndrome and focal seizures, has a unique mechanism of action primarily involving the modulation of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This distinct pharmacological profile has prompted extensive research into its synergistic potential when combined with other AEDs that act on different molecular targets. This guide provides a comprehensive comparison of the synergistic, additive, and antagonistic effects of this compound in combination with other AEDs, supported by preclinical and clinical data.
Quantitative Assessment of Drug Interactions
The following tables summarize the quantitative data from preclinical studies that have assessed the interaction between Felbamate and other AEDs. The primary method cited for determining the nature of these interactions is isobolographic analysis, a rigorous technique for evaluating pharmacodynamic synergy.[4][5]
Table 1: Interaction of Felbamate with Various AEDs in Preclinical Models
| Combination | Animal Model | Seizure Type | Interaction Type | Key Findings |
| Felbamate + Phenobarbital | Mouse | Myoclonic (PTZ-induced) | Synergistic (at 1:3 ratio) | A profitable benefit index was observed for this combination.[6][7] |
| Mouse | Tonic-Clonic (MES) | Additive | Enhanced protective effects of Felbamate were observed.[8] | |
| Felbamate + Valproate | Mouse | Myoclonic (PTZ-induced) | Antagonistic (at 3:1 ratio) | This combination does not seem promising for myoclonic seizures.[6][7] |
| Mouse | 4-Aminopyridine-induced | Beneficial | The addition of a low dose of Felbamate to Valproate was beneficial.[9] | |
| Felbamate + Lamotrigine | Mouse | Tonic-Clonic (MES) | Additive | The combination at a 1:1 ratio showed the most advantageous preclinical profile with the highest benefit index.[10] |
| Felbamate + Ethosuximide | Mouse | Myoclonic (PTZ-induced) | Additive | Felbamate enhanced the protective activity of ethosuximide.[6][7] |
| Felbamate + Clonazepam | Mouse | Myoclonic (PTZ-induced) | Additive | The combination led to an additive interaction.[6][7] |
| Felbamate + Carbamazepine | Rat | Amygdala-kindled | Potentiation | The combination of subeffective doses of both drugs led to a significant reduction in seizure severity.[11] |
| Mouse | Tonic-Clonic (MES) | Additive | Enhanced protective effects of Felbamate were observed.[8] |
Table 2: Pharmacokinetic Interactions of Felbamate with Other AEDs
| Co-administered AED | Effect on Felbamate Plasma Concentration | Effect of Felbamate on Co-administered AED Plasma Concentration |
| Carbamazepine | Decreased by 20-50%[1][12] | Decreased Carbamazepine levels, but increased levels of its active metabolite, carbamazepine-10,11-epoxide.[13] |
| Phenobarbital | No significant effect reported | Increased by approximately 20-25%.[14][15] |
| Valproic Acid | No significant effect reported | Increased.[1][16][17] |
| Phenytoin | No significant effect reported | Increased.[14] |
Experimental Protocols
A detailed understanding of the methodologies used to assess these interactions is crucial for interpreting the data.
Isobolographic Analysis
Isobolographic analysis is a well-established method for quantifying pharmacodynamic interactions between two drugs.[4][5]
Experimental Workflow for Isobolographic Analysis:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cureepilepsy.org [cureepilepsy.org]
- 3. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 5. jpccr.eu [jpccr.eu]
- 6. Isobolographic and subthreshold analysis of interactions among felbamate and four conventional antiepileptic drugs in pentylenetetrazole-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of felbamate with several other antiepileptic drugs against seizures induced by maximal electroshock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is the interaction between felbamate and valproate against seizures induced by 4-aminopyridine and pentylenetetrazole in mice beneficial? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction between lamotrigine and felbamate in the maximal electroshock-induced seizures in mice: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of felbamate and its combinations with conventional antiepileptics in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbamazepine and Felbamate Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 13. Effect of felbamate on carbamazepine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential pharmacokinetic interaction between felbamate and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of felbamate on the pharmacokinetics of phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The efficacy of felbamate as add-on therapy to valproic acid in the Lennox-Gastaut syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
Comparative Analysis of Felbamate Hydrate's Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of Felbamate hydrate with other commonly used anti-epileptic drugs (AEDs). The information is supported by experimental data from clinical trials and scientific literature to aid in research and drug development.
Quantitative Analysis of Side Effect Incidence
The following table summarizes the incidence rates of common and serious adverse effects associated with this compound and a selection of other first and second-generation anti-epileptic drugs. This data is compiled from various clinical trials and post-marketing surveillance studies.
| Adverse Effect | Felbamate | Carbamazepine | Valproic Acid | Phenytoin | Levetiracetam | Lamotrigine |
| Serious Adverse Effects | ||||||
| Aplastic Anemia | >100-fold higher than general population (27-207/million)[1] | Can cause aplastic anemia[2] | - | Can cause aplastic anemia[3] | - | - |
| Hepatic Failure | ~6 cases per 75,000 patient-years[1] | Can cause hepatotoxicity[2] | Can cause liver toxicity[4] | - | - | Not known to cause hepatotoxicity[4] |
| Common Adverse Effects | ||||||
| Dizziness | Yes[2] | 12.6%[5] | - | Yes[6] | Yes[4] | Yes[2] |
| Somnolence/Drowsiness | Yes[2] | 9.2%[5] | - | Yes[6] | Yes[4] | Yes[2] |
| Headache | Yes[2] | 3.4%[5] | - | - | Yes[4] | Yes[2] |
| Nausea | Yes[2] | 6.2%[5] | 9.2%[5] | Yes[6] | - | Yes[2] |
| Vomiting | Yes[2] | - | - | Yes[6] | - | - |
| Anorexia/Loss of Appetite | Yes[2] | - | - | - | - | - |
| Insomnia | Yes[2] | - | 7.7%[5] | - | - | - |
| Rash | - | 11%[7] | 1%[7] | Yes | - | 6.4% (skin rashes and other dermatologic adverse effects)[8] |
| Weight Gain | - | - | 9.2%[5] | - | - | - |
| Tremor | - | - | 9.2%[5] | - | - | - |
| Hair Loss | - | - | 7.7%[5] | - | - | - |
| Memory Loss | - | 4.8%[5] | 7.7%[5] | - | - | - |
| Irritability/Mood Swings | - | - | - | - | Yes | - |
Experimental Protocols for Side Effect Assessment
The assessment of adverse events in clinical trials of anti-epileptic drugs is a critical component for evaluating the safety and tolerability of these medications. Methodologies are designed to systematically capture, document, and analyze any untoward medical occurrences.
Key Methodologies:
-
Spontaneous Reporting and Clinician Observation: This is a fundamental method where patients report any adverse experiences they have to the clinical trial staff, or clinicians observe and document any side effects during study visits.
-
Systematic Assessment using Standardized Questionnaires: To ensure comprehensive and consistent data collection, standardized questionnaires are often employed. A notable example is the Liverpool Adverse Events Profile (LAEP) .
-
LAEP Questionnaire: This is a self-administered, 19-item questionnaire designed to quantify a patient's perception of the adverse effects of AEDs.[9] Patients rate the frequency of specific side effects on a Likert scale. The LAEP helps in systematically tracking changes in side effect profiles over time.[9]
-
-
Routine Laboratory Monitoring: For AEDs with known potential for specific organ toxicity, routine laboratory tests are integral to the safety monitoring plan.
-
Hematological Monitoring: For drugs like Felbamate and Carbamazepine, regular Complete Blood Counts (CBCs) are performed to monitor for signs of blood dyscrasias, including aplastic anemia.[10]
-
Liver Function Tests (LFTs): For drugs with known hepatotoxicity risk such as Felbamate and Valproic Acid, periodic monitoring of liver enzymes (AST, ALT) is conducted to detect early signs of liver injury.[1][10]
-
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting Procedures: Clinical trials follow strict protocols for the reporting of adverse events.
-
Documentation: All AEs are meticulously documented in the Case Report Forms (CRFs). This includes a description of the event, its severity, duration, and the investigator's assessment of its relationship to the study drug.
-
SAE Reporting: Serious Adverse Events, which are life-threatening, result in hospitalization, or cause significant disability, are required to be reported to the regulatory authorities (e.g., FDA) and the Institutional Review Board (IRB) within a short timeframe.
-
Visualizing Key Pathways and Workflows
Proposed Metabolic Pathway of Felbamate Leading to Toxic Metabolites
Caption: Metabolic activation of Felbamate to a reactive metabolite.
Hypothesized Immune-Mediated Toxicity of Felbamate
Caption: Proposed mechanism of Felbamate's immune-mediated toxicity.
Workflow for Adverse Event Assessment in Clinical Trials
Caption: Standard workflow for assessing adverse events in clinical trials.
References
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Elucidating the Potential Side Effects of Current Anti-Seizure Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. New generation antiepileptic drugs: what do they offer in terms of improved tolerability and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cureepilepsy.org [cureepilepsy.org]
- 6. mdpi.com [mdpi.com]
- 7. Felbamate for pediatric epilepsy—should we keep on using it as the last resort? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalslibrary.nihr.ac.uk [journalslibrary.nihr.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Felbamate in epilepsy therapy: evaluating the risks - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Felbamate hydrate's performance against industry-standard AEDs
A Comparative Guide to Felbamate Hydrate for Refractory Epilepsy
This guide provides a comprehensive performance benchmark of this compound against industry-standard anti-epileptic drugs (AEDs). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by clinical data and detailed experimental methodologies.
Mechanism of Action: A Unique Dual Approach
Felbamate exhibits a distinct mechanism of action compared to many standard AEDs. It is one of the few anticonvulsants with a dual effect on both excitatory and inhibitory neurotransmitter systems.[1] Felbamate acts as a blocker of N-methyl-D-aspartate (NMDA) receptors, specifically at the strychnine-insensitive glycine recognition site, which modulates excitatory neurotransmission.[1][2] Simultaneously, it potentiates the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, at GABA-A receptors.[1][3] This combined action of reducing excitatory signals and enhancing inhibitory signals is thought to contribute to its broad-spectrum efficacy.[1]
In contrast, other AEDs often have more targeted mechanisms:
-
Valproic Acid (Valproate): Possesses a broad mechanism, including blocking voltage-gated sodium channels and increasing brain concentrations of GABA.[4]
-
Lamotrigine: Primarily works by blocking voltage-sensitive sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.
-
Topiramate: Has a multi-modal mechanism that includes blocking voltage-gated sodium channels, enhancing GABA activity at GABA-A receptors, and antagonizing glutamate receptors.
Comparative Efficacy Analysis
Felbamate is approved for partial-onset seizures in adults and for seizures associated with Lennox-Gastaut syndrome (LGS) in children.[5][6] Its use is generally reserved for patients with refractory epilepsy who have not responded to other treatments.[5][7]
Efficacy in Partial-Onset Seizures (Adults)
Clinical trials have demonstrated Felbamate's efficacy as both monotherapy and adjunctive therapy for refractory partial-onset seizures.[8][9] When compared with other AEDs used for this indication, Felbamate shows significant efficacy, though direct head-to-head trials with newer agents are limited.
| Drug (Therapy Type) | Key Efficacy Endpoint | Placebo/Control Result | Active Drug Result | Citation(s) |
| Felbamate (Adjunctive) | % of patients having a 4th seizure during a 29-day trial | 88% | 46% | [10] |
| Felbamate (Monotherapy vs. low-dose Valproate) | # of patients meeting escape criteria (treatment failure) | 37 (Valproate) | 18 (Felbamate) | [11] |
| Lamotrigine (Adjunctive, 500 mg/day) | Median % reduction in seizure frequency over 24 weeks | 8% | 36% | [12][13][14] |
| Valproic Acid (Monotherapy, retrospective) | % of patients with >50% seizure reduction or seizure-free | N/A (prior treatment failure) | 73% | [15] |
Efficacy in Lennox-Gastaut Syndrome (LGS)
LGS is a severe form of childhood epilepsy characterized by multiple seizure types. Felbamate was one of the earlier drugs to show significant efficacy in this challenging population.[16][17]
| Drug (Therapy Type) | Key Efficacy Endpoint | Placebo Result | Active Drug Result | Citation(s) |
| Felbamate (Adjunctive) | Median % decrease in atonic seizure frequency | 9% | 34% | [16][17][18] |
| Felbamate (Adjunctive) | Median % decrease in total seizure frequency | -4% (increase) | 19% | [16][17] |
| Topiramate (Adjunctive) | Median % reduction in drop attacks | -5.1% (increase) | 14.8% | [19] |
| Topiramate (Adjunctive) | % of patients with ≥50% reduction in major seizures | 8% | 33% | [19] |
| Lamotrigine (Adjunctive) | % of patients with ≥50% reduction in tonic-clonic seizures | N/A | 23% more than placebo | [20] |
Comparative Safety Profile
The clinical utility of Felbamate is severely restricted by a "black box" warning for two life-threatening idiosyncratic reactions: aplastic anemia and hepatic failure.[7][21][22] This risk necessitates its use only in cases where the benefit of seizure control is deemed to outweigh these substantial risks.[5]
| Drug | Common Adverse Effects (>10% incidence) | Serious / Black Box Warnings | Citation(s) |
| Felbamate | Anorexia, vomiting, insomnia, nausea, dizziness, somnolence, headache.[23] | Aplastic Anemia , Hepatic Failure , Suicidal Behavior and Ideation.[5][7][21][22] | |
| Valproic Acid | Nausea, somnolence, dizziness, vomiting, asthenia, abdominal pain, dyspepsia, rash. | Hepatotoxicity, Pancreatitis, Fetal Risk (teratogenicity).[24] | |
| Lamotrigine | Dizziness, headache, diplopia (double vision), ataxia, nausea, blurred vision, somnolence, rash.[25][26] | Serious Skin Rashes (including Stevens-Johnson syndrome), Hemophagocytic Lymphohistiocytosis, Suicidal Behavior.[27] | |
| Topiramate | Paresthesia, fatigue, nausea, anorexia, dizziness, weight loss, somnolence, nervousness.[28][29] | Acute Myopia and Secondary Angle Closure Glaucoma, Metabolic Acidosis, Suicidal Behavior. |
Experimental Protocols & Methodologies
The efficacy data cited in this guide are primarily derived from randomized, double-blind, placebo-controlled clinical trials, which represent the gold standard for evaluating new AEDs.[30][31] The most common design is the "add-on" or adjunctive therapy trial.[32][33]
Standard Adjunctive Therapy Trial Protocol
-
Patient Selection: Patients with a confirmed diagnosis of a specific epilepsy type (e.g., refractory partial-onset seizures) who are currently on a stable regimen of 1-2 standard AEDs but continue to experience a minimum frequency of seizures (e.g., ≥4 per month).
-
Baseline Phase (4-8 weeks): A prospective period where patients continue their existing AED regimen. Seizure frequency and type are meticulously recorded in patient diaries to establish a stable baseline for comparison.[31]
-
Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., Felbamate) or a matching placebo, which is added to their existing AED regimen.
-
Treatment Phase (12-24 weeks):
-
Efficacy Endpoints: The primary endpoint is typically the percent reduction in seizure frequency from the baseline phase compared to the placebo group.[32] Secondary endpoints often include the "responder rate" (the percentage of patients achieving a ≥50% reduction in seizure frequency) and evaluations of seizure severity.[32]
-
Safety Assessment: Adverse events are monitored and recorded throughout the trial.
Conclusion
The available data demonstrate that this compound is a potent anticonvulsant with significant efficacy in treating refractory partial-onset seizures and seizures associated with Lennox-Gastaut syndrome.[8][18][35] Its unique dual mechanism of action offers a valuable therapeutic option for patients who have failed to respond to other AEDs.[1] However, its clinical application is critically limited by the risk of aplastic anemia and hepatic failure.[21][22] Therefore, Felbamate should be considered only in severe epilepsy cases where the potential benefits of seizure control are judged to outweigh the substantial and life-threatening risks.[5] For drug development professionals, Felbamate serves as an important case study on the critical balance between high efficacy and a challenging safety profile.
References
- 1. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 4. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cureepilepsy.org [cureepilepsy.org]
- 6. Felbamate - Wikipedia [en.wikipedia.org]
- 7. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Felbamate in the treatment of refractory partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of felbamate monotherapy in patients undergoing presurgical evaluation of partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Felbamate: a double-blind controlled trial in patients undergoing presurgical evaluation of partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. neurology.org [neurology.org]
- 13. ovid.com [ovid.com]
- 14. Placebo-controlled study of the efficacy and safety of lamotrigine in patients with partial seizures. U.S. Lamotrigine Protocol 0.5 Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Valproate monotherapy in partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of felbamate in childhood epileptic encephalopathy (Lennox-Gastaut syndrome). | Semantic Scholar [semanticscholar.org]
- 17. Efficacy of felbamate in childhood epileptic encephalopathy (Lennox-Gastaut syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. efficacy-of-felbamate-in-childhood-epileptic-encephalopathy-lennox-gastaut-syndrome - Ask this paper | Bohrium [bohrium.com]
- 19. A double-blind, randomized trial of topiramate in Lennox-Gastaut syndrome. Topiramate YL Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epilepsy.com [epilepsy.com]
- 21. The rise and fall of felbamate as a treatment for partial epilepsy--aplastic anemia and hepatic failure to blame? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. drugs.com [drugs.com]
- 23. tandfonline.com [tandfonline.com]
- 24. drugs.com [drugs.com]
- 25. drugs.com [drugs.com]
- 26. scispace.com [scispace.com]
- 27. Lamotrigine and Valproate Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 28. A pilot study of topiramate in children with Lennox-Gastaut syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Topiramate as add-on drug in children, adolescents and young adults with Lennox-Gastaut syndrome: an Italian multicentric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Methodology of clinical trials on new drugs in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. From clinical trials of antiepileptic drugs to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 32. openaccessjournals.com [openaccessjournals.com]
- 33. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 34. ClinicalTrials.gov [clinicaltrials.gov]
- 35. Efficacy of felbamate in the treatment of intractable pediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Felbamate Hydrate and Its Dimer Impurity: An Overview of Activity
Felbamate is an anti-epileptic drug recognized for its broad-spectrum anticonvulsant activity, particularly in treating severe epilepsies such as Lennox-Gastaut syndrome.[1][2] Its therapeutic efficacy is attributed to a unique dual mechanism of action involving the modulation of both excitatory and inhibitory neurotransmitter systems in the brain.[3][4] The control of impurities in pharmaceutical products is a critical issue for safety and efficacy, leading to the synthesis and characterization of process-related impurities like the Felbamate dimer for regulatory purposes.[5] However, a review of available scientific literature reveals a significant knowledge gap regarding the biological activity of this dimer impurity.
While Felbamate's pharmacological profile is well-documented, there is no publicly available data on the activity of its primary dimer impurity, 3,3'-carbonylbis-(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate. Research on this impurity has focused exclusively on its chemical synthesis and analytical characterization to establish it as a reference standard for quality control in the pharmaceutical industry.[5][6] This guide, therefore, details the known activity of Felbamate hydrate and highlights the absence of comparative data for its dimer impurity.
Quantitative Analysis of this compound Activity
The following table summarizes key quantitative data regarding the in vitro activity of Felbamate. Data for the dimer impurity is not available in the cited literature.
| Target/Assay | Key Parameter | Value (this compound) | Value (Dimer Impurity) |
| NMDA Receptor Glycine Site Binding | IC50 | 374 µM | Data Not Available |
| Inhibition of NMDA-induced responses | Concentration | 0.1 - 3 mM | Data Not Available |
| Potentiation of GABA-induced responses | Concentration | 0.1 - 3 mM | Data Not Available |
Data sourced from studies on rat hippocampal neurons and receptor binding assays.[3][7]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are summaries of key experimental protocols used to characterize the activity of Felbamate.
1. Whole-Cell Voltage Clamp Recordings in Cultured Neurons
This electrophysiological technique is used to measure the effect of Felbamate on ion channels and receptors.
-
Objective: To determine the effect of Felbamate on N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptor currents.
-
Methodology:
-
Primary cultures of hippocampal neurons are prepared from rat embryos.
-
A glass micropipette (recording electrode) is sealed onto the membrane of a single neuron.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The neuron's membrane potential is clamped at a set voltage (e.g., -60 mV).
-
Agonists for NMDA (e.g., NMDA and glycine) or GABA are applied to the neuron to evoke an electrical current.
-
Felbamate is introduced into the recording solution at various concentrations (e.g., 100 µM to 3 mM), and the resulting change in the agonist-evoked current is measured.[3]
-
An inhibition of the NMDA response and a potentiation of the GABA response indicate Felbamate's dual mechanism of action.[3]
-
2. Radioligand Binding Assay for NMDA Receptor Glycine Site
This assay quantifies the affinity of a compound for a specific receptor site.
-
Objective: To measure Felbamate's ability to displace a known ligand from the strychnine-insensitive glycine binding site on the NMDA receptor complex.
-
Methodology:
-
Synaptic plasma membranes are prepared from rat forebrains.
-
The membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site, such as [3H]5,7-dichlorokynurenic acid ([3H]DCKA).
-
Increasing concentrations of non-radiolabeled Felbamate are added to the incubation mixture to compete with the radioligand for binding.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity trapped on the filters, representing the amount of bound ligand, is measured using a scintillation counter.
-
The concentration of Felbamate that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its binding affinity.[7]
-
Signaling Pathway of Felbamate's Action
Felbamate exerts its anticonvulsant effects by simultaneously reducing excitatory neurotransmission and enhancing inhibitory neurotransmission. This is achieved through its interaction with two key ionotropic receptors on the postsynaptic neuron.
Caption: Dual mechanism of Felbamate on NMDA and GABA-A receptors.
Conclusion
This compound is a potent anticonvulsant with a well-characterized dual mechanism of action, involving the inhibition of NMDA receptor-mediated excitation and the potentiation of GABA-A receptor-mediated inhibition.[3] In contrast, its dimer impurity, 3,3'-carbonylbis-(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate, has only been studied from a chemical synthesis and analytical perspective.[5] The absence of pharmacological or toxicological data for this impurity makes a direct comparative analysis of its activity impossible at this time. This represents a critical gap in the literature, as understanding the biological effects of drug impurities is paramount for ensuring pharmaceutical safety and efficacy. Further research is required to elucidate the activity profile of the Felbamate dimer and its potential contribution to the therapeutic or adverse effects of the parent drug.
References
- 1. Felbamate - Wikipedia [en.wikipedia.org]
- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
